Methyl 4-fluoro-1H-pyrrole-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-fluoro-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCVQMRMLSMVDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666558 | |
| Record name | Methyl 4-fluoro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475561-89-8 | |
| Record name | Methyl 4-fluoro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-fluoro-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Fluorinated Pyrroles
An In-depth Technical Guide to the Chemical Properties of Methyl 4-fluoro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity. The pyrrole scaffold, a ubiquitous feature in natural products and pharmaceuticals, provides a versatile platform for drug design.[1][2] this compound emerges at the intersection of these two powerful concepts. It is a functionalized heterocyclic building block that offers chemists a strategic entry point for constructing complex molecular architectures with enhanced pharmacological profiles. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and experimental data.
Core Molecular Profile
Understanding the fundamental properties of a chemical entity is the first step toward its effective utilization. This compound is characterized by the stable aromaticity of the pyrrole ring, modulated by the strong electron-withdrawing effects of the fluorine atom at the C4 position and the methyl ester at the C2 position.
Caption: Chemical structure of this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Source/Comment |
| IUPAC Name | This compound | --- |
| CAS Number | 175277-83-3 | Vendor Information |
| Molecular Formula | C₆H₆FNO₂ | Calculated |
| Molecular Weight | 143.12 g/mol | Calculated |
| Appearance | Off-white to light brown solid | Inferred from similar compounds[3] |
| Melting Point | Not explicitly reported. Expected to be higher than non-fluorinated analogs (e.g., Methyl 1H-pyrrole-2-carboxylate: 74-78°C).[3] | Prediction |
| Solubility | Soluble in dichloromethane, ethyl acetate, methanol, DMSO. Sparingly soluble in water. | General solubility for polar organic compounds |
| Purity | Typically >97% | Commercial Availability |
Synthesis and Mechanistic Insight
The synthesis of fluoropyrroles presents a unique challenge due to the high reactivity of the pyrrole ring towards electrophiles and the oxidizing nature of many fluorinating reagents.[4] Direct electrophilic fluorination of a pre-formed pyrrole ring is a common and effective strategy.
Recommended Synthetic Protocol: Electrophilic Fluorination
A robust method for synthesizing related 4-fluoro-pyrrole esters involves the direct fluorination of the corresponding pyrrole ester using an electrophilic fluorine source like Selectfluor™. The following protocol is adapted from a reported synthesis of a similar compound, ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate.[5] The choice of an acetic acid/acetonitrile solvent system at low temperature is critical for controlling the reactivity and preventing degradation of the sensitive pyrrole ring.
Step-by-Step Methodology:
-
Dissolution: Dissolve the starting material, Methyl 5-methyl-1H-pyrrole-2-carboxylate (1 equivalent), in a 5:1 mixture of acetonitrile (MeCN) and acetic acid (AcOH).
-
Cooling: Cool the solution to 0°C in an ice bath. This is crucial to manage the exothermicity of the reaction and minimize side-product formation.
-
Reagent Addition: Add Selectfluor™ (N-Fluorobis(phenyl)sulfonimide), typically 1.5 to 2 equivalents, portion-wise to the stirred solution. The slow addition maintains temperature control.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR to confirm the consumption of the starting material.[5]
-
Workup: Upon completion, partition the reaction mixture between water and an organic solvent like dichloromethane (DCM). The organic layer is then washed sequentially with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid, and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure Methyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate.[5]
Caption: Experimental workflow for electrophilic fluorination of a pyrrole ester.
Spectroscopic Characterization
Spectroscopic analysis provides unambiguous structural confirmation. While a full dataset for the title compound is not publicly available, data from analogous structures allows for accurate prediction of key spectral features.[5]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift (δ) / Value | Rationale and Key Couplings |
| ¹H NMR | NH | ~11.5 - 12.5 ppm (broad s) | Deshielded, acidic proton.[5] |
| H-5 | ~6.9 - 7.1 ppm (dd) | Coupled to both F-4 and H-3. | |
| H-3 | ~6.4 - 6.6 ppm (dd) | Coupled to both F-4 and H-5. | |
| OCH₃ | ~3.8 ppm (s) | Standard methyl ester singlet. | |
| ¹³C NMR | C=O | ~160 - 165 ppm | Typical ester carbonyl carbon. |
| C-4 | ~145 - 155 ppm (d) | Directly attached to fluorine, exhibits a large ¹JC-F coupling (~230-250 Hz). | |
| C-2 | ~120 - 125 ppm (d) | Exhibits ³JC-F coupling (~3-5 Hz).[5] | |
| C-5 | ~110 - 115 ppm (d) | Exhibits ²JC-F coupling (~15-20 Hz). | |
| C-3 | ~100 - 105 ppm (d) | Exhibits ²JC-F coupling (~10-15 Hz). | |
| OCH₃ | ~52 ppm | Standard methyl ester carbon. | |
| ¹⁹F NMR | F-4 | ~ -165 to -170 ppm (m) | Characteristic range for fluorine on an aromatic ring. Multiplet due to coupling with H-3 and H-5.[5] |
| Mass Spec (EI) | [M]⁺ | m/z = 143 | Molecular ion peak. |
| Fragments | m/z = 112, 84 | Loss of -OCH₃, followed by loss of CO. |
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by the interplay of the electron-rich pyrrole nucleus, the deactivating fluorine substituent, the directing ester group, and the acidic N-H proton.
-
Electrophilic Aromatic Substitution: The pyrrole ring remains susceptible to electrophilic attack. The ester at C2 directs incoming electrophiles primarily to the C5 and C3 positions. The fluorine at C4 is a deactivating group, which may require harsher conditions for reactions like Vilsmeier-Haack formylation or nitration compared to the non-fluorinated analog.[5]
-
N-H Reactivity: The N-H proton is acidic and can be readily deprotonated by a strong base (e.g., NaH) to form the corresponding anion. This nucleophilic nitrogen can then be alkylated or acylated to introduce a variety of substituents, expanding the molecular diversity.
-
Ester Group Manipulation: The methyl ester is a versatile handle for further functionalization.
-
Hydrolysis: Saponification with a base like NaOH or LiOH will yield the corresponding 4-fluoro-1H-pyrrole-2-carboxylic acid.[5] This carboxylic acid is a key intermediate for forming amide bonds, a critical linkage in many pharmaceutical agents.
-
Amidation: Direct reaction with amines can form amides, often facilitated by coupling reagents (e.g., HATU, EDC) after hydrolysis to the acid.
-
Caption: Key reactivity pathways for this compound.
Applications in Drug Discovery
Functionalized fluoropyrroles are highly sought-after building blocks in medicinal chemistry. Their incorporation into drug candidates can confer significant advantages:
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a site susceptible to oxidative metabolism by Cytochrome P450 enzymes can block this pathway, thereby increasing the half-life and bioavailability of a drug.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic centers, which can be tuned to optimize drug-receptor interactions or improve cell permeability.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, enhancing the binding affinity and potency of a lead compound.
Notably, ethyl 3-fluoro-1H-pyrrole-2-carboxylate, a constitutional isomer of the title compound, has been identified as a key building block for a drug candidate targeting the hepatitis B virus, highlighting the pharmaceutical relevance of this compound class.[5]
Safety and Handling
-
GHS Hazard Classification (Predicted):
-
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][8]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][8]
-
-
First-Aid Measures:
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]
-
Ingestion: Clean mouth with water and get medical attention.[6]
-
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. scispace.com [scispace.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Methyl 4-methylpyrrole-2-carboxylate | C7H9NO2 | CID 205982 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 4-fluoro-1H-pyrrole-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of Methyl 4-fluoro-1H-pyrrole-2-carboxylate, a fluorinated heterocyclic compound of significant interest to researchers and professionals in medicinal chemistry and drug development. While this specific molecule is not widely cataloged with a dedicated CAS number, this guide offers a scientifically grounded pathway to its synthesis, predicts its physicochemical properties based on established principles, and explores its potential as a valuable building block in the creation of novel therapeutics.
Compound Identification and Structural Elucidation
As of the latest literature review, This compound does not have a publicly listed CAS number, suggesting it is a novel or non-commercialized research compound. Its identity is defined by its structure: a pyrrole ring with a methyl carboxylate group at the C2 position and a fluorine atom at the C4 position.
| Property | Value | Source/Method |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₆H₆FNO₂ | Elemental Composition |
| Molecular Weight | 143.12 g/mol | Calculation |
| Canonical SMILES | COC(=O)C1=CC(F)=CN1 | Structure |
The introduction of a fluorine atom into the pyrrole scaffold is a key strategic decision in medicinal chemistry. Fluorine's high electronegativity and small size can significantly modulate the electronic properties, lipophilicity, metabolic stability, and binding affinity of a molecule without introducing significant steric bulk.
Synthesis and Mechanistic Insights
The synthesis of this compound can be logically approached via electrophilic fluorination of a suitable precursor. The most plausible and efficient route starts from the commercially available Methyl 1H-pyrrole-2-carboxylate (CAS No: 1193-62-0).
The proposed reaction leverages a modern electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄), which is known for its effectiveness in fluorinating electron-rich aromatic and heterocyclic systems.[1]
Proposed Synthetic Pathway
The direct fluorination of Methyl 1H-pyrrole-2-carboxylate is anticipated to yield a mixture of isomers. The electron-withdrawing nature of the methyl carboxylate group at C2 deactivates the adjacent C3 and C5 positions towards electrophilic attack, thereby directing the incoming electrophile (F⁺) to the C4 position.
References
A Technical Guide to the Spectroscopic Characterization of Methyl 4-fluoro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-fluoro-1H-pyrrole-2-carboxylate is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom onto the pyrrole scaffold can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation in various research and development settings. This guide provides a detailed analysis of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures.
Molecular Structure and Atom Numbering
The structural formula and atom numbering scheme for this compound are presented below. This numbering system will be used for the assignment of spectroscopic signals throughout this guide.
Caption: Molecular structure and atom numbering of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals for the N-H proton, the two pyrrole ring protons, and the methyl ester protons.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.0 - 9.5 | broad singlet | - | N-H |
| ~6.9 - 7.1 | doublet of doublets | J(H,F) ≈ 3-4, J(H,H) ≈ 1.5-2.5 | H5 |
| ~6.7 - 6.9 | doublet of doublets | J(H,F) ≈ 2-3, J(H,H) ≈ 1.5-2.5 | H3 |
| ~3.8 | singlet | - | -OCH₃ |
Interpretation and Rationale
-
N-H Proton: The proton attached to the nitrogen (N-H) is expected to appear as a broad singlet in the downfield region (δ 9.0-9.5 ppm). Its chemical shift can be variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding.
-
Pyrrole Ring Protons (H3 and H5): The introduction of an electron-withdrawing fluorine atom at the C4 position significantly influences the chemical shifts of the adjacent protons. The fluorine atom will deshield both H3 and H5, causing them to resonate at a lower field compared to unsubstituted methyl pyrrole-2-carboxylate. Furthermore, the fluorine atom will couple with these protons, leading to characteristic splitting patterns.
-
H5: This proton is expected to be a doublet of doublets due to coupling with both the fluorine atom (J_HF) and the H3 proton (J_HH).
-
H3: Similarly, H3 will appear as a doublet of doublets due to coupling with the fluorine atom and the H5 proton.
-
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet at approximately 3.8 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the six unique carbon atoms. The fluorine atom will have a significant impact on the chemical shifts of the carbon atoms in the pyrrole ring, particularly the carbon to which it is directly attached (C4) and the adjacent carbons (C3 and C5).
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |
| ~161 - 163 | - | C=O (ester) |
| ~145 - 155 | ¹J(C,F) ≈ 240-260 | C4 |
| ~122 - 125 | - | C2 |
| ~118 - 121 | ²J(C,F) ≈ 10-15 | C5 |
| ~108 - 112 | ²J(C,F) ≈ 12-18 | C3 |
| ~51 - 53 | - | -OCH₃ |
Interpretation and Rationale
-
Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is expected to resonate in the typical downfield region for such functionalities, around 161-163 ppm.
-
Pyrrole Ring Carbons:
-
C4: The most dramatic effect of the fluorine substituent will be on the chemical shift of C4. The direct attachment of the highly electronegative fluorine atom will cause a significant downfield shift, and the signal will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹J_CF) in the range of 240-260 Hz.
-
C3 and C5: The carbons adjacent to the fluorine-substituted carbon (C3 and C5) will also be affected, though to a lesser extent. They will exhibit smaller, two-bond carbon-fluorine couplings (²J_CF) and will be shifted downfield compared to the corresponding carbons in the non-fluorinated analog.
-
C2: The chemical shift of C2, being further away from the fluorine atom, will be less affected but will still be influenced by the overall electron-withdrawing nature of the substituents on the ring.
-
-
Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group will appear as a singlet in the typical region for such carbons, around 51-53 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, C-F, and other bonds.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~3300 - 3400 | Medium, sharp | N-H stretch |
| ~3100 - 3150 | Medium | Aromatic C-H stretch |
| ~2950 - 3000 | Weak | Aliphatic C-H stretch |
| ~1680 - 1700 | Strong, sharp | C=O stretch (ester) |
| ~1550 - 1600 | Medium | C=C stretch (pyrrole ring) |
| ~1100 - 1200 | Strong | C-O stretch (ester) |
| ~1050 - 1150 | Strong | C-F stretch |
Interpretation and Rationale
-
N-H Stretch: A characteristic sharp peak is expected in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond.
-
C-H Stretches: Aromatic C-H stretching vibrations of the pyrrole ring are expected to appear above 3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band in the range of 1680-1700 cm⁻¹ is a clear indicator of the ester carbonyl group.
-
C=C and C-N Stretches: The stretching vibrations of the C=C and C-N bonds within the pyrrole ring will give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹).
-
C-F Stretch: A strong absorption band in the 1050-1150 cm⁻¹ region is characteristic of the C-F stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern, which can be used to confirm its structure.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~157 | Molecular ion [M]⁺ |
| ~126 | [M - OCH₃]⁺ |
| ~98 | [M - COOCH₃]⁺ |
Interpretation and Rationale
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₆H₆FNO₂), which is approximately 157 g/mol .
-
Fragmentation Pattern: Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃) to give a fragment at m/z ~126, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z ~98.
Experimental Protocols
General Considerations for Sample Preparation
For optimal results, ensure the sample of this compound is of high purity. The presence of impurities can complicate spectral interpretation.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Caption: General workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (liquid): Place a drop of the neat liquid sample between two KBr or NaCl plates.
-
Solid (KBr pellet): Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
ATR: Place a small amount of the sample directly on the ATR crystal.
-
-
Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Background Correction: Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, along with their detailed interpretations, serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. By understanding these spectroscopic signatures, scientists can confidently identify and characterize this important fluorinated pyrrole derivative in their ongoing research endeavors.
A Senior Scientist's Guide to the 13C NMR Analysis of Methyl 4-fluoro-1H-pyrrole-2-carboxylate: From First Principles to Spectral Interpretation
Abstract
Fluorinated heterocyclic compounds are cornerstones of modern medicinal chemistry, and the pyrrole scaffold is a privileged structure in numerous therapeutic agents. Methyl 4-fluoro-1H-pyrrole-2-carboxylate serves as a valuable synthon, combining the electronic features of a halogenated pyrrole with a reactive ester functionality. Unambiguous structural confirmation and purity assessment are paramount in the drug development pipeline, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the definitive analytical technique. This in-depth guide provides a comprehensive framework for the 13C NMR analysis of this key molecule. We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectral output, detailing a robust experimental protocol and a logical approach to spectral interpretation, with a special focus on the diagnostic impact of carbon-fluorine (C-F) coupling constants. This document is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries.
Introduction: The Analytical Imperative for Fluorinated Pyrroles
The strategic incorporation of fluorine into organic molecules can profoundly modulate key drug properties, including metabolic stability, lipophilicity, and binding affinity. The pyrrole ring, a five-membered aromatic heterocycle, is a common motif in both natural products and synthetic pharmaceuticals. Consequently, fluorinated pyrroles like this compound are of significant interest.
13C NMR spectroscopy provides a direct, non-destructive window into the carbon skeleton of a molecule. For a substituted pyrrole, this technique is indispensable for confirming the regiochemistry of substitution. The analysis of this compound presents a unique set of challenges and opportunities:
-
Asymmetric Substitution: The presence of two different substituents at the C2 and C4 positions removes the native symmetry of the pyrrole ring, resulting in distinct signals for all six carbon atoms.
-
Competing Electronic Effects: The electron-withdrawing nature of the methyl carboxylate group (-COOCH₃) and the potent inductive and mesomeric effects of the fluorine atom (-F) create a nuanced electronic environment, directly influencing the 13C chemical shifts.[1][2]
-
Carbon-Fluorine Coupling: The presence of the 19F nucleus (spin I = ½, 100% natural abundance) leads to through-bond scalar coupling with nearby 13C nuclei. These C-F coupling constants (JCF) are highly predictable and provide a powerful tool for unambiguous signal assignment.[3]
This guide will systematically deconstruct these factors to build a complete analytical picture.
Foundational Principles: Predicting the 13C NMR Spectrum
A robust spectral interpretation begins with a foundational understanding of the parent pyrrole system and the predictable effects of its substituents.
2.1. The Unsubstituted Pyrrole Reference
In its native state, the symmetry of the pyrrole molecule results in only two signals in the aromatic region of its 13C NMR spectrum.[2]
-
C-2 / C-5 (α-carbons): ~118 ppm
-
C-3 / C-4 (β-carbons): ~108 ppm
These values serve as our baseline for evaluating the influence of the substituents.
2.2. Substituent Chemical Shift (SCS) Effects
The chemical shift of each pyrrole ring carbon will be modulated by the electronic properties of the attached groups.
-
Methyl Carboxylate Group (-COOCH₃) at C2: This is a strong electron-withdrawing group (EWG). It will significantly deshield the carbon to which it is attached (C2), causing a downfield shift (to a higher ppm value).[2] Its effect will also be felt, to a lesser extent, at other positions in the ring through resonance.
-
Fluorine (-F) at C4: Fluorine exerts a complex influence.
-
Direct Effect (¹JCF): It causes a very large downfield shift for the carbon it is directly bonded to (C4) due to its extreme electronegativity.
-
Mesomeric/Resonance Effect (+M): Fluorine can donate lone-pair electron density into the ring, which would tend to shield the ortho (C3, C5) and para (C2) positions, shifting them upfield.
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bonds, deshielding nearby carbons. The balance of these effects determines the final chemical shift.[4]
-
2.3. The Diagnostic Power of Carbon-Fluorine Coupling
The true key to assigning the spectrum of this compound lies in analyzing the splitting patterns caused by C-F coupling. The magnitude of the coupling constant (J) is related to the number of bonds separating the carbon and fluorine atoms.[3]
-
One-Bond Coupling (¹JC4-F): This is a very large coupling, typically in the range of 230-255 Hz for aromatic C-F bonds.[5] The signal for C4 will appear as a sharp doublet with this large splitting.
-
Two-Bond Coupling (²JC3-F and ²JC5-F): This coupling is smaller, generally between 20-30 Hz. The signals for C3 and C5 will therefore appear as doublets with this characteristic splitting.[5][6]
-
Three-Bond Coupling (³JC2-F): This coupling is even smaller, typically in the range of 3-9 Hz. The signal for C2 will appear as a doublet with this fine splitting.[5][6]
These predictable coupling patterns provide a definitive method for assigning the carbons of the pyrrole ring.
Experimental Protocol: A Self-Validating Workflow for High-Fidelity Data
The quality of interpretation is predicated on the quality of the acquired data. The following protocol outlines a robust procedure for obtaining a high-fidelity, interpretable 13C NMR spectrum.
3.1. Sample Preparation
-
Analyte Purity: Ensure the sample of this compound is of sufficient purity, as impurities will complicate the spectrum.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For compounds with enhanced polarity or hydrogen-bonding capabilities, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Concentration: Due to the low natural abundance of 13C (~1.1%), a higher concentration is required compared to ¹H NMR. Aim for a concentration of 20-50 mg of the compound in 0.6-0.7 mL of solvent.[2][7][8]
-
Filtration: To ensure optimal magnetic field homogeneity (shimming), filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9] This removes any particulate matter.
-
Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) as an internal reference standard to set the chemical shift scale to 0.00 ppm.
3.2. Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 or 500 MHz NMR spectrometer.
-
Experiment Selection: Choose a standard proton-decoupled 13C experiment (e.g., zgpg30 on a Bruker instrument). This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a single peak (or as a doublet if coupled to fluorine).
-
Lock and Shim: Lock the spectrometer onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[7]
-
Key Acquisition Parameters:
-
Spectral Width (SW): Set a wide spectral width to encompass all expected signals, typically from 0 to 220 ppm.
-
Number of Scans (NS): A sufficient number of scans is crucial to achieve a good signal-to-noise ratio. Start with 1024 scans and increase as needed based on sample concentration.
-
Relaxation Delay (D1): This is a critical parameter. Quaternary carbons (like C2 and C4) often have long relaxation times. A short delay can lead to signal attenuation or complete disappearance. A D1 of 2-5 seconds is recommended for accurate representation of all carbon signals.
-
-
DEPT Analysis (Recommended): To unambiguously differentiate between CH, CH₂, and CH₃ groups, acquire DEPT (Distortionless Enhancement by Polarization Transfer) spectra.[10][11][12]
-
DEPT-90: Shows only CH signals (methine carbons).
-
DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.[11][13]
-
Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[11] This combination allows for definitive identification of the C3, C5, and OCH₃ signals.
-
Workflow Visualization
Caption: Overall workflow from sample preparation to final spectral analysis.
Spectral Analysis and Interpretation: A Step-by-Step Assignment
By combining the principles of chemical shifts, C-F coupling, and DEPT data, we can confidently assign each of the six signals in the 13C NMR spectrum of this compound.
4.1. Predicted Chemical Shifts and Assignments
The following table summarizes the expected chemical shifts, splitting patterns, and DEPT results for each carbon atom.
| Carbon Atom | Expected δ (ppm) | Multiplicity (due to C-F) | Expected JCF (Hz) | DEPT-135 Signal | DEPT-90 Signal | Justification |
| C=O | 160 - 165 | Singlet | N/A | Absent | Absent | Typical range for an ester carbonyl carbon.[14] Quaternary. |
| C4 | 145 - 155 | Doublet | ¹J = 230 - 255 | Absent | Absent | Directly attached to F; large downfield shift and large ¹JCF coupling.[3][5] Quaternary. |
| C2 | 125 - 135 | Doublet | ³J = 3 - 9 | Absent | Absent | Attached to EWG (-COOCH₃); deshielded. Small ³JCF coupling to F.[5][6] Quaternary. |
| C5 | 115 - 125 | Doublet | ²J = 20 - 30 | Positive | Positive | α-carbon adjacent to N, influenced by F at C4. Shows ²JCF coupling.[6] CH group. |
| C3 | 100 - 110 | Doublet | ²J = 20 - 30 | Positive | Positive | β-carbon adjacent to C2 and C4. Shows ²JCF coupling.[6] CH group. |
| OCH₃ | 50 - 55 | Singlet | N/A | Positive | Absent | Typical range for a methyl ester carbon.[15] CH₃ group. |
4.2. Logical Assignment Strategy
The following diagram illustrates the logical process for assigning the pyrrole ring carbons, where multiple pieces of evidence converge to provide an unambiguous answer.
Caption: Logical map for the assignment of pyrrole ring carbons.
Conclusion
The 13C NMR analysis of this compound is a prime example of how fundamental NMR principles can be applied to derive unambiguous structural information for complex pharmaceutical building blocks. A successful analysis hinges on three pillars: a predictive understanding of substituent effects, the acquisition of high-fidelity data through a robust experimental protocol, and a logical interpretation strategy that leverages all available information, particularly the highly diagnostic C-F coupling constants. By following the comprehensive approach detailed in this guide, researchers can confidently verify the structure and purity of this and related fluorinated heterocycles, ensuring the integrity of their chemical matter and accelerating the drug development process.
References
- 1. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. westmont.edu [westmont.edu]
- 6. researchgate.net [researchgate.net]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
- 12. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Mass Spectrometry of Methyl 4-fluoro-1H-pyrrole-2-carboxylate
This guide provides a comprehensive technical overview of the mass spectrometric analysis of Methyl 4-fluoro-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and organic synthesis. Given the compound's structure—a substituted pyrrole ring—this document will delve into the anticipated fragmentation patterns under common ionization techniques and present detailed methodologies for its characterization. The principles and protocols outlined herein are grounded in established mass spectrometry literature for analogous pyrrole derivatives, offering a robust predictive framework for analysis.
Introduction: The Analytical Significance of Substituted Pyrroles
Pyrrole derivatives are fundamental scaffolds in a vast array of natural products and pharmaceutical agents.[1] Their structural elucidation is a critical step in synthesis confirmation, metabolite identification, and quality control. Mass spectrometry stands as a premier analytical technique for this purpose, offering high sensitivity and detailed structural information. This compound, with its electron-withdrawing fluorine and ester functionalities, presents a unique case for mass spectrometric investigation. Understanding its ionization and fragmentation behavior is paramount for developing robust analytical methods.
Predicted Mass Spectrometric Behavior and Fragmentation Pathways
The mass spectrometric analysis of this compound can be approached using two primary ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). The choice of ionization method will profoundly influence the resulting mass spectrum and the structural information that can be gleaned.
Electron Ionization (EI) Mass Spectrometry
Electron Ionization is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons, typically 70 eV.[2] This process induces significant fragmentation, providing a detailed fingerprint of the molecule's structure. For volatile and thermally stable compounds like many pyrrole derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is a widely used and powerful analytical approach.[3]
Expected Molecular Ion and Key Fragments:
Based on the analysis of similar pyrrole structures, the molecular ion (M+•) of this compound is expected to be stable and readily observable.[4] The primary fragmentation pathways are anticipated to involve the ester and fluoro substituents on the pyrrole ring.
| Predicted Fragment Ion (m/z) | Proposed Structure/Loss | Significance |
| 157 | [M]+• | Molecular Ion |
| 126 | [M - OCH3]+ | Loss of the methoxy radical from the ester group |
| 98 | [M - COOCH3]+ | Loss of the entire carbomethoxy group |
| 69 | [Pyrrole ring fragment] | Cleavage of the pyrrole ring |
Logical Workflow for EI-MS Analysis:
References
- 1. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of Methyl 4-fluoro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-fluoro-1H-pyrrole-2-carboxylate is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrrole, it serves as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The introduction of a fluorine atom at the 4-position of the pyrrole ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety for drug design.
This technical guide provides a comprehensive overview of the physical properties of this compound. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide employs a comparative analysis of structurally related analogs to predict its properties. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these properties, ensuring a self-validating system for researchers.
Molecular Structure and Key Identifiers
The foundational step in understanding the physical properties of a compound is to elucidate its structure and key identifiers.
Caption: Molecular structure of this compound.
Key Identifiers:
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₆FNO₂
-
CAS Number: 475561-89-8
Predicted and Comparative Physical Properties
Direct experimental data for this compound is not widely published. However, we can predict its properties with a high degree of confidence by analyzing the trends among its structural analogs. The following table summarizes the known physical properties of closely related compounds and provides predicted values for our target molecule.
| Property | Methyl 1H-pyrrole-2-carboxylate[1] | Methyl 4-methyl-1H-pyrrole-2-carboxylate[2] | Methyl 4-bromo-1H-pyrrole-2-carboxylate[3] | This compound (Predicted) |
| Molecular Weight ( g/mol ) | 125.13 | 139.15 | 204.02 | 143.12 |
| Appearance | White powder | - | Off-white powder[3] | White to off-white solid |
| Melting Point (°C) | 74-78 | - | 100-101 | 85-95 |
| Boiling Point (°C at 760 mmHg) | 230.3 | - | 290.5 | ~240-250 |
| Solubility | Soluble in water | - | - | Slightly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate) |
Justification for Predictions:
-
Molecular Weight: This is calculated directly from the molecular formula.
-
Appearance: Pyrrole derivatives of this type are typically crystalline solids at room temperature, ranging from white to off-white in color.
-
Melting Point: The introduction of a halogen atom generally increases the melting point due to increased molecular weight and intermolecular forces (dipole-dipole interactions). The highly electronegative fluorine atom is expected to increase the melting point compared to the parent compound but less significantly than the much heavier bromine atom.
-
Boiling Point: Similar to the melting point, the boiling point is expected to increase with the introduction of fluorine due to stronger intermolecular forces.
-
Solubility: The presence of the polar N-H bond and the ester group should allow for some water solubility. However, the overall molecule is largely nonpolar. The fluorine atom will increase polarity but also hydrophobicity. Therefore, it is predicted to be slightly soluble in water but readily soluble in polar organic solvents.
Experimental Protocols for Physical Property Determination
To ensure scientific integrity, the predicted properties should be confirmed through rigorous experimental validation. The following section details standard protocols for determining the key physical properties of a novel compound like this compound.
Melting Point Determination
Causality: The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) suggests a pure compound, while a broad range indicates the presence of impurities.
Methodology (Capillary Method):
-
Sample Preparation: Finely powder a small amount of the crystalline sample.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
References
Methyl 4-fluoro-1H-pyrrole-2-carboxylate solubility data
An In-Depth Technical Guide to the Solubility of Methyl 4-fluoro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its solubility is a critical physicochemical parameter that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and in vivo performance. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It delves into the fundamental principles governing solubility, explores robust experimental methodologies, and offers insights into the impact of its structural features on its solubility profile. This document is intended to be a valuable resource for scientists seeking to understand and manipulate the solubility of this compound and related fluorinated heterocyclic compounds.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like this compound, its aqueous solubility directly influences its bioavailability and therapeutic efficacy. Poor solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in suboptimal drug exposure and diminished clinical utility.
The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, including its solubility.[1][2] The high electronegativity of fluorine can lead to changes in crystal packing, pKa, and lipophilicity, all of which have a profound impact on how the molecule interacts with solvents.[2][3] Therefore, a thorough understanding of the solubility of this compound is paramount for its successful development as a therapeutic agent.
This guide will navigate the complexities of solubility by first establishing a strong theoretical foundation, followed by a detailed exploration of practical experimental approaches.
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of a compound is governed by a delicate interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental principle, suggesting that polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[4]
Physicochemical Properties Influencing Solubility
Several key physicochemical properties of this compound will dictate its solubility:
-
Polarity and Hydrogen Bonding: The pyrrole ring, the ester group, and the fluorine atom contribute to the overall polarity of the molecule. The N-H of the pyrrole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the ester and the fluorine atom can act as hydrogen bond acceptors. The ability to form hydrogen bonds with solvent molecules is a crucial determinant of solubility in protic solvents like water and alcohols.
-
Crystal Lattice Energy: In the solid state, molecules of this compound are held together in a crystal lattice by intermolecular forces. The strength of these interactions, quantified as the crystal lattice energy, must be overcome by the energy of solvation for dissolution to occur. The presence of the fluorine atom can influence crystal packing and, consequently, the lattice energy.[5]
-
Ionization (pKa): The pyrrole N-H is weakly acidic. While its pKa is likely to be high, any potential for ionization in acidic or basic media can significantly impact its aqueous solubility. The electron-withdrawing nature of the fluorine and carboxylate groups will influence the pKa of the pyrrole proton.
-
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP value generally correlates with lower aqueous solubility. The fluorine substituent can either increase or decrease lipophilicity depending on its position and the overall molecular context.[3]
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements:
-
Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under a given set of conditions (temperature, pressure, pH).[6][7][8] It represents a true equilibrium state and is the most relevant value for understanding the intrinsic solubility of a compound.
-
Kinetic Solubility: This is the concentration at which a compound precipitates from a solution when it is rapidly added from a concentrated stock solution (e.g., in DMSO).[6][8][9][10] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions and are highly dependent on the experimental conditions.[7][8] While useful for high-throughput screening in early drug discovery, thermodynamic solubility is the gold standard for drug development.[10]
Experimental Determination of Solubility
A multi-faceted experimental approach is necessary to comprehensively characterize the solubility of this compound.
Solvent Screening Protocol
The initial step involves screening a range of solvents to identify suitable systems for purification, formulation, and analytical method development.
Objective: To qualitatively and quantitatively assess the solubility of this compound in a diverse set of pharmaceutically relevant solvents.
Methodology:
-
Solvent Selection: Choose a panel of solvents with varying polarities, including water, buffers at different pH values (e.g., pH 1.2, 4.5, 6.8 as per ICH guidelines), ethanol, methanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).[11][12]
-
Small-Scale Solubility Assessment:
-
Add a small, known amount of the compound (e.g., 1-5 mg) to a series of vials.
-
Add a measured volume of each solvent (e.g., 0.1 mL) to the respective vials.
-
Vortex or shake the vials vigorously for a set period (e.g., 1-2 minutes).
-
Visually inspect for dissolution.
-
If the compound dissolves, add more solute incrementally until saturation is reached.
-
If the compound does not dissolve, add more solvent incrementally.
-
-
Categorization: Classify the solubility as very soluble, freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, or practically insoluble based on the approximate amount of solvent required to dissolve the solute.
Diagram: Solvent Screening Workflow
Caption: A streamlined workflow for initial solvent screening.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[13][14] It involves equilibrating an excess of the solid compound with the solvent over a sufficient period to reach saturation.
Protocol:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., buffer of a specific pH). The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: Accurately dilute a known volume of the clear supernatant with a suitable mobile phase.
-
Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[15][16]
-
Solid-State Analysis: It is good practice to analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any polymorphic transformations that may have occurred during the experiment.
Diagram: Shake-Flask Method Workflow
Caption: Step-by-step workflow for the shake-flask solubility assay.
High-Throughput Solubility Assays
In early drug discovery, high-throughput methods are often employed to rapidly assess the kinetic solubility of a large number of compounds.
UPLC-MS Based Method:
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers a sensitive and selective method for determining solubility, even for impure samples.[15]
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.
-
Assay Plate Preparation: Add the DMSO stock solution to an aqueous buffer in a 96-well plate and mix. The precipitation of the compound will occur if its solubility is exceeded.
-
Equilibration and Filtration: The plate is shaken for a period to allow for equilibration, and then the supernatant is separated from the precipitate by filtration.[17]
-
Analysis: The filtrate is then analyzed by UPLC-MS to determine the concentration of the dissolved compound.[18][19] A calibration curve is used for quantification.
Data Presentation and Interpretation
The solubility data for this compound should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Water | Data to be determined | Data to be determined | Shake-Flask |
| pH 1.2 Buffer | Data to be determined | Data to be determined | Shake-Flask |
| pH 4.5 Buffer | Data to be determined | Data to be determined | Shake-Flask |
| pH 6.8 Buffer | Data to be determined | Data to be determined | Shake-Flask |
| Ethanol | Data to be determined | Data to be determined | Shake-Flask |
| DMSO | Data to be determined | Data to be determined | Shake-Flask |
| Acetonitrile | Data to be determined | Data to be determined | Shake-Flask |
Interpreting the Results:
-
pH-Solubility Profile: The solubility data in buffers of different pH values will reveal if the compound's solubility is pH-dependent, which would be expected if the pyrrole N-H can be deprotonated.
-
Solvent Polarity: Comparing the solubility in a range of organic solvents will provide insights into the polarity of the molecule and help in selecting appropriate solvents for various applications.
-
Comparison to Analogs: Comparing the solubility data to that of non-fluorinated analogs, such as methyl 1H-pyrrole-2-carboxylate, can elucidate the specific impact of the fluorine substituent.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for determining the solubility of this compound. By combining a strong theoretical understanding with robust experimental methodologies, researchers can generate high-quality, reliable solubility data. This information is indispensable for guiding formulation development, predicting in vivo performance, and ultimately, advancing this promising compound through the drug development pipeline.
Future studies should focus on investigating the temperature dependence of solubility, the potential for polymorphism and its impact on solubility, and the development of enabling formulations to enhance the aqueous solubility if it is found to be low.
References
- 1. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.ws [chem.ws]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. waters.com [waters.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. measurlabs.com [measurlabs.com]
The Strategic Advantage of Fluorination: A Technical Guide to the Biological Activity of Pyrrole Derivatives
Introduction: The Unique Role of Fluorine in Pyrrole Scaffolds
In the landscape of medicinal chemistry, the pyrrole nucleus is a privileged scaffold, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] The strategic incorporation of fluorine atoms into this versatile heterocycle has emerged as a powerful strategy to modulate and enhance its therapeutic potential.[4][5][6][7] Fluorine, being the most electronegative element, imparts unique physicochemical properties to organic molecules, including altered lipophilicity, metabolic stability, and binding affinities, which can translate into improved pharmacokinetic and pharmacodynamic profiles.[6][7][8][9][10][11][12] This guide provides an in-depth exploration of the biological activities of fluorinated pyrrole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, along with the experimental methodologies used to evaluate their efficacy.
The introduction of fluorine can profoundly influence the electronic properties and conformation of the pyrrole ring, leading to enhanced interactions with biological targets.[6][7] This guide will delve into the causality behind these enhancements, providing researchers and drug development professionals with a comprehensive understanding of why fluorination is a key tool in modern drug design.
Anticancer Activity: Targeting the Machinery of Malignancy
Fluorinated pyrrole derivatives have demonstrated significant potential as anticancer agents, often exhibiting enhanced potency and selectivity compared to their non-fluorinated counterparts.[3][13][14] The presence of fluorine can influence the molecule's ability to penetrate cell membranes and interact with intracellular targets crucial for cancer cell proliferation and survival.[8][9]
Mechanism of Action: Inhibiting Key Oncogenic Pathways
A primary mechanism by which fluorinated pyrroles exert their anticancer effects is through the inhibition of critical enzymes and proteins involved in cancer progression. For instance, certain fluorinated pyrrolo[2,3-d]pyrimidine analogues have been designed as potent inhibitors of de novo purine nucleotide biosynthesis, a pathway essential for rapid cell division in tumors.[14] The fluorine substitution in these molecules can enhance their binding affinity to target enzymes, leading to more effective pathway inhibition.[14]
Furthermore, some fluorinated pyrrole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. Marinopyrroles, for example, have been reported to have anti-cancer activities by inhibiting the anti-apoptotic protein MCL-1, which is highly expressed in various human cancers.[13] The introduction of fluorine can augment this activity, leading to more potent cytotoxic effects against malignant cells.
Signaling Pathway of a Hypothetical Fluorinated Pyrrole Derivative in Cancer
Caption: Inhibition of a target enzyme by a fluorinated pyrrole derivative.
Quantitative Assessment of Anticancer Activity
The cytotoxic potential of fluorinated pyrrole derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Pyrrolo[2,3-b]pyridines | A549 (Lung) | 0.18 - 0.7 | [3] |
| Fluorinated Pyrrolo[2,3-b]pyridines | HeLa (Cervical) | 0.18 - 0.7 | [3] |
| Fluorinated Pyrrolo[2,3-b]pyridines | MDA-MB-231 (Breast) | 0.18 - 0.7 | [3] |
| Fluorinated Pyrrole-based Hybrids | HIV-1 infected PBM cells | 36.9 - 44.5 | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of a compound.[15][16]
Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells.[15]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[16]
-
Compound Treatment: Prepare serial dilutions of the fluorinated pyrrole derivative in a complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic (typically ≤ 0.5%).[16] Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[16]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[15][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
Workflow for Anticancer Activity Screening
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[13] Fluorinated pyrrole derivatives have emerged as promising candidates, exhibiting potent activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[4][17][18] The trifluoromethyl group (-CF3) is of particular interest in this context, as its incorporation often correlates with enhanced antimicrobial potency and improved pharmacokinetic properties.[4]
Mechanism of Action: Disrupting Microbial Viability
The antimicrobial mechanisms of fluorinated pyrroles can be multifaceted. Some derivatives may disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death. Others may interfere with essential metabolic pathways or inhibit enzymes crucial for microbial survival. For instance, some fluorinated pyrrole derivatives have shown the ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication.[19]
The lipophilic nature imparted by fluorine can facilitate the passage of these compounds across the microbial cell wall and membrane, allowing them to reach their intracellular targets more effectively.[8][11]
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of fluorinated pyrrole derivatives is primarily determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[20][21]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 0.008 | [17] |
| para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.125 | [17] |
| para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13 - 0.255 | [17] |
| Fluorinated Pyrrolomycins | Staphylococcus aureus | 0.073 | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[20][22]
Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is identified as the lowest concentration of the agent that inhibits visible growth after incubation.[22]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the fluorinated pyrrole derivative in a suitable solvent. Create a series of two-fold serial dilutions in a 96-well microtiter plate using a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control (inoculum without the compound) and a negative control (medium without inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[23]
Workflow for MIC Determination
Caption: Standard workflow for broth microdilution MIC determination.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases, and there is a continuous search for novel anti-inflammatory agents with improved safety profiles.[24] Fluorinated pyrrole derivatives have demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.[25][26] For example, a series of 4,5-diarylpyrroles, including fluorinated analogues, were found to be active in a rat model of adjuvant-induced arthritis.[25]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of fluorinated pyrroles are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. This can include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of prostaglandins and leukotrienes, respectively – potent mediators of inflammation.[24][27]
Protein denaturation is a well-documented cause of inflammation.[28][29] Some fluorinated pyrrole derivatives may exert their anti-inflammatory effects by inhibiting protein denaturation and stabilizing cell membranes, thereby preventing the release of pro-inflammatory cellular contents.[28]
Quantitative Assessment of Anti-inflammatory Activity
In vitro anti-inflammatory activity can be assessed through various assays, including the inhibition of protein denaturation and the stabilization of red blood cell membranes.
| Assay | Method | Measurement |
| Inhibition of Protein Denaturation | Egg albumin or bovine serum albumin is denatured by heat. | The ability of the compound to prevent denaturation is measured spectrophotometrically.[28][29] |
| Membrane Stabilization | Red blood cells are subjected to heat- or hypotonicity-induced lysis. | The ability of the compound to protect the cell membrane from lysis is quantified.[27][28] |
Experimental Protocol: Inhibition of Albumin Denaturation Assay
This assay is a simple and effective in vitro method to screen for anti-inflammatory activity.[28][29]
Principle: Denaturation of proteins is a key event in inflammation. The ability of a compound to inhibit the heat-induced denaturation of a protein like egg albumin is indicative of its anti-inflammatory potential.[28]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a test tube, mix 0.2 mL of egg albumin (from a fresh hen's egg) with 2.8 mL of phosphate-buffered saline (PBS, pH 7.4) and 2 mL of the fluorinated pyrrole derivative at various concentrations.[28]
-
Control Preparation: Prepare a control by mixing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of distilled water. A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.[28]
-
Incubation: Incubate all the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Logical Relationship in Anti-inflammatory Action
Caption: Inhibition of key inflammatory events by fluorinated pyrroles.
Conclusion
The strategic incorporation of fluorine into the pyrrole scaffold represents a highly effective approach in modern drug discovery. Fluorinated pyrrole derivatives have demonstrated a broad spectrum of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The unique physicochemical properties imparted by fluorine often lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for the evaluation of these promising therapeutic agents. As our understanding of the intricate roles of fluorine in molecular interactions continues to grow, so too will the potential for developing novel and highly effective fluorinated pyrrole-based drugs to address a wide range of human diseases.
References
- 1. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review article on biological importance of pyrrole [wisdomlib.org]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessscience.com [accessscience.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorine-Substituted Pyrrolo[2,3-d]Pyrimidine Analogues with Tumor Targeting via Cellular Uptake by Folate Receptor α and the Proton-Coupled Folate Transporter and Inhibition of de Novo Purine Nucleotide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. integra-biosciences.com [integra-biosciences.com]
- 22. apec.org [apec.org]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. journalajrb.com [journalajrb.com]
- 25. Antiinflammatory 4,5-diarylpyrroles: synthesis and QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ijpsjournal.com [ijpsjournal.com]
- 29. researchgate.net [researchgate.net]
Whitepaper: The Strategic Role of Fluorine in Modulating Pyrrole-2-Carboxylate Bioactivity
Executive Summary
The pyrrole-2-carboxylate scaffold is a privileged core in medicinal chemistry, found in numerous bioactive compounds. A key strategy for optimizing the therapeutic potential of these molecules is the selective incorporation of fluorine. This technical guide provides an in-depth analysis of the multifaceted roles fluorine plays in enhancing the bioactivity of pyrrole-2-carboxylate derivatives. We will explore how this small, highly electronegative atom profoundly influences the molecule's electronic properties, conformational preferences, and metabolic stability. By understanding these fundamental principles, drug discovery teams can rationally design more potent, selective, and durable drug candidates. This guide synthesizes field-proven insights with rigorous scientific evidence, offering detailed protocols and data-driven case studies to illustrate the practical application of these concepts in a research and development setting.
The Convergence of a Privileged Scaffold and a Unique Element
The Pyrrole-2-Carboxylate Core: A Versatile Pharmacophore
The pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of natural products and synthetic drugs, including the heme cofactor, various alkaloids, and marketed pharmaceuticals. Its derivatives, particularly pyrrole-2-carboxylates and the related carboxamides, serve as crucial pharmacophores that can engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The inherent reactivity and structural features of this scaffold make it an excellent starting point for chemical modification and optimization in drug discovery programs.
Fluorine: The Strategic Tool of Modern Medicinal Chemistry
Fluorine has earned a preeminent role in drug design for its unique combination of properties. Its van der Waals radius (1.35 Å) is only slightly larger than that of hydrogen (1.2 Å), allowing it to act as a sterically conservative bioisostere for hydrogen. However, being the most electronegative element, its electronic influence is profound. Strategic fluorination can modulate a molecule's acidity/basicity (pKa), lipophilicity, conformational bias, and metabolic fate, often leading to significant improvements in potency, selectivity, and pharmacokinetic profiles.
Fundamental Physicochemical Impact of Fluorination
The introduction of fluorine to the pyrrole-2-carboxylate scaffold instigates a cascade of changes in its fundamental properties. Understanding these effects is critical to predicting and leveraging their biological consequences.
Profound Electronic Perturbations
Fluorine exerts a powerful electron-withdrawing effect through the sigma (σ) bond framework (a negative inductive effect, -I). When placed on the pyrrole ring, this effect lowers the electron density of the aromatic system. This perturbation can significantly alter the pKa of the pyrrole N-H and the acidity of the carboxylic acid, influencing the molecule's ionization state at physiological pH and its ability to interact with target residues. Furthermore, this electronic shift can modulate the strength of hydrogen bonds that the pyrrole N-H or the carboxylate group can donate or accept, respectively.
Caption: Inductive effect of fluorine on the pyrrole-2-carboxylate core.
Conformational Control and Pre-organization
The stereoelectronic effects of the C-F bond can be harnessed to control molecular conformation. Due to favorable orbital alignments (hyperconjugation), fluorine substitution can create a conformational preference, effectively "locking" the molecule into a specific three-dimensional shape. This pre-organization can reduce the entropic penalty of binding to a protein target, as the molecule already exists in a bioactive conformation, which can lead to a significant increase in binding affinity.
Modulating Lipophilicity and Permeability
The effect of fluorine on lipophilicity (logP/logD) is highly context-dependent. While trifluoromethyl groups often decrease lipophilicity, the substitution of a single hydrogen with fluorine on an aromatic ring typically increases it. This is attributed to the masking of the C-H dipole and the reduced polarizability of the C-F bond. This modulation of lipophilicity is a critical parameter for tuning a drug's absorption, distribution, and ability to permeate cellular membranes.
Enhancing Pharmacodynamics: The Fluorine-Target Interface
Fluorine's unique properties directly translate into improved interactions at the drug-target interface, enhancing both potency and selectivity.
Engineering Novel Binding Interactions
The polarized C-F bond is a poor hydrogen bond acceptor but can participate in favorable orthogonal multipolar interactions with electron-deficient groups in a protein's active site, such as the backbone carbonyls (C-F···C=O). These interactions, though individually weak, can collectively contribute significantly to binding affinity. The introduction of fluorine can therefore create new anchor points within a binding pocket, leading to enhanced potency.
Discovery of Novel Pyrrole-Based Bioactive Compounds: From Rational Design to Preclinical Validation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. It is a "privileged scaffold," appearing in a vast array of natural products essential to life, such as heme, chlorophyll, and vitamin B12.[1][2] This structural motif is also central to numerous blockbuster synthetic drugs, including the cholesterol-lowering agent Atorvastatin (Lipitor), the multi-kinase inhibitor Sunitinib (Sutent), and the non-steroidal anti-inflammatory drug (NSAID) Ketorolac.[3][4] The unique electronic properties and versatile reactivity of the pyrrole nucleus allow it to interact with a wide range of biological targets, making it an invaluable starting point for drug discovery programs.[4][5][6]
This guide provides a comprehensive, in-depth overview of the modern, integrated workflow for the discovery and development of novel pyrrole-based bioactive compounds. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, from initial in silico design and library synthesis to high-throughput screening and hit-to-lead optimization. As a senior application scientist, the goal is to present a narrative that is not only technically accurate but also grounded in the practical realities and strategic thinking of contemporary drug development. We will delve into self-validating protocols and authoritative methodologies to equip researchers with the knowledge to confidently navigate this exciting field.
The Pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry
The utility of the pyrrole ring in drug design stems from its distinct chemical properties.[5] Its aromaticity and the electron-donating nitrogen atom make it susceptible to electrophilic substitution, allowing for precise functionalization to optimize pharmacological profiles.[5] This flexibility enables medicinal chemists to fine-tune a molecule's potency, selectivity, solubility, and metabolic stability.[7] The nitrogen atom can also act as a hydrogen bond donor, a crucial interaction for anchoring a drug molecule within the active site of a target protein or enzyme.[4]
The proven success of pyrrole-based compounds across diverse therapeutic areas—including oncology, infectious diseases, and inflammation—continually inspires new research.[2][7][8][9] These molecules have demonstrated efficacy against a multitude of targets, such as protein kinases, tubulin, DNA, and various enzymes, underscoring the scaffold's remarkable versatility.[7][10][11]
A Modern Workflow for Pyrrole Compound Discovery
The contemporary discovery process is a multi-stage, interdisciplinary endeavor. It begins with identifying a biological target and progresses through compound design, synthesis, screening, and optimization. This workflow is designed to efficiently identify promising lead candidates from a vast chemical space.
Caption: High-level workflow for novel bioactive compound discovery.
Lead Generation Strategies
Rational Drug Design & In Silico Approaches
Before any synthesis begins, computational tools are leveraged to design compounds with a higher probability of success. This reduces the time and cost associated with synthesizing and testing large numbers of molecules.
-
Target-Based Design: If the three-dimensional structure of the biological target (e.g., an enzyme) is known, molecular docking simulations can predict how well a designed pyrrole derivative will bind to it.[12] This allows for the design of compounds that fit snugly into the active site, maximizing potency. For instance, researchers designing novel inhibitors for the FLT3 kinase in acute myeloid leukemia used docking to evaluate the binding affinity of new pyrrole-dicarboxamide derivatives.[12]
-
Pharmacophore Modeling: A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. This model can be used to virtually screen large databases of compounds to find those that match the required features.
-
ADMET Prediction: In silico tools can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[12] Early prediction of poor drug-like properties, such as low gastrointestinal absorption or potential toxicity, allows chemists to modify the structure before synthesis.[12]
Caption: Pharmacophore model for a pyrrole-based kinase inhibitor.
Synthesis of Pyrrole Derivatives
The ability to synthesize a diverse library of compounds is critical. While classic methods like the Paal-Knorr and Hantzsch syntheses are still relevant, modern drug discovery often relies on methods amenable to creating large libraries of related compounds.[5]
-
Combinatorial & Parallel Synthesis: Techniques like solid-phase synthesis allow for the rapid generation of many distinct but structurally related pyrrole derivatives.[13] Using a "split-and-pool" strategy, different building blocks can be combined to create a large library from a small number of starting materials.[13]
-
Multi-Component Reactions (MCRs): MCRs are highly efficient reactions where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. This allows for the rapid construction of complex, highly functionalized pyrroles.[8]
Protocol: Example Synthesis of a Trisubstituted Pyrrole
This protocol is adapted from a method used to synthesize novel pyrrole derivatives for cytotoxicity evaluation.[10] It involves the [3+2] cycloaddition of a benzimidazolium ylide (generated in situ) with an acetylenic dipolarophile.
Objective: To synthesize a trisubstituted pyrrole with potential biological activity.
Materials:
-
1-Benzyl-5,6-dimethyl-3-cyanomethylbenzimidazolium bromide (Intermediate Salt)
-
Ethyl phenylpropiolate (Dipolarophile)
-
1,2-Epoxybutane
-
Anhydrous Toluene
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (Eluent)
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of the benzimidazolium bromide intermediate and 12 mmol of ethyl phenylpropiolate in 50 mL of anhydrous toluene.
-
Ylide Generation: Add 15 mmol of 1,2-epoxybutane to the mixture. This acts as a base to generate the reactive ylide intermediate from the benzimidazolium salt.
-
Reaction: Reflux the reaction mixture with magnetic stirring for 24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter the mixture to remove any precipitated salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent. Characterize the final compound's structure and purity using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[10]
Causality: The choice of 1,2-epoxybutane is critical; it acts as an effective proton scavenger to deprotonate the benzimidazolium salt, forming the ylide necessary for the cycloaddition, without introducing water or other nucleophiles that could lead to side reactions. Refluxing in toluene provides the thermal energy required to overcome the activation barrier for the cycloaddition reaction.
High-Throughput Screening (HTS)
Once a library of pyrrole compounds is synthesized, it must be screened for biological activity. HTS automates this process, allowing for the rapid testing of thousands of compounds against a specific biological target.[14]
-
Assay Development: A robust and sensitive assay is designed to measure the effect of the compounds on the target. This could be an enzyme inhibition assay, a cell viability assay, or a receptor binding assay.
-
Screening: The compound library is screened at a single concentration (e.g., 10 µM) to identify initial "hits."
-
Hit Confirmation: Hits are re-tested to confirm their activity and rule out false positives. Active compounds are then tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ value).
Hit-to-Lead Optimization and Preclinical Evaluation
An initial "hit" from an HTS campaign is rarely a perfect drug candidate. It often requires chemical modification to improve its properties. This iterative process is known as hit-to-lead optimization.
Caption: Iterative cycle of hit-to-lead optimization.
Structure-Activity Relationship (SAR) Studies
SAR is the core of lead optimization. It involves systematically modifying the structure of the hit compound and assessing how these changes affect its biological activity. For example, if a hit compound has a phenyl group, chemists might synthesize analogs where the phenyl group is substituted with different atoms (e.g., fluorine, chlorine) or moved to a different position to see how this impacts potency.[7]
In Vitro Biological Evaluation
As new analogs are synthesized, they are subjected to a battery of in vitro tests to build a comprehensive biological profile.
Protocol: MTS Assay for Cell Proliferation/Cytotoxicity
This protocol is a standard colorimetric method to assess the cytotoxic activity of compounds on cancer cell lines.[10]
Objective: To determine the concentration-dependent cytotoxic effect of novel pyrrole compounds on a human cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Novel pyrrole compounds dissolved in DMSO (stock solutions)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Doxorubicin (Positive Control)
-
DMSO (Vehicle Control)
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the pyrrole compounds and controls in culture medium. The final DMSO concentration should be kept constant and low (<0.5%).
-
Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds, positive control (Doxorubicin), or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time should be consistent across experiments.[10]
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The MTS reagent is bioreduced by viable cells into a colored formazan product.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells: % Viability = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Self-Validation: The inclusion of a vehicle control (DMSO) ensures that the solvent itself is not causing cytotoxicity. The positive control (Doxorubicin), a known cytotoxic agent, validates that the assay system is responsive. Running each concentration in triplicate allows for the calculation of standard deviation and ensures the reproducibility of the results.
Case Study: Discovery of a Pyrrole-Based FGFR4 Inhibitor
This hypothetical case study illustrates the integration of the principles discussed.
Background: Fibroblast growth factor receptor 4 (FGFR4) is a validated target in certain types of liver cancer. Our goal is to discover a novel, selective pyrrole-based inhibitor.
-
In Silico Start: A pharmacophore model is generated based on known FGFR4 inhibitors. A virtual screen of a commercially available pyrrole library identifies a hit with a predicted high binding affinity.
-
Initial Synthesis & Screening: The hit compound, PYR-001 , is synthesized and tested. It shows moderate activity against FGFR4 (IC₅₀ = 2.5 µM) but poor selectivity against other kinases.
-
Hit-to-Lead & SAR: An SAR campaign is initiated around the PYR-001 scaffold. The focus is on modifying two positions: the R¹ group, which projects towards the solvent-exposed region, and the R² group, which occupies a hydrophobic pocket.
-
Optimization:
-
PYR-002: Adding a methyl group at R² (PYR-002 ) improves hydrophobic interactions, increasing potency to 800 nM.
-
PYR-003: Adding a polar morpholine ring at R¹ (PYR-003 ) dramatically improves solubility and cell permeability, though potency slightly decreases.
-
PYR-004: Combining the optimal R¹ (morpholine) and R² (methyl) groups results in PYR-004 , a lead compound with high potency (IC₅₀ = 65 nM), good solubility, and excellent selectivity.
-
Table 1: SAR of the PYR-Series of FGFR4 Inhibitors
| Compound | R¹ Group | R² Group | FGFR4 IC₅₀ (nM) | Cell Viability IC₅₀ (µM) |
| PYR-001 | -H | -H | 2500 | >50 |
| PYR-002 | -H | -CH₃ | 800 | 22.4 |
| PYR-003 | -Morpholine | -H | 3100 | 15.7 |
| PYR-004 | -Morpholine | -CH₃ | 65 | 1.8 |
The lead compound, PYR-004 , would then proceed to more advanced preclinical studies, including mechanism of action confirmation and in vivo testing in animal models of liver cancer.
Future Directions and Conclusion
The discovery of pyrrole-based bioactive compounds continues to evolve. The integration of artificial intelligence and machine learning into drug design is accelerating the identification of promising candidates.[13] Furthermore, the exploration of novel biological targets and the development of innovative synthetic methodologies will continue to expand the therapeutic potential of this remarkable scaffold.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 5. nbinno.com [nbinno.com]
- 6. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raijmr.com [raijmr.com]
- 9. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. routledge.com [routledge.com]
Methodological & Application
Application Notes & Protocols: Electrophilic Fluorination of Pyrrole Esters
Introduction: The Strategic Value of Fluorinated Pyrroles
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, with approximately one-quarter of all current pharmaceuticals containing at least one fluorine atom.[1] This is due to fluorine's unique ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[2][3] Pyrrole scaffolds are prevalent in numerous natural products and therapeutic agents, making the development of efficient methods for their fluorination a topic of significant interest for drug development professionals.[1]
This guide provides a comprehensive overview of the electrophilic fluorination of pyrrole esters, a key class of substrates in synthetic chemistry. We will delve into the mechanistic principles governing this transformation, compare the industry-standard electrophilic fluorinating agents, and provide detailed, field-proven protocols for their application.
Mechanistic Rationale: The Pyrrole Ring as a Nucleophile
The feasibility of electrophilic fluorination hinges on the electron-rich nature of the pyrrole ring. Unlike pyridine, pyrrole is considered an electron-rich aromatic heterocycle because the nitrogen atom's lone pair of electrons participates in the aromatic π-system.[4][5] This increased electron density makes the pyrrole ring highly susceptible to attack by electrophiles ("E⁺"), including the "F⁺" sources used in fluorination.
Regioselectivity: The α-Position Preference
Electrophilic aromatic substitution on a pyrrole ring overwhelmingly favors attack at the C2 (α) position over the C3 (β) position.[6][7][8][9] The reason for this strong preference lies in the superior stability of the carbocation intermediate (also known as the arenium ion or Wheland intermediate) formed during the reaction.
-
Attack at C2 (α-position): The positive charge is delocalized over three atoms, resulting in three stable resonance structures.[10][11]
-
Attack at C3 (β-position): The positive charge is delocalized over only two atoms, leading to a less stable intermediate.[10][11]
Because the transition state leading to the intermediate resembles the intermediate itself, the more stable C2-attack pathway has a lower activation energy and proceeds much faster.[11]
Caption: Regioselectivity of electrophilic attack on the pyrrole ring.
Key Reagents for Electrophilic Fluorination
The development of stable, easy-to-handle electrophilic fluorinating reagents has been crucial for the widespread adoption of these methods.[12] While highly reactive reagents exist, two have emerged as the workhorses for most laboratory applications: Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI).
Selectfluor™ (F-TEDA-BF₄)
Selectfluor™, or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a crystalline, air- and moisture-stable solid.[13] Its user-friendly nature and broad reactivity have made it an exceptionally popular choice.[14]
-
Mechanism: The precise mechanism can be substrate-dependent, with evidence supporting both polar two-electron pathways and single-electron transfer (SET) processes.[13][15] For electron-rich systems like pyrroles, the reaction is generally considered a direct attack of the aromatic ring onto the electrophilic fluorine atom of the F-TEDA cation.[16]
-
Properties: It is soluble in polar solvents like acetonitrile and DMF.[14] Beyond fluorination, it can also act as a potent oxidant, a property that can sometimes lead to undesired side reactions or substrate decomposition, particularly with highly electron-rich pyrroles.[13][17][18]
N-Fluorobenzenesulfonimide (NFSI)
NFSI is another bench-stable, crystalline solid that serves as a mild yet effective electrophilic fluorinating agent.[19][20] It is known for its high efficacy and versatility in fluorinating a wide range of substrates, including carbanions, enolates, and aromatic systems.[21]
-
Mechanism: NFSI is generally considered a "pure" fluorine donor, less prone to the oxidative side reactions that can be observed with Selectfluor.[22] The N-F bond is polarized, and the electron-rich pyrrole attacks the electrophilic fluorine atom.
-
Properties: NFSI is compatible with a broad array of catalytic systems, including transition metals and organocatalysts, which has expanded its application to more complex and late-stage fluorination scenarios.[22][23][24] It is also noted for its multifaceted reactivity, capable of acting as a source for sulfonylation or amidation under certain conditions.[19][20]
Reagent Comparison
| Feature | Selectfluor™ (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |
| Appearance | Colorless crystalline solid[13] | Colorless crystalline powder[20] |
| Stability | Air and moisture stable, non-hygroscopic[14] | Bench-stable, easy-to-handle[19][20] |
| Solubility | Soluble in polar solvents (MeCN, DMF, H₂O)[14] | Soluble in many common organic solvents |
| Reactivity | Powerful electrophilic fluorine source[14] | Mild yet effective electrophilic fluorinating agent[21] |
| Primary Role | Fluorinating agent and strong oxidant[13][17] | Primarily a fluorine donor[22] |
| Key Advantage | Broad scope and high reactivity | High selectivity, less oxidative side reactivity[22] |
| Consideration | Potential for oxidative polymerization of sensitive substrates[18] | Can participate in sulfonylation/amidation side reactions[19][20] |
Experimental Protocols & Workflows
The following protocols are designed as a robust starting point for the electrophilic fluorination of a generic N-substituted pyrrole-2-carboxylate, a common substrate class.
General Experimental Workflow
A successful fluorination experiment follows a logical progression from setup to analysis. Adherence to this workflow ensures reproducibility and safety.
Caption: Standard workflow for electrophilic fluorination experiments.
Protocol 1: Fluorination using Selectfluor™
This protocol is adapted from methodologies described for the fluorination of electron-rich aromatic systems.[18]
Materials:
-
N-Substituted Pyrrole-2-Carboxylate (1.0 eq)
-
Selectfluor™ (1.1 - 1.5 eq)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the N-substituted pyrrole-2-carboxylate (e.g., 1.0 mmol, 1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes.
-
Dissolution: Add anhydrous acetonitrile (e.g., 10 mL) via syringe to dissolve the substrate. Stir the solution at room temperature.
-
Reagent Addition: Add Selectfluor™ (e.g., 1.2 mmol, 1.2 eq) to the stirred solution in one portion. Note: For highly reactive substrates, portion-wise addition or cooling the reaction mixture to 0 °C may be necessary to control the reaction rate and minimize side-product formation.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-24 hours).
-
Quenching: Once complete, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the fluorinated product.
Protocol 2: Fluorination using NFSI
This protocol leverages the high selectivity of NFSI for C-H fluorination.[21][24]
Materials:
-
N-Substituted Pyrrole-2-Carboxylate (1.0 eq)
-
N-Fluorobenzenesulfonimide (NFSI) (1.1 - 1.5 eq)
-
Dichloromethane (DCM), anhydrous or Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the N-substituted pyrrole-2-carboxylate (e.g., 1.0 mmol, 1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon.
-
Dissolution: Add anhydrous dichloromethane or acetonitrile (e.g., 10 mL) via syringe. Stir to dissolve.
-
Reagent Addition: Add NFSI (e.g., 1.2 mmol, 1.2 eq) to the solution.
-
Reaction: Stir the reaction at room temperature. The reaction may be gently heated (e.g., to 40 °C) if the reaction is sluggish at room temperature. Monitor progress by TLC or LC-MS.
-
Quenching: After consumption of the starting material, cool the reaction to room temperature and pour it into a separatory funnel containing saturated aqueous NaHCO₃ solution (20 mL).
-
Extraction: Extract the mixture with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic extracts and wash with brine (20 mL).
-
Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude material by flash column chromatography on silica gel to afford the desired fluorinated pyrrole ester.
Troubleshooting & Considerations
-
Polymerization: Unprotected or highly activated pyrroles can polymerize under the oxidative conditions of some fluorinating agents, especially Selectfluor.[18] Using an N-protecting group and ensuring the presence of an electron-withdrawing group (like an ester) on the ring mitigates this issue.
-
Low Yield: If the reaction stalls, gentle heating may be required. However, this can also increase byproduct formation. Alternatively, changing the solvent to one with higher polarity (e.g., from DCM to MeCN) can sometimes improve reaction rates.
-
Di-fluorination: Using a large excess of the fluorinating agent can lead to the formation of di-fluorinated products. It is recommended to start with a modest excess (1.1-1.2 eq) and add more if needed based on reaction monitoring.
-
Safety: While Selectfluor™ and NFSI are stable solids, they are powerful reagents. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[25]
References
- 1. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. aklectures.com [aklectures.com]
- 5. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]
- 6. When pyrrole undergoes electrophilic aromatic substitution class 11 chemistry CBSE [vedantu.com]
- 7. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. Pyrrole - Wikipedia [en.wikipedia.org]
- 10. echemi.com [echemi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selectfluor - Wikipedia [en.wikipedia.org]
- 14. SelectFluor - Enamine [enamine.net]
- 15. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BJOC - Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions [beilstein-journals.org]
- 21. nbinno.com [nbinno.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 25. guidechem.com [guidechem.com]
Harnessing Selectfluor for the Strategic Fluorination of Pyrroles
An Application Guide for Researchers
Abstract
The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science, often imparting profound changes to a molecule's physicochemical and biological properties.[1][2][3] Pyrroles, as a privileged structural motif, are frequent targets for fluorination. This guide provides a comprehensive overview of the use of Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) for the electrophilic fluorination of pyrrole derivatives. We delve into the mechanistic underpinnings of the reaction, explore the critical factors governing regioselectivity and yield, and present detailed, field-proven protocols for researchers. Safety considerations and troubleshooting strategies are also addressed to ensure safe and successful experimentation.
Introduction: The Value of the C-F Bond in Pyrrolic Systems
The strategic incorporation of fluorine into organic molecules can dramatically alter properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] When applied to the pyrrole ring, a core component of numerous pharmaceuticals and functional materials, fluorination can lead to novel compounds with enhanced therapeutic efficacy or tailored electronic properties.[4][5]
Historically, electrophilic fluorination was fraught with challenges, often requiring the use of highly toxic and difficult-to-handle reagents like molecular fluorine (F₂).[6] The advent of N-F reagents, particularly Selectfluor, has revolutionized the field. Selectfluor is a stable, non-volatile, and user-friendly crystalline solid that serves as a powerful source of electrophilic fluorine ("F⁺"), making it an indispensable tool for synthetic chemists.[6][7][8]
The Reagent: Understanding Selectfluor
Selectfluor is a dicationic salt derived from the base diazabicyclo[2.2.2]octane (DABCO).[9] Its structure provides a highly polarized N-F bond, rendering the fluorine atom strongly electrophilic and capable of reacting with a wide range of nucleophiles, including electron-rich aromatic systems like pyrroles.
Key Advantages of Selectfluor:
-
Safety and Handling: It is a non-volatile, air- and moisture-stable solid, which significantly simplifies handling compared to gaseous or highly reactive liquid fluorinating agents.[6]
-
Reactivity: It is one of the most reactive electrophilic fluorinating reagents available, enabling the fluorination of even moderately activated substrates.[8]
-
Versatility: Beyond fluorination, Selectfluor can also act as a potent oxidizing agent, a property that must be considered during reaction design.[7][9]
Mechanism of Electrophilic Pyrrole Fluorination
The fluorination of pyrrole with Selectfluor proceeds via an electrophilic aromatic substitution mechanism. The electron-rich π-system of the pyrrole ring attacks the electrophilic fluorine atom of the Selectfluor reagent. This generates a resonance-stabilized cationic intermediate (a σ-complex or arenium ion), which then loses a proton to rearomatize, yielding the fluorinated pyrrole product.
While the precise mechanism can be debated—potentially involving a single electron transfer (SET) pathway in some cases—the electrophilic attack model provides a robust framework for understanding reactivity and regioselectivity.[9][10]
Caption: Reaction mechanism for pyrrole fluorination with Selectfluor.
Critical Factors Influencing the Reaction
The success of pyrrole fluorination with Selectfluor is not guaranteed and is highly dependent on the substrate's electronic properties. A major competing pathway is oxidative polymerization, which can significantly reduce the yield of the desired fluorinated product.[11]
Substrate Electronics: The Decisive Factor
The high electron density that makes the pyrrole ring susceptible to electrophilic attack also makes it prone to oxidation by Selectfluor.
-
Electron-Rich Pyrroles: Unsubstituted pyrrole and N-alkyl pyrroles are highly activated and tend to undergo rapid oxidative polymerization upon treatment with Selectfluor, resulting in the formation of insoluble polymeric materials rather than the desired fluorinated products.[11]
-
Electron-Deficient Pyrroles: The key to successful fluorination is to attenuate the reactivity of the pyrrole ring. The presence of electron-withdrawing groups (EWGs), such as esters (-CO₂R), ketones (-COR), or nitro groups (-NO₂), deactivates the ring sufficiently to disfavor oxidation while still allowing for electrophilic fluorination.[11]
Table 1: Effect of Pyrrole Substituents on Fluorination Outcome
| Substituent Type at C2/C3 | Position | Typical Outcome with Selectfluor | Rationale |
| Electron-Donating (e.g., -H, -Alkyl) | N/A | Low yield, significant polymerization[11] | High electron density leads to rapid oxidation by Selectfluor. |
| Electron-Withdrawing (e.g., -CO₂Et) | C2 | Moderate to good yield of 5-fluoro and/or 4-fluoro product.[11] | Deactivates the ring, suppressing polymerization and directing fluorination. |
| Electron-Withdrawing (e.g., -CO₂Et) | C3 | Good yield of 5-fluoro product. | Directs the electrophilic attack to the most nucleophilic C5 position. |
Regioselectivity
For substituted pyrroles, the position of fluorination is governed by the directing effects of the existing substituents. Electrophilic attack generally occurs at the most electron-rich and sterically accessible position. For pyrroles bearing an EWG at the C2 position, a mixture of 4- and 5-fluoro isomers is often observed. An EWG at the C3 position typically directs fluorination to the C5 position.
Solvent and Temperature
Acetonitrile is the most commonly used solvent for these reactions, as it effectively dissolves both the pyrrole substrate and the Selectfluor reagent.[12] Reactions are often initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[12]
Experimental Protocols
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (e.g., nitrile) when handling Selectfluor and organic solvents.[13][14]
-
Handling: Handle Selectfluor in a well-ventilated fume hood. Avoid creating dust.[13][14] It is a strong oxidizing agent and should be kept away from combustible materials.[6]
-
Storage: Store Selectfluor in a tightly closed container in a cool, dry place, away from incompatible substances.[13] Recommended storage is below 30 °C.[6]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[14][15]
General Protocol for the Fluorination of an Electron-Deficient Pyrrole
This protocol is a general guideline for the fluorination of a pyrrole derivative bearing an electron-withdrawing group (e.g., ethyl pyrrole-2-carboxylate).
Materials:
-
Substituted Pyrrole (1.0 mmol, 1.0 equiv)
-
Selectfluor (1.1-1.5 mmol, 1.1-1.5 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrrole (1.0 equiv).
-
Dissolution: Dissolve the pyrrole in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve Selectfluor (1.1 equiv) in anhydrous acetonitrile. Add this solution dropwise to the stirred pyrrole solution over 10-15 minutes. Causality Note: Slow addition is crucial to control the reaction exotherm and minimize side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Quenching & Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the acetonitrile.
-
Extraction: Partition the residue between dichloromethane (DCM) and water or saturated NaHCO₃ solution. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the fluorinated product(s).
-
Characterization: Characterize the purified product(s) by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm the structure and purity.
Caption: General experimental workflow for pyrrole fluorination.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | Pyrrole is too deactivated. | Increase reaction temperature (e.g., reflux in MeCN). Use a larger excess of Selectfluor (up to 2.0 equiv). |
| Polymerization / Black Tar | Pyrrole is too electron-rich. Reaction temperature is too high. | Use a substrate with a stronger EWG. Maintain low temperature (0 °C or below) during addition and initial reaction phase. |
| Multiple Products / Poor Regioselectivity | Inherent electronic nature of the substrate. | Careful purification by column chromatography or HPLC is required to separate isomers. Characterization by 2D NMR may be needed. |
Conclusion
Selectfluor is a highly effective and practical reagent for the electrophilic fluorination of pyrroles, provided that the substrate's reactivity is properly managed. By employing electron-withdrawing groups to temper the pyrrole's nucleophilicity, researchers can successfully suppress oxidative polymerization and achieve good yields of mono- or di-fluorinated products. The protocols and insights provided in this guide offer a robust starting point for scientists and drug development professionals aiming to synthesize novel fluorinated pyrroles for a wide range of applications.
References
- 1. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Selectfluor [commonorganicchemistry.com]
- 7. SelectFluor - Enamine [enamine.net]
- 8. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selectfluor - Wikipedia [en.wikipedia.org]
- 10. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. echemi.com [echemi.com]
- 14. molcore.com [molcore.com]
- 15. aksci.com [aksci.com]
Methyl 4-fluoro-1H-pyrrole-2-carboxylate: A Versatile Fluorinated Building Block in Modern Medicinal Chemistry
Introduction: The Strategic Advantage of Fluorine in Pyrrole Scaffolds
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, bioavailability, lipophilicity, and binding affinity to its biological target. When incorporated into privileged heterocyclic structures like pyrrole, these effects are amplified, offering a powerful tool for fine-tuning pharmacokinetic and pharmacodynamic profiles.
Pyrrole and its derivatives are integral components of numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The strategic placement of a fluorine atom on the pyrrole ring, as in methyl 4-fluoro-1H-pyrrole-2-carboxylate, creates a versatile building block with significant potential for the development of novel therapeutics. This application note provides a comprehensive guide to the synthesis, reactivity, and application of this compound, complete with detailed protocols for its use in key synthetic transformations relevant to drug discovery.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective application in medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C₆H₆FNO₂ | N/A |
| Molecular Weight | 143.12 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | Assumed |
| Melting Point | Not reported, likely similar to related structures | N/A |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | Assumed |
| pKa (Pyrrole N-H) | Estimated 16-17 | General Pyrrole Chemistry |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via electrophilic fluorination of the corresponding pyrrole precursor. The electron-donating nature of the pyrrole ring makes it susceptible to electrophilic attack, and the directing effect of the C2-carboxylate group favors substitution at the C4 and C5 positions.
Key Synthetic Transformation: Electrophilic Fluorination
The method of choice for introducing a fluorine atom at the C4 position of the pyrrole ring is electrophilic fluorination using an N-F reagent such as Selectfluor™. This reagent is favored for its relative safety and high reactivity.
Protocol 1: Synthesis of this compound
This protocol is adapted from the successful fluorination of a similar pyrrole substrate.[2]
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Acetic acid (glacial)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 1H-pyrrole-2-carboxylate (1.0 eq) in a 5:1 mixture of anhydrous acetonitrile and glacial acetic acid.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Fluorinating Agent: While stirring vigorously, add Selectfluor™ (2.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing water and dichloromethane.
-
Washing: Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acetic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Acetonitrile/Acetic Acid Solvent System: Acetonitrile is a polar aprotic solvent that dissolves both the pyrrole substrate and Selectfluor™. The addition of acetic acid can enhance the electrophilicity of the fluorinating agent and improve the reaction rate.
-
Low Temperature (0 °C): Electrophilic fluorination of electron-rich heterocycles can be highly exothermic and may lead to the formation of polymeric byproducts.[3] Maintaining a low temperature helps to control the reaction rate and improve selectivity.
-
Excess Selectfluor™: Using a stoichiometric excess of the fluorinating agent ensures complete conversion of the starting material.
-
Aqueous Workup with NaHCO₃: This step is crucial to neutralize the acidic reaction medium and remove any remaining Selectfluor™ and its byproducts.
Applications in Medicinal Chemistry: A Versatile Scaffold for Bioactive Molecules
This compound is a versatile building block that can be readily functionalized at multiple positions to generate a diverse library of compounds for biological screening. The presence of the fluorine atom can significantly enhance the therapeutic potential of the resulting molecules. For instance, fluorinated pyrrole derivatives have shown promise as inhibitors of mycobacterial membrane protein Large 3 (MmpL3) for the treatment of tuberculosis.[4]
Workflow for the Elaboration of the this compound Scaffold
Caption: Synthetic pathways for the functionalization of this compound.
Key Synthetic Transformations and Protocols
The ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for the synthesis of a wide range of amides. Amide bond formation is one of the most frequently used reactions in medicinal chemistry.
Protocol 2: Hydrolysis of this compound
Materials:
-
This compound
-
Ethanol
-
10 M Sodium hydroxide (NaOH) solution
-
4 M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Base: Add 10 M NaOH solution (3.0 eq) and stir the mixture at 90 °C for 3 hours.[2]
-
Concentration: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidification: Dissolve the residue in water and cool in an ice bath. Acidify the solution to pH 3 by the dropwise addition of 4 M HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-fluoro-1H-pyrrole-2-carboxylic acid.
Protocol 3: Amide Coupling with 4-Fluoro-1H-pyrrole-2-carboxylic acid
Materials:
-
4-Fluoro-1H-pyrrole-2-carboxylic acid
-
Amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-fluoro-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: Add the amine of choice (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.
The pyrrole nitrogen can be functionalized through alkylation or arylation to introduce substituents that can modulate the molecule's properties or serve as handles for further diversification.
Protocol 4: N-Alkylation of this compound
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend NaH (1.2 eq) in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Addition of Electrophile: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the mixture with ethyl acetate.
-
Washing, Drying, and Concentration: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
To functionalize the C5 position of the pyrrole ring, the 4-fluoro-substituted pyrrole can first be halogenated (e.g., with N-bromosuccinimide or N-chlorosuccinimide) to introduce a handle for cross-coupling reactions.
Protocol 5: Suzuki-Miyaura Coupling of a 5-Bromo-4-fluoropyrrole Derivative
This protocol is based on established methods for Suzuki coupling of halopyrroles.[5][6]
Materials:
-
Methyl 5-bromo-4-fluoro-1H-pyrrole-2-carboxylate (to be synthesized from this compound and NBS)
-
Arylboronic acid or ester
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: In a Schlenk tube, combine methyl 5-bromo-4-fluoro-1H-pyrrole-2-carboxylate (1.0 eq), the arylboronic acid (1.5 eq), Cs₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.1 eq).
-
Degassing: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Reaction: Heat the reaction mixture at 90-100 °C for 6-18 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Extraction and Washing: Wash the filtrate with water and brine.
-
Drying, Concentration, and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its straightforward synthesis and the ability to be selectively functionalized at multiple positions make it an attractive starting material for the generation of diverse compound libraries. The strategic incorporation of a fluorine atom provides a powerful means to enhance the drug-like properties of the resulting molecules. The protocols provided in this application note offer a practical guide for researchers to effectively utilize this promising scaffold in their drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthesis and Evaluation of Novel DNA Gyrase B (GyrB) Inhibitors
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, represents a clinically validated and highly attractive target for antibiotic development.[1][2] This enzyme, which is absent in higher eukaryotes, introduces negative supercoils into DNA, a process crucial for managing DNA topology during replication.[2][3]
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[4][5] While the GyrA subunit is responsible for the DNA cleavage and re-ligation activity, the GyrB subunit houses the ATPase domain, which provides the necessary energy for the enzyme's catalytic cycle through ATP hydrolysis.[4][5][6] Inhibition of the GyrB ATPase activity effectively halts the supercoiling process, leading to the disruption of DNA replication and ultimately, bacterial cell death.[7][8] This makes the ATP-binding pocket of GyrB a prime target for the development of new inhibitors.
This guide provides a comprehensive overview and detailed protocols for the synthesis of a novel pyrrole-based DNA gyrase B inhibitor, followed by its biological evaluation through in vitro enzyme inhibition and whole-cell antibacterial activity assays.
Part 1: The Target - Understanding the DNA Gyrase B ATPase Site
The GyrB subunit's primary role is to bind and hydrolyze ATP, a conformational change-driven process that powers the strand passage of the G-segment (gate segment) through the T-segment (transported segment) of DNA.[3] The ATP binding site, often referred to as the Bergerat fold, is a well-defined pocket that has been successfully targeted by natural products like aminocoumarins (e.g., novobiocin) and various synthetic inhibitors.[3][7][9]
Targeting this site offers a distinct advantage over inhibiting the GyrA subunit, the target of fluoroquinolones. As resistance to fluoroquinolones commonly arises from mutations in the gyrA gene, developing potent GyrB inhibitors provides an alternative therapeutic strategy that can circumvent this existing resistance mechanism.[1][3] The design of novel scaffolds that can form specific interactions with key residues in the GyrB ATP-binding pocket, such as Asp73 and a conserved water molecule, is a cornerstone of modern rational drug design in this field.[4][8]
Part 2: Synthesis of a Novel Pyrrole-Based GyrB Inhibitor (INV-PYR31)
The following section details the synthetic route for a representative N-phenylpyrrole-amide inhibitor, designated INV-PYR31 . This class of compounds has shown promising activity by occupying the ATP-binding site. The synthesis is a multi-step process involving an initial amide coupling followed by functionalization.
Synthetic Workflow Diagram
Caption: Synthetic scheme for the target inhibitor INV-PYR31.
Experimental Protocol: Synthesis of INV-PYR31
Rationale: This two-step synthesis employs a standard and robust amide coupling reaction, a cornerstone of medicinal chemistry, followed by a Williamson ether synthesis to introduce a solubilizing morpholine group, which can also provide a key interaction point within the enzyme pocket and improve pharmacokinetic properties.[10]
Step 1: Synthesis of N-(3-chloro-5-hydroxyphenyl)-1-(4-fluorophenyl)-2-methyl-1H-pyrrole-5-carboxamide (Intermediate 3)
-
Reagent Preparation:
-
To a solution of 5-carboxy-1-(4-fluorophenyl)-2-methyl-1H-pyrrole (1) (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N-methylmorpholine (NMM) (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and continue stirring for another 15 minutes.[11]
-
-
Reaction:
-
Add 3-amino-5-chlorophenol (2) (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 16 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer three times with Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield the intermediate amide (3).
-
Step 2: Synthesis of N-(3-chloro-5-(2-morpholinoethoxy)phenyl)-1-(4-fluorophenyl)-2-methyl-1H-pyrrole-5-carboxamide (INV-PYR31)
-
Reaction Setup:
-
Dissolve the intermediate amide (3) (1.0 eq) in acetone.
-
Add potassium carbonate (K₂CO₃) (3.0 eq) and 2-(morpholino)ethyl bromide (1.5 eq).
-
-
Reaction:
-
Heat the mixture to reflux and stir for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in Ethyl Acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash chromatography or recrystallization to yield the final compound INV-PYR31 .
-
Characterization: The identity and purity of INV-PYR31 should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 3: Biological Evaluation Protocols
Once synthesized and purified, the inhibitor's biological activity must be quantified. This involves determining its direct effect on the target enzyme (in vitro IC₅₀) and its efficacy against live bacteria (in vivo MIC).
Biological Evaluation Workflow
Caption: Workflow for determining the IC₅₀ and MIC values of synthesized inhibitors.
Protocol 3.1: In Vitro DNA Gyrase Supercoiling Assay (IC₅₀ Determination)
Rationale: This assay directly measures the enzymatic function of DNA gyrase. The enzyme converts relaxed circular plasmid DNA into its supercoiled form in an ATP-dependent manner.[12] The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis, as the more compact supercoiled form migrates faster. The inhibitory effect is quantified by measuring the decrease in the amount of supercoiled DNA.
Materials:
-
E. coli or S. aureus DNA Gyrase enzyme (commercially available).
-
Relaxed pBR322 plasmid DNA.
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/ml albumin).
-
ATP solution (10 mM).
-
Synthesized inhibitor (INV-PYR31) and control (e.g., Novobiocin) dissolved in DMSO.
-
Stop Solution/Loading Dye (e.g., STEB buffer with 1% SDS and 0.5 mg/ml bromophenol blue).
-
Agarose, Tris-acetate-EDTA (TAE) buffer.
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. For each reaction, add:
-
Assay Buffer
-
Relaxed pBR322 DNA (to a final concentration of ~12.5 nM)
-
Inhibitor at various concentrations (typically a 10-point serial dilution, e.g., from 100 µM to 0.005 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%). Include a "no inhibitor" (positive) control and a "no enzyme" (negative) control.
-
DNA Gyrase enzyme (1 unit, sufficient to fully supercoil the DNA in the positive control).
-
-
Initiate Reaction: Add ATP to a final concentration of 1 mM to start the reaction.
-
Incubation: Incubate the reactions at 37°C for 60 minutes.
-
Stop Reaction: Terminate the reactions by adding Stop Solution/Loading Dye.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Run the gel at ~80V until adequate separation of relaxed and supercoiled bands is achieved.
-
Visualization and Analysis:
-
Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.
-
Quantify the band intensities for supercoiled and relaxed DNA using densitometry software (e.g., ImageJ).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 3.2: Antibacterial Susceptibility Testing (MIC Determination)
Rationale: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standardized and widely used technique to determine MIC values, providing a quantitative measure of a compound's antibacterial potency.[13][14][15]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (MHB).[16]
-
Synthesized inhibitor (INV-PYR31) and control antibiotic (e.g., Ciprofloxacin, Novobiocin).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.
Procedure:
-
Prepare Inhibitor Plate:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well plate.
-
In the first column, add 100 µL of the inhibitor stock solution (at 2x the highest desired concentration).
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10.[14] Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no bacteria).
-
-
Inoculate Plate:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of this standardized bacterial suspension to wells in columns 1 through 11. Do not add bacteria to column 12.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC:
-
After incubation, visually inspect the plates for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the inhibitor at which there is no visible growth. This can be confirmed by reading the optical density (OD₆₀₀) with a plate reader.
-
Part 4: Data Interpretation and Expected Results
The synthesized compounds are evaluated based on their IC₅₀ and MIC values. A potent inhibitor will exhibit low nanomolar to low micromolar activity in both assays.
Table 1: Hypothetical Biological Activity Data
| Compound | Gyrase IC₅₀ (µM) [E. coli] | MIC (µg/mL) [S. aureus] | MIC (µg/mL) [E. coli] |
| INV-PYR31 | 0.058 | 2 | 8 |
| Novobiocin | 0.025 | 0.5 | >64 |
Discussion: In this hypothetical example, INV-PYR31 shows potent inhibition of the E. coli DNA gyrase enzyme. Its whole-cell activity against the Gram-positive S. aureus is good, while its activity against the Gram-negative E. coli is moderate. The discrepancy between enzymatic inhibition and whole-cell activity, particularly in Gram-negative bacteria, is common and often attributed to factors like cell wall permeability or efflux pump activity.[7] Further structure-activity relationship (SAR) studies would involve modifying the pyrrole, phenyl, and morpholine moieties to improve potency and penetration.[17][18][19]
Conclusion
This application note provides a framework for the rational design, synthesis, and evaluation of novel DNA gyrase B inhibitors. The detailed protocols for chemical synthesis, in vitro enzymatic assays, and whole-cell susceptibility testing constitute a robust workflow for researchers in the field of antibiotic discovery. By targeting the essential ATPase activity of GyrB, this approach holds significant promise for developing new antibacterial agents capable of combating drug-resistant pathogens.
References
- 1. DNA gyrase inhibitors: Progress and synthesis of potent compounds as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA gyrase - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 8. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro characterization of DNA gyrase inhibition by microcin B17 analogs with altered bisheterocyclic sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. bmglabtech.com [bmglabtech.com]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-Activity Relationship Studies of Staphylococcus aureus DNA Gyrase B Inhibitors as Antibacterial Agents Employing Random Forest Models: Physical Sciences & Engineering Journal Article | IGI Global Scientific Publishing [igi-global.com]
- 18. Structure-activity relationships in DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity relationships among DNA gyrase inhibitors. Synthesis and biological evaluation of 1,2-dihydro-4, 4-dimethyl-1-oxo-2-naphthalenecarboxylic acids as 1-carba bioisosteres of oxolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of Methyl 4-fluoro-1H-pyrrole-2-carboxylate in anti-TB drug discovery
Application Note & Protocol
Title: A High-Throughput Screening Cascade for the Evaluation of Methyl 4-fluoro-1H-pyrrole-2-carboxylate as a Novel Anti-Tuberculosis Agent
Audience: Researchers, scientists, and drug development professionals in the field of infectious diseases and medicinal chemistry.
Abstract
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis control efforts, creating an urgent need for novel therapeutics with new mechanisms of action.[1] Pyrrole-based scaffolds have shown considerable promise as anti-mycobacterial agents, with some derivatives targeting the essential mycolic acid transporter, MmpL3.[2][3] Furthermore, the incorporation of fluorine into drug candidates is a well-established medicinal chemistry strategy to enhance metabolic stability, membrane permeability, and binding affinity.[1][4] This document provides a comprehensive guide for the systematic evaluation of this compound, a novel fluorinated pyrrole, as a potential anti-TB drug lead. We present a validated, multi-step screening cascade, including detailed protocols for determining minimum inhibitory concentration (MIC), assessing mammalian cell cytotoxicity to establish a selectivity index, and evaluating intracellular activity within a macrophage infection model. This guide is intended to provide researchers with the foundational methodologies to identify and prioritize promising new anti-TB compounds.
Introduction: The Rationale for Fluorinated Pyrroles in TB Drug Discovery
Tuberculosis remains a leading cause of death from a single infectious agent worldwide.[5] The current treatment regimen is long and complex, contributing to patient non-compliance and the development of resistance.[6] The drug discovery pipeline urgently requires new chemical entities that can shorten therapy and are effective against resistant strains.
The pyrrole heterocycle is a "privileged scaffold" in medicinal chemistry, found in numerous bioactive compounds. In the context of TB, diarylpyrrole derivatives have demonstrated potent activity, notably by inhibiting MmpL3, a crucial transporter protein responsible for exporting mycolic acid precursors for cell wall construction.[3][7] Disrupting the Mtb cell wall is a proven therapeutic strategy, as employed by first-line drugs like isoniazid and ethambutol.[5][8]
The strategic introduction of a fluorine atom can profoundly modulate a molecule's physicochemical properties.[4] Its high electronegativity and small size can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions with target proteins.[1] Therefore, this compound represents a logical design, wedding the validated pyrrole core to the potentiating effects of fluorination. This application note outlines the critical path for its initial biological evaluation.
Compound Profile: this compound
-
Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₆FNO₂
-
Molecular Weight: 143.12 g/mol
-
-
Synthesis Rationale: While numerous methods for pyrrole synthesis exist, a common approach for this class of compounds involves the fluorination of a suitable pyrrole precursor. For instance, electrophilic fluorination using a reagent like Selectfluor® on a pre-formed methyl 5-methyl-1H-pyrrole-2-carboxylate has been documented for related structures, followed by esterification if necessary.[9] Researchers should ensure the starting material is of high purity (>95%) for biological testing, with characterization confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application I: Primary Anti-TB Activity Screening
The foundational step is to determine the compound's direct inhibitory effect on Mtb growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The broth microdilution method is the internationally recognized reference standard.[11][12]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method.[12]
Table 1: Key Parameters for MIC Determination
| Parameter | Recommended Value/Range | Rationale & Notes |
| Test Organism | Mycobacterium tuberculosis H37Rv (ATCC 27294) | Standard, virulent, and well-characterized reference strain for susceptibility testing. |
| Growth Medium | Middlebrook 7H9 Broth + 10% OADC + 0.2% Glycerol + 0.05% Tween 80 | OADC (Oleic Acid-Albumin-Dextrose-Catalase) provides essential nutrients. Tween 80 acts as a surfactant to prevent bacterial clumping.[11] |
| Inoculum Prep | 0.5 McFarland Standard, diluted to a final concentration of ~10⁵ CFU/mL | A standardized inoculum is critical for reproducibility.[10][12] |
| Compound Range | 0.06 - 64 µg/mL (Two-fold serial dilutions) | A broad range is recommended for a novel agent. Adjust based on preliminary data. |
| Positive Controls | Isoniazid (INH), Rifampicin (RIF) | To validate assay sensitivity and ensure the reference strain behaves as expected. |
| Negative Control | DMSO (Vehicle) | To ensure the solvent has no inhibitory effect at the concentrations used. |
| Incubation | 36°C ± 1°C for 7-14 days | Optimal growth temperature for Mtb. Plates are read when the growth control is clearly visible.[11] |
| MIC Endpoint | Lowest drug concentration showing no visible bacterial growth | Determined by visual inspection using an inverted mirror.[12] |
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Prepare similar stocks for INH and RIF.
-
Plate Preparation: In a 96-well U-bottom microtiter plate, add 100 µL of supplemented Middlebrook 7H9 broth to all wells.
-
Serial Dilution: Add 100 µL of the compound stock to the first well of a row and perform 2-fold serial dilutions across the plate. Repeat for control drugs. The final volume in each well before adding bacteria will be 100 µL.
-
Inoculum Preparation:
-
Grow Mtb H37Rv in 7H9 broth to mid-log phase.
-
Transfer colonies to a tube with sterile saline, 0.05% Tween 80, and glass beads. Vortex vigorously for 1-2 minutes to create a homogenous suspension.[10]
-
Allow large particles to settle for 30 minutes. Adjust the supernatant's turbidity to a 0.5 McFarland standard.
-
Dilute this suspension 1:100 in 7H9 broth to achieve the final working inoculum of ~10⁵ CFU/mL.
-
-
Inoculation: Add 100 µL of the final working inoculum to each well containing the test compounds and controls. This brings the final volume to 200 µL and halves the drug concentrations to the desired final range.
-
Controls: Include a "growth control" well (bacteria + medium + DMSO) and a "sterility control" well (medium only).
-
Incubation: Seal the plate and incubate at 37°C. Begin observing for growth in the control well after 7 days.
-
Reading Results: Once a bacterial pellet is clearly visible in the growth control well, read the plate. The MIC is the lowest concentration where no pellet is observed.
Application II: Assessing Selectivity via Cytotoxicity Profiling
A promising anti-TB compound must be potent against the pathogen but non-toxic to host cells.[13][14] The Selectivity Index (SI), calculated as the ratio of cytotoxicity to bioactivity (CC₅₀/MIC), is a critical parameter for prioritizing hits. An SI > 10 is generally considered a good starting point for a drug lead.[15]
Protocol 2: Mammalian Cell Cytotoxicity Assay (Resazurin-Based)
This protocol uses the resazurin reduction assay, where viable, metabolically active cells reduce the blue resazurin dye to the pink, fluorescent resorufin.[13]
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable mammalian cell line, such as HepG2 (human liver carcinoma) or A549 (human lung carcinoma), in appropriate medium (e.g., DMEM with 10% FBS) at 37°C with 5% CO₂.
-
Cell Seeding: Seed 100 µL of cell suspension into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Controls: Include "cells + medium + DMSO" (negative control) and "cells + medium + Doxorubicin" (positive control for toxicity).
-
Incubation: Incubate the plate for 48-72 hours.
-
Assay Development: Add 20 µL of resazurin stock solution (e.g., 0.15 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Data Acquisition: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a microplate reader.
-
Analysis:
-
Normalize the data to the negative control (100% viability) and a "no cells" blank (0% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Calculate the 50% cytotoxic concentration (CC₅₀) using a non-linear regression curve fit.
-
Calculate the Selectivity Index: SI = CC₅₀ / MIC .
-
Table 2: Hypothetical Screening Data and Interpretation
| Compound | MIC (µg/mL) vs Mtb H37Rv | CC₅₀ (µg/mL) vs HepG2 | Selectivity Index (SI) | Interpretation |
| This compound | 0.5 | >64 | >128 | Excellent Lead Candidate. Potent and highly selective. |
| Isoniazid (Control) | 0.06 | >100 | >1600 | High potency and selectivity. |
| Doxorubicin (Control) | N/A | 0.8 | N/A | Toxic control, validates cytotoxicity assay. |
Application III: Evaluating Intracellular Efficacy
M. tuberculosis is an intracellular pathogen that primarily resides within host macrophages. A compound must be able to penetrate the host cell and exert its bactericidal or bacteriostatic effect in the intracellular environment.[16]
Protocol 3: Macrophage Infection Model Assay
This protocol assesses the ability of a compound to clear Mtb from infected macrophages.[16][17]
Step-by-Step Methodology:
-
Macrophage Seeding: Seed murine macrophage-like J774A.1 cells into a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.
-
Bacterial Preparation: Prepare a single-cell suspension of Mtb H37Rv as described in the MIC protocol.
-
Infection: Remove the medium from the macrophages and infect with Mtb at a Multiplicity of Infection (MOI) of 1:1 (1 bacterium per 1 macrophage). Incubate for 4 hours to allow phagocytosis.
-
Removal of Extracellular Bacteria: Wash the cells three times with warm PBS to remove non-phagocytosed bacteria. Add fresh medium containing a low concentration of amikacin (e.g., 200 µg/mL) and incubate for 2 hours to kill any remaining extracellular bacteria, then wash again.
-
Compound Treatment: Add fresh medium containing serial dilutions of the test compound. Use concentrations at, above, and below the determined MIC.
-
Incubation: Incubate the infected, treated cells for 3-5 days.
-
Quantification of Intracellular Bacteria:
-
At the end of the incubation, lyse the macrophages with 0.1% Triton X-100.
-
Perform serial dilutions of the lysate in 7H9 broth.
-
Plate the dilutions onto Middlebrook 7H11 agar plates.
-
Incubate the plates for 3-4 weeks and count the Colony Forming Units (CFU).
-
-
Analysis: Compare the CFU counts from compound-treated wells to the untreated (DMSO vehicle) control wells to determine the percentage reduction in intracellular bacterial load.
Workflow & Preliminary Mechanism of Action (MoA) Investigation
A successful compound from the primary screening cascade should be advanced to MoA studies. Based on existing literature for pyrrole derivatives, a logical starting hypothesis is the inhibition of cell wall synthesis.[7][18]
Screening Cascade Workflow
The following diagram illustrates the logical progression for evaluating a novel compound like this compound.
Caption: High-level screening cascade for anti-TB drug discovery.
Preliminary MoA Workflow
If the compound is a hit, the next step is to understand how it works. A disruption of the cell wall often leads to observable changes in cell morphology.
Caption: Logic diagram for investigating cell wall inhibition as a primary MoA.
Conclusion
This compound stands as a promising starting point for a new class of anti-TB agents, based on sound medicinal chemistry principles. The systematic application of the protocols detailed in this guide—from whole-cell activity and selectivity profiling to intracellular validation—provides a robust framework for its evaluation. By following this screening cascade, researchers can efficiently generate the critical data needed to determine if this compound warrants advancement into lead optimization and more extensive mechanism of action studies, ultimately contributing to the vital search for next-generation tuberculosis therapies.
References
- 1. Fluorinated compounds against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of New Fluorinated Anti-Tubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Development of Novel Mycobacterium Cell Wall Inhibitor to Combat Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mycobacterial cell wall biosynthesis: a multifaceted antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 15. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of cell wall synthesis inhibitors active against Mycobacterium tuberculosis by competitive activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with Fluorinated Pyrroles
Introduction: The Strategic Value of Fluorinated Pyrroles in Modern Chemistry
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1][2][3][4] This has made organofluorine compounds, particularly fluorinated heterocycles, highly sought-after targets in pharmaceutical and materials science research.[3][5] Pyrrole, a fundamental five-membered aromatic heterocycle, is a ubiquitous scaffold in a vast array of natural products and synthetic drugs.[6] The strategic incorporation of fluorine into the pyrrole ring can enhance metabolic stability, modulate lipophilicity, and influence binding affinity to biological targets, making fluorinated pyrroles key building blocks in drug discovery.[1][2][4][5] Trifluoromethyl-substituted pyrroles, for instance, are found in agrochemicals, antitumor agents, and fluorescent materials.[1][2]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[7][8] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, polyolefins, and styrenes.[7][8][9] The reaction's mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents contribute to its widespread use.[7] This guide provides a detailed exploration of the application of Suzuki coupling reactions to the synthesis of functionalized fluorinated pyrroles, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][10] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][10]
-
Oxidative Addition: The catalytic cycle begins with the active Pd(0) species inserting into the carbon-halogen bond of the fluorinated pyrrole halide. This is often the rate-determining step and results in the formation of a Pd(II) intermediate.[7][9] The reactivity of the halide typically follows the order I > Br > Cl, although modern catalyst systems have enabled the efficient coupling of less reactive chlorides.[9]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) center.[7][8] This process requires the activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex, which facilitates the transfer of the organic moiety to the palladium.[11] The exact mechanism of transmetalation is still a subject of investigation.[8]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium(II) complex are eliminated.[9][10] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: Key Parameters and Considerations
The success of a Suzuki coupling reaction with fluorinated pyrroles hinges on the careful selection and optimization of several key parameters. The electron-withdrawing nature of fluorine can influence the reactivity of the pyrrole ring, necessitating adjustments to standard protocols.
Catalyst and Ligand Selection
The choice of the palladium source and the supporting ligand is critical for achieving high yields and turnover numbers.[12] While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ bulky, electron-rich phosphine ligands that facilitate the oxidative addition of less reactive aryl chlorides and improve catalyst stability.[13][14]
| Catalyst/Precatalyst | Ligand | Typical Substrates | Notes |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | Aryl chlorides, hindered substrates | Highly active and versatile for challenging couplings.[12] |
| Pd(PPh₃)₄ | - | Aryl iodides and bromides | A classic, reliable catalyst for many applications. |
| PdCl₂(dppf) | dppf | Heteroaryl halides | Often effective for couplings involving heterocyclic partners.[15][16] |
| PEPPSI-type Catalysts | N-Heterocyclic Carbenes (NHCs) | Aryl chlorides | Offer high stability and activity.[9] |
The Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid.[11] The choice of base can significantly impact the reaction outcome, and its strength should be matched to the substrates and catalyst system.
-
Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are commonly used and effective for a wide range of substrates.
-
Phosphates: K₃PO₄ is a stronger base and is often employed for less reactive coupling partners.
-
Fluorides: Bases like KF or CsF can be particularly effective, as fluoride ions can form more reactive fluoroborate species.[17] However, an excess of fluoride can also lead to the formation of unreactive anionic boronate species, so the concentration needs to be carefully controlled.[18][19]
Solvent Systems
The choice of solvent is critical for ensuring the solubility of all reaction components and can influence the reaction rate and selectivity. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic substrates and the inorganic base.
-
Aprotic Solvents: Dioxane, THF, and toluene are common choices.
-
Polar Aprotic Solvents: DMF can be effective, but care must be taken as it can decompose at high temperatures.
-
Alcohols: n-Butanol has been shown to be an effective solvent for some heteroaryl couplings.[13]
Boron Reagent Selection
While boronic acids are the most common coupling partners, boronate esters (e.g., pinacol esters) and organotrifluoroborates are also widely used.[20] Boronate esters often exhibit greater stability than the corresponding boronic acids, which can be advantageous when working with substrates prone to protodeboronation.[21][22]
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of fluorinated pyrroles. Optimization may be required for specific substrates.
Protocol 1: General Procedure for the Suzuki Coupling of a Halogenated Fluoropyrrole with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Halogenated fluoropyrrole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O 4:1)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or a sealable reaction vial, add the halogenated fluoropyrrole, arylboronic acid, and base.
-
Add the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often leads to improved yields.[23]
Materials:
-
Halogenated fluoropyrrole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G4, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., THF/H₂O 10:1)
-
Microwave synthesis vial with a stir bar
Procedure:
-
In a microwave synthesis vial, combine the halogenated fluoropyrrole, arylboronic acid, base, and palladium catalyst.
-
Add the solvent and seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes).[24]
-
After the reaction is complete, cool the vial to a safe temperature.
-
Work up and purify the product as described in Protocol 1.
Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.[25]
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a fresh batch of catalyst or a more active pre-catalyst.- Screen a stronger base (e.g., K₃PO₄, CsF).- Increase the reaction temperature. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Catalyst decomposition | - Ensure the reaction is set up under a strictly inert atmosphere by thoroughly degassing solvents.[24]- Use a more stable ligand or catalyst system. |
| Protodeboronation | - Unstable boronic acid/ester- Presence of protic sources | - Switch to a more stable boronate ester (e.g., pinacol ester).- Use anhydrous solvents and ensure the base is not excessively hygroscopic. |
| Formation of Debrominated Byproduct | - Side reaction of the catalyst | - This can be a common issue with some substrates.[26] Consider screening different ligands or catalyst systems to minimize this side reaction. |
| Difficulty in Product Purification | - Incomplete reaction- Formation of byproducts | - Ensure the reaction goes to completion by monitoring.[24]- Re-optimize reaction conditions to minimize side reactions.- Employ alternative purification techniques (e.g., preparative HPLC).[24] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of fluorinated pyrroles, providing a reliable and versatile method for constructing C-C bonds. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can efficiently access a diverse range of these valuable compounds. The protocols and troubleshooting guide presented here serve as a robust starting point for developing and optimizing these important transformations in the pursuit of new pharmaceuticals and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. reddit.com [reddit.com]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. researchgate.net [researchgate.net]
- 20. Boronic Acids and Esters [chemenu.com]
- 21. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 22. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
Strategic Hydrolysis of Methyl 4-fluoro-1H-pyrrole-2-carboxylate: A Protocol for the Synthesis of a Key Pharmaceutical Building Block
An Application Guide for Researchers
Introduction
4-Fluoro-1H-pyrrole-2-carboxylic acid is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique structural and electronic properties, imparted by the fluorine substituent and the pyrrole core, make it a valuable synthon for creating novel therapeutic agents. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule. This application note provides a detailed, experience-driven guide to the hydrolysis of its common precursor, Methyl 4-fluoro-1H-pyrrole-2-carboxylate, to yield the target carboxylic acid. We will delve into the mechanistic underpinnings of the reaction, offer a robust and validated protocol, and discuss critical parameters for ensuring a successful and high-yielding synthesis.
Section 1: Mechanistic Rationale and Strategic Choices
The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. For a substrate like this compound, the choice between acid-catalyzed and base-catalyzed hydrolysis is a critical decision point.
Base-Catalyzed Hydrolysis (Saponification): The Preferred Route
Base-catalyzed hydrolysis, commonly known as saponification, is overwhelmingly the method of choice for this transformation. The mechanism proceeds via a nucleophilic acyl substitution pathway.
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.
-
Irreversible Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction forms a carboxylate salt and methanol. This final step is effectively irreversible and drives the reaction to completion.
The key advantage of saponification is its irreversibility, which typically leads to higher yields and cleaner reaction profiles compared to the equilibrium-limited acid-catalyzed alternative.
Application Note & Protocols: Strategic N-Derivatization of Methyl 4-fluoro-1H-pyrrole-2-carboxylate
Introduction
The pyrrole scaffold is a privileged heterocycle, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1] Its unique electronic structure allows for diverse functionalization, making it a cornerstone in medicinal chemistry.[2][3] The specific substrate, Methyl 4-fluoro-1H-pyrrole-2-carboxylate, presents a valuable starting material for drug discovery. The presence of a fluorine atom at the C4 position and a methyl ester at the C2 position significantly modulates the electronic properties of the pyrrole ring, offering unique opportunities for designing novel molecular architectures.
This guide provides a comprehensive overview and detailed protocols for the strategic derivatization of the nitrogen atom of this compound. We will delve into the causality behind experimental choices, focusing on how the electron-withdrawing nature of the substituents influences reaction conditions and outcomes. The protocols described herein are designed to be robust and reproducible for researchers in organic synthesis and drug development.
Core Concepts: Reactivity of the Pyrrole Nitrogen
The reactivity of the pyrrole N-H is a delicate balance of acidity and the nucleophilicity of its conjugate base. In unsubstituted pyrrole, the N-H proton is moderately acidic (pKa ≈ 17.5 in DMSO). However, for this compound, two potent electron-withdrawing groups (EWGs)—the C2-ester and the C4-fluoro group—collaborate to significantly increase the acidity of the N-H proton.
This increased acidity has two primary consequences:
-
Easier Deprotonation: Milder bases can be employed to generate the pyrrolide anion compared to unsubstituted pyrrole.
-
Stabilized Anion: The resulting conjugate base is stabilized by resonance and inductive effects, which reduces its nucleophilicity. This can necessitate more forcing conditions or highly reactive electrophiles for subsequent derivatization.
Our strategic approach must therefore account for this altered reactivity, selecting reagents and conditions that favor efficient N-functionalization while minimizing potential side reactions.
Strategic Pathways for N-Derivatization
This section outlines four primary pathways for functionalizing the pyrrole nitrogen: N-Alkylation, N-Acylation, N-Sulfonylation, and N-Arylation. Each protocol is presented with an explanation of the underlying chemical principles.
Figure 1: Overview of N-Derivatization Strategies. A flowchart illustrating the primary synthetic routes from the starting material to various functionalized pyrrole products.
Detailed Protocols and Methodologies
N-Alkylation Protocols
N-alkylation is a fundamental transformation for introducing aliphatic side chains, which can modulate solubility, steric profile, and biological activity.
This classic method involves forming the pyrrolide anion with a strong base, followed by quenching with an alkyl electrophile. The enhanced acidity of our substrate allows for a wider range of bases compared to simple pyrroles.
Step-by-Step Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., THF, DMF) to a concentration of 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (1.1 equiv) portion-wise. Common choices include Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu). Stir for 30-60 minutes at 0 °C to ensure complete deprotonation. The N-H proton is sufficiently acidic that deprotonation should proceed smoothly.[4]
-
Alkylation: Add the alkylating agent (e.g., alkyl iodide, bromide, or tosylate; 1.2 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous phase with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
The Mitsunobu reaction is an exceptionally mild and versatile method for N-alkylation, particularly for primary and secondary alcohols, proceeding with stereochemical inversion at the alcohol carbon.[5] It avoids the use of strong bases, making it suitable for sensitive substrates. The pyrrole N-H acts as the acidic component (pronucleophile) in this process.[6][7]
Mechanism Rationale: The reaction is initiated by the formation of a phosphonium salt from triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The acidic pyrrole N-H protonates this species, generating the pyrrolide anion as a counterion. The alcohol is then activated by the phosphonium species, setting it up for an Sₙ2 attack by the pyrrolide.
References
- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: N-Alkylation of Methyl 4-fluoro-1H-pyrrole-2-carboxylate
Abstract
N-alkylated pyrroles, particularly those incorporating fluorine atoms, represent a privileged scaffold in modern medicinal chemistry and drug development. Their unique electronic properties and metabolic stability make them integral components of numerous therapeutic agents. This document provides a comprehensive guide to the N-alkylation of a key building block, Methyl 4-fluoro-1H-pyrrole-2-carboxylate. We present two robust and field-proven protocols: a classical base-mediated alkylation using alkyl halides and the versatile Mitsunobu reaction for the direct use of alcohols. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations of underlying chemical principles, and troubleshooting advice to ensure successful and reproducible synthesis.
Introduction: The Strategic Importance of N-Alkylated Fluoropyrroles
The pyrrole ring is a fundamental heterocyclic motif found in a vast array of natural products and pharmaceuticals. The strategic introduction of an alkyl group onto the pyrrole nitrogen (N-alkylation) is a critical step in molecular design, profoundly influencing a compound's solubility, lipophilicity, metabolic fate, and target-binding interactions. Furthermore, the incorporation of a fluorine atom at the 4-position of the pyrrole ring can enhance binding affinity and improve pharmacokinetic properties by modulating the electronics of the ring system and blocking potential sites of metabolism.
This application note focuses on this compound, a versatile starting material for constructing complex molecular architectures. We will detail two primary synthetic routes for its N-alkylation, providing the necessary technical depth to empower chemists to select and execute the optimal strategy for their specific synthetic goals.
Foundational Chemical Principles
The success of any N-alkylation strategy hinges on understanding the chemical nature of the pyrrole N-H bond.
-
Acidity of the Pyrrole Proton: The proton on the pyrrole nitrogen is moderately acidic, with a pKa of approximately 17.5.[1] This acidity is sufficient for deprotonation by a strong base, such as sodium hydride (NaH), or even moderately strong bases like potassium carbonate (K₂CO₃) under appropriate conditions.[1][2]
-
Nucleophilic Substitution: Upon deprotonation, the resulting pyrrolide anion is a potent nucleophile. This anion readily attacks electrophilic carbon centers, such as those in alkyl halides or tosylates, via a classical SN2 mechanism to form the desired N-C bond. The choice of base and solvent is critical, as more ionic nitrogen-metal bonds (e.g., with sodium or potassium) in solvating solvents favor the desired N-alkylation.[1]
-
The Mitsunobu Reaction: An alternative to the base-mediated approach is the Mitsunobu reaction, which activates an alcohol for nucleophilic attack by the pyrrole nitrogen.[3][4][5] This reaction is prized for its mild conditions and its ability to utilize a broad range of primary and secondary alcohols directly, proceeding with a clean inversion of stereochemistry at the alcohol's carbon center.[4][5]
Protocol 1: Base-Mediated N-Alkylation with Alkyl Halides
This method is the most direct and widely used approach for installing simple alkyl groups. It relies on the deprotonation of the pyrrole followed by nucleophilic attack on an alkyl halide.
Causality Behind Experimental Choices
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole, driving the reaction to completion. For more sensitive substrates, or for ease of handling, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent alternatives, though they may require slightly elevated temperatures or longer reaction times.[2]
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the pyrrolide anion and the counter-ion without interfering with the reaction, promoting a high reaction rate.
-
Inert Atmosphere: The pyrrolide anion and strong bases like NaH are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent quenching of the anion and decomposition of the reagents, thereby maximizing yield.
Detailed Step-by-Step Methodology
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of Argon, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.2 M. Stir until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become slightly cloudy as the sodium pyrrolide salt forms.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide or methyl iodide, 1.1 eq) dropwise via syringe while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Stir for 2-16 hours, or until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Data Presentation: Representative Reaction Conditions
| Entry | Base (eq) | Solvent | Alkylating Agent (eq) | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | NaH (1.2) | DMF | Benzyl Bromide (1.1) | 0 to RT | 4 | >90% |
| 2 | NaH (1.2) | THF | Methyl Iodide (1.1) | 0 to RT | 2 | >95% |
| 3 | K₂CO₃ (2.0) | DMF | Ethyl Bromoacetate (1.2) | RT to 50 | 16 | 80-90% |
| 4 | Cs₂CO₃ (1.5) | Acetonitrile | Allyl Bromide (1.1) | RT | 12 | 85-95% |
Experimental Workflow Diagram
Caption: Workflow for Base-Mediated N-Alkylation.
Protocol 2: N-Alkylation via the Mitsunobu Reaction
This protocol is ideal for synthesizing N-alkylated pyrroles from primary or secondary alcohols, especially when the corresponding alkyl halide is unstable, unavailable, or when stereochemical inversion is desired.
Causality Behind Experimental Choices
-
Reagent Stoichiometry: The reaction typically uses a slight excess (1.2-1.5 eq) of both the phosphine (e.g., triphenylphosphine, PPh₃) and the azodicarboxylate (e.g., DEAD or DIAD) to ensure complete consumption of the limiting alcohol and pyrrole.
-
Order of Addition: The standard procedure involves dissolving the pyrrole, alcohol, and PPh₃ together before adding the azodicarboxylate.[4] The slow, dropwise addition of the azodicarboxylate at reduced temperature (0 °C) is critical to control the exothermic reaction and minimize side product formation.
-
Byproduct Removal: A key challenge of the Mitsunobu reaction is the removal of triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate byproduct. Purification often requires careful column chromatography. Using polymer-bound PPh₃ or specialized reagents can simplify the work-up.[4]
Detailed Step-by-Step Methodology
-
Preparation: To a flame-dried round-bottom flask under an Argon atmosphere, add this compound (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (1.3 eq).
-
Dissolution: Add anhydrous THF to achieve a concentration of approximately 0.1-0.2 M and stir until all solids are dissolved.
-
Cooling: Cool the clear solution to 0 °C using an ice-water bath.
-
Initiation: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.3 eq) dropwise over 10-15 minutes. A color change (typically to a pale yellow or orange) and formation of a precipitate (TPPO) may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF.
-
Purification: Directly load the crude residue onto a silica gel column. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.
-
Isolation: Combine the product-containing fractions and concentrate under reduced pressure to yield the pure N-alkylated pyrrole.
Data Presentation: Representative Reaction Conditions
| Entry | Alcohol (eq) | Phosphine (eq) | Azodicarboxylate (eq) | Solvent | Typical Yield (%) |
| 1 | (R)-1-Phenylethanol (1.1) | PPh₃ (1.3) | DIAD (1.3) | THF | 75-85% (yields (S)-product) |
| 2 | 3-Phenyl-1-propanol (1.1) | PPh₃ (1.3) | DEAD (1.3) | THF | 80-90% |
Mitsunobu Reaction Mechanism Diagram
Caption: Simplified Mechanism of the Mitsunobu Reaction.
Safety and Handling
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only in an inert, dry environment and quench carefully.
-
Alkyl Halides: Many alkylating agents are toxic, volatile, and potential carcinogens. Always handle them in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DEAD/DIAD: Diethyl azodicarboxylate and its diisopropyl analogue are potential contact explosives and should be handled with care, avoiding shock and friction. Store at cool temperatures.
-
Solvents: Anhydrous solvents are required. Use appropriate techniques (e.g., distillation from a drying agent or passage through a solvent purification system) to ensure dryness.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive base (e.g., NaH exposed to air).2. Wet solvent or glassware.3. Unreactive alkylating agent (e.g., alkyl chloride). | 1. Use fresh, high-quality base.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Add a catalytic amount of NaI or KI (Finkelstein reaction) or switch to a more reactive halide (bromide or iodide). |
| Formation of Byproducts | 1. For Mitsunobu, reaction with the azodicarboxylate.2. C-alkylation (less common for pyrrole-2-carboxylates).3. Dimerization or polymerization. | 1. Ensure the nucleophile (pyrrole) is sufficiently acidic (pKa < 13).[4]2. Use conditions that favor N-alkylation (Na⁺/K⁺ salts).3. Use dilute conditions; add reagents slowly. |
| Difficult Purification | 1. Triphenylphosphine oxide (TPPO) co-elutes with the product.2. Unreacted starting material has similar polarity. | 1. For Mitsunobu, try precipitating TPPO from a nonpolar solvent (e.g., ether/hexanes) before chromatography. Alternatively, use a different phosphine reagent.2. Drive the reaction to completion using a slight excess of the alkylating agent or base. |
Conclusion
The N-alkylation of this compound is a fundamental transformation for accessing novel chemical entities in drug discovery. The protocols detailed herein for base-mediated alkylation and the Mitsunobu reaction provide robust, reliable, and versatile pathways to a wide range of N-substituted products. By understanding the principles behind each method and carefully controlling the experimental parameters, researchers can efficiently synthesize the target molecules required for advancing their scientific programs.
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
Application Notes & Protocols: Synthesis and Evaluation of MmpL3 Inhibitors for Tuberculosis Drug Discovery
Audience: Researchers, scientists, and drug development professionals in the field of infectious diseases, particularly tuberculosis.
Abstract: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents with novel mechanisms of action.[1][2] The Mycobacterial membrane protein Large 3 (MmpL3) has been identified as a highly promising and vulnerable target.[3][4] MmpL3 is an essential inner membrane transporter responsible for translocating trehalose monomycolate (TMM), a crucial precursor for mycolic acids, from the cytoplasm to the periplasm.[5][6][7] Its inhibition disrupts the biosynthesis of the unique mycobacterial cell wall, leading to rapid bactericidal effects.[7][8] This guide provides an in-depth overview of the MmpL3 target, detailed protocols for the synthesis of two major classes of MmpL3 inhibitors—indoleamides and adamantyl ureas—and robust methodologies for their biological evaluation and target validation.
The MmpL3 Target: Mechanism and Rationale for Inhibition
MmpL3 functions as a proton-motive force (PMF) dependent antiporter, coupling the influx of protons down their electrochemical gradient to the efflux of TMM across the cytoplasmic membrane.[6][9][10][11] Once in the periplasm, TMM serves as the donor for mycolic acids that are subsequently attached to arabinogalactan to form the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, a cornerstone of the mycobacterial cell envelope.[2][12] TMM is also a precursor for trehalose dimycolate (TDM), or "cord factor," another critical cell wall component.[10]
Inhibition of MmpL3 blocks this essential transport step, leading to two primary consequences:
This disruption of cell wall integrity is lethal to the bacterium, making MmpL3 an attractive drug target.[1][10] Notably, a wide variety of structurally diverse chemical scaffolds have been shown to inhibit MmpL3, highlighting its "promiscuous" nature as a target.[9][14] While many compounds are believed to directly bind to the transporter, some, including the clinical candidate SQ109, have also been shown to exert their effect at least in part by dissipating the PMF, which indirectly inhibits MmpL3's function.[7][15][16]
Synthesis of Representative MmpL3 Inhibitors
The following protocols describe the synthesis of lead compounds from two prominent MmpL3 inhibitor classes. These methods are based on established literature procedures and are designed to be robust and adaptable.[17][18]
Protocol: Synthesis of an Indole-2-Carboxamide (ICA) Inhibitor
Indole-2-carboxamides are a potent and extensively studied class of MmpL3 inhibitors.[19][20] The general synthesis follows a three-step sequence: Fischer indole synthesis, saponification, and final amide coupling. This modular approach allows for easy diversification of the amine substituent to explore structure-activity relationships (SAR).[12][17]
Workflow Overview:
Step 1: Fischer Indole Synthesis of Ethyl 4,6-difluoro-1H-indole-2-carboxylate
-
Rationale: The Fischer indole synthesis is a classic, reliable method for constructing the indole core from a phenylhydrazine and a carbonyl compound (ethyl pyruvate in this case).[17] p-Toluenesulfonic acid (pTSA) serves as an effective acid catalyst for the cyclization.
-
Materials:
-
(2,4-difluorophenyl)hydrazine hydrochloride (1.0 eq)
-
Ethyl pyruvate (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (pTSA) (0.1 eq)
-
Ethanol (anhydrous)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add (2,4-difluorophenyl)hydrazine hydrochloride and ethanol.
-
Add ethyl pyruvate and pTSA to the suspension.
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4-6 hours. Monitor reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Partition the residue between ethyl acetate and water. Wash the organic layer with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ethyl ester.
-
Step 2: Saponification to 4,6-difluoro-1H-indole-2-carboxylic acid
-
Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base (NaOH) to prepare it for amide coupling.
-
Materials:
-
Ethyl 4,6-difluoro-1H-indole-2-carboxylate (1.0 eq)
-
Sodium hydroxide (NaOH) (3.0 eq)
-
Tetrahydrofuran (THF) / Methanol (MeOH) / Water solvent mixture (e.g., 2:1:1)
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the indole ester in the THF/MeOH/Water mixture.
-
Add NaOH and stir the mixture at 50 °C for 2-3 hours, or until TLC indicates complete conversion.
-
Cool the reaction to 0 °C in an ice bath.
-
Carefully acidify the mixture with 1 M HCl until the pH is ~2-3. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the carboxylic acid.
-
Step 3: Amide Coupling to form N-(adamantan-1-yl)-4,6-difluoro-1H-indole-2-carboxamide
-
Rationale: Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide efficient and clean conversion to the final amide product with minimal side reactions. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base.
-
Materials:
-
4,6-difluoro-1H-indole-2-carboxylic acid (1.0 eq)
-
Adamantan-1-amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
-
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Add adamantan-1-amine, followed by DIPEA.
-
Add HATU portion-wise and stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine, dry over sodium sulfate, filter, and concentrate.
-
Purify the final compound by flash chromatography or recrystallization.
-
Protocol: Synthesis of an 1-Adamantyl-3-heteroaryl Urea Inhibitor
Adamantyl ureas are another well-validated class of MmpL3 inhibitors.[18][21] This synthesis involves the reaction of an adamantyl isocyanate with a heteroaromatic amine. The isocyanate can be generated in situ or used directly if commercially available.
Step 1: Synthesis of 1-(1-Adamantyl)-3-(1,3,4-oxadiazol-2-yl)urea
-
Rationale: The reaction between an isocyanate and a primary amine is a highly efficient method for forming a urea bond. The bulky adamantyl group is a common feature in MmpL3 inhibitors, often occupying a hydrophobic pocket in the protein.[22]
-
Materials:
-
1-Adamantyl isocyanate (1.0 eq)
-
2-Amino-1,3,4-oxadiazole (1.0 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Tetrahydrofuran (THF, anhydrous)
-
-
Procedure:
-
Dissolve 2-amino-1,3,4-oxadiazole in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Add triethylamine and cool the solution to 0 °C.
-
Add a solution of 1-adamantyl isocyanate in THF dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC. A precipitate of the product may form during the reaction.
-
If a precipitate has formed, collect it by vacuum filtration and wash with cold THF and then diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture in vacuo and purify the residue by flash chromatography.
-
Dry the final product under high vacuum.
-
Characterization and Biological Evaluation
Self-Validation: A synthesized compound cannot be trusted without rigorous characterization and biological testing.
Physicochemical Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the final compound and key intermediates.
-
Mass Spectrometry (MS): Low-resolution (LC-MS) and high-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition (M+H⁺).
-
Purity Analysis: Purity should be assessed by HPLC or LC-MS and should be >95% for use in biological assays.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. The Resazurin Microtiter Assay (REMA) is a common, colorimetric method for determining MIC against Mtb.[23]
-
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween-80
-
Synthesized inhibitor compounds, Isoniazid (positive control), DMSO (negative control)
-
96-well microplates (sterile, clear-bottom)
-
Resazurin sodium salt solution (0.025% w/v in sterile water)
-
-
Procedure:
-
Prepare a serial 2-fold dilution of the test compounds in a 96-well plate using 7H9 broth. The final volume in each well should be 100 µL. Include wells for positive (Isoniazid) and negative (DMSO vehicle) controls.
-
Prepare an inoculum of Mtb H37Rv from a mid-log phase culture, adjusted to a final concentration of ~5 x 10⁵ CFU/mL in 7H9 broth.
-
Add 100 µL of the bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Seal the plates and incubate at 37 °C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well and incubate for an additional 24 hours.
-
Determine the MIC by visual inspection. A blue color (resazurin) indicates no bacterial growth (inhibition), while a pink color (resorufin) indicates bacterial growth. The MIC is the lowest compound concentration that remains blue.
-
Protocol: Target Validation via TMM Accumulation Assay
This assay provides direct evidence that a compound inhibits MmpL3's function by measuring the buildup of its substrate, TMM.[13]
-
Materials:
-
Mid-log phase culture of Mtb H37Rv
-
[1,2-¹⁴C] Acetic acid, sodium salt (radiolabel)
-
Test compounds, AU1235 or NITD-304 (positive control), DMSO (negative control)
-
Lipid extraction solvents: Chloroform (CHCl₃), Methanol (MeOH)
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
TLC developing solvent: CHCl₃:MeOH:H₂O (60:30:6, v/v/v)
-
-
Procedure:
-
Incubate Mtb cultures with the test compound (at 5-10x MIC) or controls for 6-12 hours at 37 °C.
-
Add [¹⁴C]acetate to each culture and incubate for another 8-12 hours to allow for incorporation into lipids.
-
Harvest the cells by centrifugation, wash with PBS, and pellet.
-
Extract total lipids from the cell pellet using a two-phase extraction with CHCl₃:MeOH:H₂O.
-
Collect the lower organic phase containing the apolar lipids (including TMM and TDM).
-
Normalize lipid extracts by total radioactivity (scintillation counting) or by starting cell density (OD₆₀₀).
-
Spot equal counts of the lipid extracts onto a silica TLC plate.
-
Develop the TLC plate using the specified solvent system.
-
Dry the plate and expose it to a phosphor screen. Analyze the screen using a phosphorimager.
-
Interpretation: Cells treated with an MmpL3 inhibitor will show a significant increase in the intensity of the TMM spot and a corresponding decrease in the TDM spot compared to the DMSO control.[8][9]
-
Data Summary
The efficacy of MmpL3 inhibitors is typically high, with many compounds exhibiting sub-micromolar activity. It is crucial to also assess cytotoxicity against mammalian cell lines to determine a selectivity index (SI = IC₅₀ / MIC).
| Compound Class | Representative Compound | MIC vs Mtb H37Rv (µM) | Cytotoxicity (IC₅₀, Vero cells, µM) | Selectivity Index (SI) | Reference |
| Indoleamide | NITD-304 | ~0.02 (0.25 µg/mL) | >32 | >1600 | [24] |
| Indoleamide | Compound 8g | 0.32 | 40.9 | 128 | [19] |
| Adamantyl Urea | AU1235 | 0.22 | >10 | >45 | [24] |
| Adamantyl Urea | Compound 10b | 0.12 | >200 | >1667 | [22] |
| 1,2-Diamine | SQ109 | 0.16 - 0.64 | >10 | >15 | [25] |
Table 1: Comparative in vitro activity of representative MmpL3 inhibitors.
Conclusion and Future Perspectives
The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and validation of novel MmpL3 inhibitors. The modularity of the synthetic routes allows for extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. Target validation through TMM accumulation assays is a critical step to confirm the mechanism of action and differentiate direct MmpL3 binders from compounds with other effects, such as PMF dissipation.[7][15] As MmpL3 inhibitors like SQ109 continue to advance in clinical development, this target remains one of the most compelling for the discovery of next-generation antitubercular therapies that can combat drug resistance.[25][26]
References
- 1. MmpL3 a potential new target for development of novel anti-tuberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Targeting MmpL3 for anti-tuberculosis drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. The driving force for mycolic acid export by mycobacterial MmpL3 is proton translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Developing novel indoles as antitubercular agents and simulated annealing-based analysis of their binding with MmpL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. MmpL3 as a Target for the Treatment of Drug-Resistant Nontuberculous Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An investigation into the mechanism of action of the tuberculosis drug candidate SQ109 and of its metabolites and analogs, in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Anti-tuberculosis Activity of 1-Adamantyl-3-heteroaryl Ureas with Improved in vitro Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Design, Synthesis and Antimycobacterial Evaluation of Novel Adamantane and Adamantanol Analogues Effective against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 26. MmpL3 Inhibitor Screening Assays – CSU STRATA [csustrata.org]
Introduction: The Strategic Value of Methyl 4-fluoro-1H-pyrrole-2-carboxylate
An Application Guide for the Multi-Gram Synthesis of Methyl 4-fluoro-1H-pyrrole-2-carboxylate
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] this compound is a highly valuable building block, serving as a key intermediate for a range of pharmacologically active molecules, including inhibitors for treating drug-resistant tuberculosis and other therapeutic agents.[4] Its structure combines the privileged pyrrole core, ubiquitous in bioactive natural products and pharmaceuticals, with a strategically placed fluorine atom that can modulate electronic properties and block metabolic degradation.[5]
However, the synthesis of fluorinated heterocycles, particularly on a scale sufficient for drug development campaigns, presents significant challenges.[2][6] These include managing the reactivity and potential hazards of fluorinating agents, controlling regioselectivity, and developing robust purification strategies that avoid laborious chromatography.
This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind the chosen synthetic strategy, details the critical parameters for process control, and outlines a validated protocol for producing multi-gram quantities of the target compound with high purity.
Synthetic Strategy: A Two-Step Approach via Electrophilic Fluorination
The most efficient and scalable route to the target molecule involves a two-step sequence starting from commercially available pyrrole. This strategy prioritizes robust and well-characterized reactions, minimizing the use of sensitive organometallic reagents and facilitating a straightforward scale-up.
-
Acylation & Esterification: The pyrrole ring is first acylated at the C2 position using trichloroacetyl chloride, a highly reliable and scalable method for introducing a carbonyl group. The resulting 2-pyrrolyl trichloromethyl ketone is a stable, crystalline intermediate that is easily purified. This intermediate is then smoothly converted to the desired methyl ester via methanolysis, a process that proceeds in high yield. This approach is adapted from a well-established Organic Syntheses procedure, which underscores its reliability and scalability.[7]
-
Regioselective Electrophilic Fluorination: The core transformation involves the direct fluorination of the electron-rich pyrrole ring of Methyl 1H-pyrrole-2-carboxylate. For this key step, N-fluorobis(benzenesulfon)imide (Selectfluor®) is the reagent of choice. It is an electrophilic fluorine source that is crystalline, relatively stable, and easier to handle compared to gaseous fluorine.[8][9] The reaction is highly regioselective for the C4 position due to the directing effect of the C2-ester group.
This overall workflow is depicted below.
Protocol I: Lab-Scale Synthesis (1-5 g)
This protocol establishes the baseline conditions and validates the reaction on a standard laboratory scale.
Part A: Synthesis of Methyl 1H-pyrrole-2-carboxylate
-
Acylation: To a stirred solution of pyrrole (1.0 eq) in anhydrous diethyl ether (10 mL/g of pyrrole) at 0 °C, add trichloroacetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. A precipitate will form.
-
Work-up: Slowly add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-pyrrolyl trichloromethyl ketone as a solid, which can be recrystallized from hexane.
-
Methanolysis: Prepare a solution of sodium methoxide by dissolving sodium metal (0.1 eq) in anhydrous methanol (5 mL/g of ketone). To this solution, add the 2-pyrrolyl trichloromethyl ketone (1.0 eq) portion-wise at 0 °C.
-
Isolation: Stir the reaction at room temperature for 1 hour. Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by silica gel chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford Methyl 1H-pyrrole-2-carboxylate as a white to pale yellow solid.
Part B: Fluorination to this compound
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve Methyl 1H-pyrrole-2-carboxylate (1.0 eq) in a 5:1 mixture of acetonitrile and acetic acid (25 mL/g of substrate)[8]. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add Selectfluor® (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The causality here is critical: portion-wise addition prevents a dangerous exotherm and helps control the formation of potential di-fluorinated byproducts.
-
Reaction Monitoring: Stir the mixture at 0 °C. Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 2-3 hours.
-
Quenching and Extraction: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water (50 mL/g of substrate) and ethyl acetate (50 mL/g of substrate).
-
Purification: Separate the organic layer. Wash sequentially with saturated aqueous sodium bicarbonate (until pH > 7) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography (ethyl acetate/hexanes) to yield this compound as a white solid.
Scale-Up Considerations and Process Optimization
Transitioning from a 5-gram to a 50-gram scale introduces challenges related to thermal management, reagent handling, and product isolation. Simple multiplication of quantities is insufficient and unsafe.
-
Thermal Management: The fluorination step is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with active cooling is highly recommended. The rate of addition of Selectfluor® becomes the primary method for controlling the internal temperature.
-
Purification Strategy: Column chromatography is impractical and inefficient for multi-gram quantities. The process must be optimized to yield a product that can be purified by crystallization. This necessitates careful control of the reaction to minimize byproduct formation.
-
Safety at Scale: Handling larger quantities of Selectfluor® requires enhanced safety protocols. This reagent is a strong oxidizing agent. Ensure no incompatible materials are present and that appropriate personal protective equipment (PPE), including a face shield and heavy-duty gloves, is used. The work-up, involving the neutralization of acetic acid with bicarbonate, will generate significant amounts of CO2 gas and must be performed in a vessel with adequate headspace and venting.
Protocol II: Scale-Up Synthesis (20-50 g)
This protocol is optimized for a 20g batch size in a 2L jacketed reactor system.
Equipment:
-
2L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Circulating chiller/heater for temperature control.
-
Large separatory funnel (4L).
-
Filtration apparatus.
| Parameter | Lab-Scale (1 g) | Scale-Up (20 g) | Rationale for Change |
| Precursor | 1.0 g | 20.0 g | 20x scale increase |
| Selectfluor® | 2.7 g (1.5 eq) | 54.0 g (1.5 eq) | Maintain stoichiometry |
| Solvent Volume | 25 mL | 500 mL | Maintain concentration |
| Addition Time | 15-20 min | 60-90 min | Critical for temperature control |
| Max Temp | < 5 °C | < 5 °C | Ensure selectivity and safety |
| Purification | Chromatography | Crystallization | Efficiency and practicality at scale |
Detailed Step-by-Step Methodology
-
Reactor Setup: Charge the 2L jacketed reactor with Methyl 1H-pyrrole-2-carboxylate (20.0 g, 1.0 eq). Add acetonitrile (400 mL) and acetic acid (100 mL).
-
Cooling: Begin overhead stirring (200-250 RPM) and cool the reactor contents to 0 °C using the circulating chiller.
-
Controlled Addition: Add Selectfluor® (54.0 g, 1.5 eq) in 5-6 portions over 60-90 minutes. Crucially, monitor the internal temperature continuously. If the temperature rises above 5 °C, pause the addition until it cools back down.
-
Reaction and Monitoring: Maintain the temperature at 0-5 °C for 3-4 hours. Take aliquots periodically to monitor for completion via LC-MS or TLC.
-
Work-up: Once the reaction is complete, transfer the mixture to a large beaker or vessel. Slowly and carefully add ~1L of a cold, saturated sodium bicarbonate solution in portions with vigorous stirring until the pH of the aqueous layer is ~8. Caution: Significant CO2 evolution will occur.
-
Extraction: Transfer the neutralized slurry to a 4L separatory funnel. Add ethyl acetate (1L) and mix thoroughly. Separate the layers. Extract the aqueous layer again with ethyl acetate (250 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (500 mL). Dry over anhydrous sodium sulfate, filter, and treat with activated carbon (2 g) for 15 minutes to remove baseline impurities. Filter through a pad of Celite®.
-
Crystallization: Concentrate the filtrate under reduced pressure to a volume of approximately 100-150 mL. The product should begin to crystallize. Add hexanes (~200 mL) slowly as an anti-solvent to promote further precipitation.
-
Isolation and Drying: Cool the slurry to 0-5 °C for at least one hour. Collect the solid by vacuum filtration, wash the filter cake with cold hexanes, and dry under vacuum at 40 °C to a constant weight.
| Parameter | Expected Result |
| Yield | 65-75% |
| Appearance | White to off-white crystalline solid |
| Purity (by ¹H NMR/LC-MS) | >98% |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and nitrile gloves. When handling large quantities of Selectfluor®, a face shield and heavy-duty gloves are mandatory.
-
Reagent Hazards: Selectfluor® is a strong oxidizing agent and should be kept away from combustible materials. Acetic acid is corrosive. All solvents are flammable. Conduct the reaction in a well-ventilated fume hood.
-
Thermal Hazard: The fluorination reaction is exothermic. Never add the Selectfluor® all at once. Strict temperature control is essential for a safe operation.[9]
-
Waste Disposal: Neutralize all acidic and basic aqueous waste before disposal. Halogenated organic waste should be collected separately according to institutional guidelines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving yield in Methyl 4-fluoro-1H-pyrrole-2-carboxylate synthesis
An ## Technical Support Center: Synthesis of Methyl 4-fluoro-1H-pyrrole-2-carboxylate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize the synthesis of this valuable fluorinated building block. The pyrrole ring is a common motif in pharmaceuticals, and the introduction of a fluorine atom can significantly modulate a molecule's biological activity and properties.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, presented in a question-and-answer format to help you quickly identify and solve common problems.
Q1: Why is my yield of this compound consistently low?
Low yield is one of the most common challenges in this synthesis. The primary route involves the direct electrophilic fluorination of a suitable pyrrole precursor. While seemingly straightforward, several factors can lead to poor outcomes.
Potential Cause 1: Competing Side Reactions The most significant contributor to low yield is often the formation of undesired byproducts. In a widely cited method for a similar substrate, the electrophilic fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using Selectfluor™ in a mixture of acetonitrile (MeCN) and acetic acid (AcOH), a major acetoxy side product was observed.[3] The acetic acid, while potentially aiding the reaction, can act as a competing nucleophile.
-
Expert Insight: The pyrrole ring is highly reactive towards electrophiles, but the reaction conditions can favor pathways other than fluorination.[2] The carbocation intermediate formed during the reaction can be trapped by other nucleophiles present in the mixture, such as acetate from the acetic acid solvent.
Potential Cause 2: Suboptimal Reaction Conditions Reaction parameters are critical for success.[4]
-
Temperature: Electrophilic fluorinations on electron-rich systems like pyrroles are often exothermic. Running the reaction at 0°C, as suggested in related procedures, is crucial to control the reaction rate and minimize byproduct formation.[3]
-
Reagent Stoichiometry: Using an excess of the fluorinating agent (e.g., 2 equivalents of Selectfluor™) may be necessary to drive the reaction to completion, but can also lead to more side products if not carefully controlled.[3]
Potential Cause 3: Purity of Starting Materials The purity of your starting materials is paramount.
-
Pyrrole Precursor: Impurities in the starting pyrrole ester can lead to a host of side reactions, consuming the fluorinating agent and complicating purification.
-
Solvents & Reagents: The use of wet or old solvents can dramatically reduce yield.[5] Ensure all solvents are anhydrous and reagents are fresh.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
Q2: I am observing a significant byproduct. How can I identify and minimize it?
If you are following a protocol that uses an acetic acid co-solvent, the most likely byproduct is the corresponding 4-acetoxy-pyrrole derivative.[3]
Identification:
-
Mass Spectrometry (MS): Look for a mass corresponding to the addition of an acetoxy group (CH₃COO-) and the loss of a fluorine atom from your expected product mass.
-
NMR Spectroscopy: In the ¹H NMR spectrum of the crude product, the acetoxy byproduct will show a characteristic singlet around 2.1-2.3 ppm for the methyl protons.[3] The aromatic signals for the pyrrole ring will also differ from your target compound.
Minimization Strategies:
-
Modify the Solvent System: The most direct approach is to remove the source of the competing nucleophile. Try running the reaction in neat acetonitrile or another polar aprotic solvent. If an acid is required, consider a non-nucleophilic acid.
-
Optimize Reagent Addition: Slowly adding the pyrrole substrate to the solution of the fluorinating agent can sometimes help maintain a low concentration of the substrate, potentially favoring the desired reaction pathway.[6]
-
Change the Fluorinating Agent: While Selectfluor™ is often effective, other electrophilic fluorinating agents like N-Fluorobenzenesulfonimide (NFSI) could be trialed.[3] However, in a comparative study on a similar substrate, NFSI resulted in a much lower conversion, highlighting that Selectfluor™ may still be the superior choice despite the side reaction.[3]
Data Summary: Fluorinating Agent Comparison for a Related Substrate
| Fluorinating Agent | Lewis Acid Catalyst | Solvent System | Result | Reference |
| Selectfluor™ | None | MeCN/AcOH | 6.5% yield of fluoro-product, major acetoxy byproduct | [3] |
| NFSI | Sc(OTf)₃ | MeCN | Low conversion | [3] |
| NFSI | AgOTf | MeCN | Low conversion | [3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended synthetic route for this compound?
The most practical route is the direct electrophilic fluorination of a precursor like Methyl 1H-pyrrole-2-carboxylate. This approach introduces the fluorine atom late in the synthesis, which is often an efficient strategy.[7] The use of an N-F type electrophilic fluorinating agent is standard for this transformation.
Reaction Scheme
Caption: Common synthetic route and competing side reaction.
Q2: What are the best practices for purifying the final product?
Purification is critical to isolate the desired fluoro-pyrrole from the starting material and any byproducts. Column chromatography is essential.
-
Work-up: After the reaction is complete (monitored by TLC), the mixture should be partitioned between an organic solvent (like dichloromethane or ethyl acetate) and water.[3]
-
Aqueous Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove residual acetic acid. Follow with a brine wash.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3][4]
-
Column Chromatography: Purify the crude residue using silica gel column chromatography. A gradient of ethyl acetate in hexanes is a good starting point for elution. The polarity difference between the desired fluorinated product and the more polar acetoxy byproduct should allow for good separation.
Experimental Protocol
Protocol: Electrophilic Fluorination of Methyl 5-methyl-1H-pyrrole-2-carboxylate
This protocol is adapted from a reported procedure for a structurally similar substrate and serves as an excellent starting point for optimization.[3]
Materials:
-
Ethyl 5-methyl-1H-pyrrole-2-carboxylate (1.0 eq)
-
Selectfluor™ (2.0 eq)
-
Acetonitrile (MeCN), anhydrous
-
Acetic Acid (AcOH), glacial
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 5-methyl-1H-pyrrole-2-carboxylate in a 5:1 mixture of acetonitrile and acetic acid.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: To the cooled, stirring solution, add Selectfluor™ (2.0 equivalents) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2 hours).[3][4]
-
Quenching and Extraction: Once the reaction is complete, partition the mixture between water and dichloromethane.[3]
-
Washing: Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to separate the target compound from the acetoxy byproduct.
References
- 1. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Fluorination of Methyl 1H-Pyrrole-2-carboxylate
Welcome to the technical support center for synthetic challenges in heterocyclic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the electrophilic fluorination of methyl 1H-pyrrole-2-carboxylate. Our goal is to equip you with the mechanistic understanding and practical solutions needed to mitigate common side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My fluorination reaction of methyl 1H-pyrrole-2-carboxylate is resulting in a low yield of the desired product along with a significant amount of dark, insoluble material. What is happening and what are the likely side products?
A1: This is a very common issue when working with electron-rich heterocycles like pyrroles. The dark, insoluble material is almost certainly a result of oxidative polymerization.[1] Pyrrole rings are highly susceptible to oxidation, especially under acidic conditions or in the presence of strong electrophiles like fluorinating agents.[2]
The primary side reactions you are likely encountering are:
-
Oxidative Polymerization: The high electron density of the pyrrole ring makes it prone to oxidation by the N-F fluorinating reagent, which can also act as an oxidant.[3][4] This process generates radical cations that can polymerize, leading to the formation of intractable "pyrrole black". Many pyrrole substrates are known to be oxidatively polymerized by fluorinating reagents like Selectfluor™, which limits the scope of selective fluorination.[1]
-
Over-fluorination: If any desired product is formed, it may react further to yield di- or even tri-fluorinated byproducts. The introduction of a single fluorine atom does not always sufficiently deactivate the ring to prevent subsequent fluorination.
-
Ring Decomposition: Harsh reaction conditions can lead to the decomposition of the sensitive pyrrole starting material or the fluorinated product.[2]
The key to success is to employ milder reaction conditions and carefully select a fluorinating agent with the appropriate reactivity for this sensitive substrate.[2]
Q2: How can I effectively prevent the oxidative polymerization of my pyrrole substrate during fluorination?
A2: Preventing polymerization requires a multi-faceted approach focused on moderating the reactivity of the system.
-
Optimize Reaction Temperature: Many fluorination reactions are run at room temperature or above out of convenience. For sensitive substrates like pyrroles, lowering the temperature (e.g., to 0 °C or -20 °C) is a crucial first step. This will decrease the rate of the desired reaction but will often disproportionately reduce the rate of competing decomposition and polymerization pathways.[2]
-
Select the Right Fluorinating Agent: N-F reagents have a wide range of reactivities.[5][6] A highly reactive agent may be too harsh for an electron-rich pyrrole. While Selectfluor™ is common, it is also a strong oxidant.[3][4] Consider screening less reactive agents, such as N-Fluorobenzenesulfonimide (NFSI), which may offer better selectivity for fluorination over oxidation.[7] A quantitative reactivity scale has been developed to aid in this selection.[8]
-
Incorporate a Mild Base: Acidic byproducts generated during the reaction can catalyze polymerization. The inclusion of a mild, non-nucleophilic base like lithium carbonate (Li₂CO₃) or sodium bicarbonate (NaHCO₃) can be effective in neutralizing these acids as they form, thereby stabilizing the reaction mixture.[2]
-
Solvent Choice: Acetonitrile is a common and often effective solvent for fluorinations with reagents like Selectfluor™. Its polarity helps to dissolve the reagent and substrate. However, exploring other aprotic solvents may be beneficial in specific cases.
Q3: I am observing both 4-fluoro and 5-fluoro isomers. How can I improve the regioselectivity for the desired 5-fluoro product?
A3: The regioselectivity of electrophilic substitution on a pyrrole ring is governed by the stability of the intermediate carbocation (the sigma complex).
Mechanistic Insight: For a 2-substituted pyrrole, electrophilic attack can occur at the C3, C4, or C5 positions. The C2-ester group is deactivating but directs incoming electrophiles. Attack at the C5 position is generally favored because the resulting carbocation intermediate is the most stable, allowing for delocalization of the positive charge across three resonance structures without disrupting the aromaticity of the nitrogen lone pair as severely as attack at other positions.[9] Attack at the C4 position also leads to a relatively stable intermediate, which is why the 4-fluoro isomer is a common byproduct.
To improve selectivity for the C5 position:
-
Steric Hindrance: The choice of fluorinating agent can play a role. A bulkier N-F reagent may show a greater preference for the less sterically hindered C5 position.
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the pathway with the lower activation energy, which is typically the formation of the more stable C5-substituted intermediate.
Visualizing Reaction Pathways
The following diagram illustrates the desired fluorination pathway for methyl 1H-pyrrole-2-carboxylate versus the competing side reactions.
Caption: Reaction pathways in pyrrole fluorination.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues encountered during the fluorination of methyl 1H-pyrrole-2-carboxylate.
Caption: Troubleshooting decision tree for pyrrole fluorination.
General Experimental Protocol: Optimized Fluorination
This protocol provides a starting point for the selective mono-fluorination of methyl 1H-pyrrole-2-carboxylate, designed to minimize common side reactions.
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
Selectfluor™
-
Lithium Carbonate (Li₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Celite®
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 1H-pyrrole-2-carboxylate (1.0 eq.) and lithium carbonate (1.5 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to achieve a substrate concentration of approximately 0.1 M.
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath. Stir for 15 minutes.
-
Reagent Addition: In a separate flask, dissolve Selectfluor™ (1.05 eq.) in anhydrous acetonitrile. Add this solution to the stirred pyrrole suspension dropwise via a syringe pump over 1-2 hours. Slow addition is critical to maintain a low concentration of the fluorinating agent and improve selectivity.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.[2] The reaction is typically complete within 2-4 hours after the addition is finished.[2]
-
Work-up: Upon completion, allow the mixture to warm to room temperature. Filter the suspension through a pad of Celite®, washing the pad with additional acetonitrile.[2]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired methyl 5-fluoro-1H-pyrrole-2-carboxylate.[2]
Summary of Troubleshooting Strategies
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Polymerization (Dark Precipitate) | Harsh reaction conditions; Acid catalysis; Overly reactive fluorinating agent. | Lower temperature (0 °C or below); Add mild base (Li₂CO₃); Use a less reactive N-F reagent (e.g., NFSI).[2] |
| Over-fluorination (Di-fluoro products) | Excess fluorinating agent; High reactivity. | Use ≤1.05 eq. of fluorinating agent; Add reagent slowly; Lower temperature. |
| Poor Regioselectivity (4-fluoro isomer) | Kinetic vs. thermodynamic control; Sterics. | Lower temperature to favor the more stable C5 intermediate; Screen solvents; Try a bulkier fluorinating agent. |
| Low or No Conversion | Insufficient reactivity; Low temperature. | Increase temperature cautiously (if no decomposition is seen); Use a more reactive N-F reagent.[2][5] |
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selectfluor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
Technical Support Center: Purification of Methyl 4-fluoro-1H-pyrrole-2-carboxylate
Welcome to the dedicated technical support guide for the chromatographic purification of Methyl 4-fluoro-1H-pyrrole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, reproducible purification strategies. Here, we move beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and optimize your separations.
Understanding the Molecule: Key Physicochemical Properties
Before designing a purification strategy, it's crucial to understand the properties of this compound.
-
Structure: The molecule contains a moderately polar pyrrole ring, a polar methyl ester group, and an electron-withdrawing fluorine atom.
-
Key Feature (The N-H Proton): The proton on the pyrrole nitrogen is weakly acidic. This feature is the single most important factor influencing its behavior on silica gel, often leading to significant peak tailing.[1][2]
-
Polarity: It is a polar compound, soluble in solvents like ethyl acetate, dichloromethane, and methanol, but with limited solubility in non-polar solvents like hexanes.[3][4]
-
UV Absorbance: The pyrrole ring contains a chromophore, making it readily detectable by UV-Vis detectors, typically in the 254-280 nm range.
Purification Strategy Workflow
A systematic approach is key to developing an efficient purification method. The workflow involves method development at a small scale (TLC) before scaling up to flash chromatography.
Caption: General workflow for purification of the target compound.
Troubleshooting Guide (Question & Answer Format)
This section addresses the most common issues encountered during the purification of this compound.
Issue 1: Severe Peak Tailing in Normal-Phase Chromatography
-
Q: My product is eluting as a broad, tailing peak from the silica gel column, leading to poor resolution and mixed fractions. Why is this happening?
A: This is the most classic problem for this type of molecule. The tailing is caused by a strong, non-ideal secondary interaction between the weakly acidic N-H proton of the pyrrole and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This causes some molecules to "stick" to the stationary phase longer than others, resulting in a smeared or tailing peak shape.
Solutions:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a tertiary amine, like triethylamine (TEA), to your mobile phase (typically 0.1-1% v/v).[1][5] The TEA is a stronger base than your pyrrole and will preferentially interact with the acidic silanol sites, effectively "masking" them.[1][2] This allows your target compound to elute based primarily on polarity, resulting in a much sharper, more symmetrical peak.
-
Change the Primary Solvent: Solvents capable of hydrogen bonding, like methanol, can sometimes improve peak shape compared to acetonitrile when used as a polar modifier in dichloromethane (DCM).[6] A common solvent system for polar compounds is Methanol in Dichloromethane.[7]
-
Issue 2: Poor Separation from a Key Impurity
-
Q: An impurity is co-eluting with my product. How can I improve the separation (resolution)?
A: Poor resolution means the selectivity of your system is not sufficient. The goal is to change the mobile phase to alter the relative retention times of your product and the impurity.
Solutions:
-
Optimize the Solvent Gradient: If you are running a gradient (e.g., from 10% to 50% ethyl acetate in hexanes), try making it shallower. A slower, more gradual increase in polarity often provides better separation for closely eluting compounds.[5]
-
Change Solvent Selectivity: If optimizing the gradient isn't enough, switch one of the solvents. The "selectivity triangle" for normal phase chromatography involves solvents from different groups (e.g., an ether like MTBE, a chlorinated solvent like DCM, or an ester like ethyl acetate). Swapping ethyl acetate for a mixture of DCM and methanol, for instance, can dramatically alter the separation profile because it changes the nature of the interactions (dipole-dipole, hydrogen bonding) between the analytes, mobile phase, and stationary phase.
-
Consider a Different Stationary Phase: While standard silica is the first choice, other options exist. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) using a diol or amine-bonded column can sometimes provide unique selectivity.[8][9]
-
Issue 3: Low or No Recovery of the Compound
-
Q: I loaded my crude material, but I'm recovering very little or none of my product from the column. Where did it go?
A: This indicates that your compound may be irreversibly binding to the silica gel. This is an extreme case of the interaction that causes peak tailing.
Solutions:
-
Pre-treat the Silica: Before running your column, you can flush it with the mobile phase containing triethylamine.[5] This deactivates the acidic sites on the silica before your compound is ever introduced.[5]
-
Dry Loading with Deactivated Silica: If your compound is not very soluble in the starting mobile phase, you may use a "dry loading" technique. When preparing the dry load sample (by adsorbing your crude material onto a small amount of silica), use silica that has been pre-treated or slurried with a solvent containing TEA.
-
Switch to Reversed-Phase: If the compound is simply too polar or sensitive for silica, reversed-phase chromatography is a viable alternative.[3] This uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol).[3]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for TLC analysis of this compound?
-
A1: A standard starting point for a moderately polar compound is 20-30% Ethyl Acetate in Hexanes.[7] From there, you can adjust the ratio. If the Rf is too low (stuck on the baseline), increase the ethyl acetate. If it's too high (at the solvent front), decrease it. For very polar impurities, a system of 5% Methanol in Dichloromethane may be necessary.[7]
-
-
Q2: How do I choose the right Rf value on my TLC plate for good separation on a flash column?
-
Q3: Can I use reversed-phase HPLC for the final purity analysis?
-
A3: Absolutely. Reversed-phase HPLC is an excellent and highly recommended method for final purity analysis. A typical method would use a C18 column with a mobile phase gradient of water and acetonitrile, often with a small amount of acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks for any acidic or basic species.
-
-
Q4: What is the purpose of adding an acid like acetic acid to the mobile phase instead of a base like TEA?
-
A4: While TEA is used to suppress interactions of basic or weakly acidic N-H groups, an acidic modifier like acetic acid is used for a different reason. It is added when purifying acidic compounds (e.g., molecules with a carboxylic acid group). The added acid in the mobile phase keeps the analyte in its protonated, less polar state, which minimizes peak tailing that would otherwise occur from the ionized (deprotonated) form interacting with the silica. For this compound, TEA is the correct choice.
-
Experimental Protocols & Data
Protocol 1: TLC Method Development
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Prepare developing chambers with different solvent systems (see Table 1).
-
Place the TLC plates in the chambers and allow the solvent to elute to near the top.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for your product and any impurities.
-
Select the system that gives your product an Rf of ~0.2-0.3 and the best separation from other spots. Remember to add 0.1-0.5% TEA to the chosen solvent system to check for improvements in spot shape.
| Trial | Mobile Phase (v/v) | Modifier | Product Rf | Observations |
| 1 | 20% EtOAc / Hexanes | None | 0.15 | Significant tailing of the product spot. An impurity is visible at Rf 0.25. |
| 2 | 40% EtOAc / Hexanes | None | 0.35 | Product spot is still tailing, now merging with the impurity spot. Poor resolution. |
| 3 | 30% EtOAc / Hexanes | 0.5% TEA | 0.25 | Product spot is much more compact and symmetrical. Clear separation from the impurity at Rf 0.40. This is the optimal system. |
| 4 | 5% MeOH / DCM | 0.5% TEA | 0.30 | Good spot shape, but the impurity at Rf 0.38 is closer than in Trial 3. A good secondary option if Trial 3 fails on scale-up. |
Protocol 2: Normal-Phase Flash Chromatography
-
Column Selection: Choose a silica gel column size appropriate for your sample mass (e.g., a 40g column for 400-800mg of crude material).
-
Equilibration: Equilibrate the column with the initial mobile phase (e.g., 10% Ethyl Acetate / Hexanes + 0.5% TEA) for at least 2-3 column volumes.
-
Sample Loading: Load your crude material. If dry loading, adsorb the material onto ~1-2x its mass of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Begin the elution with your chosen gradient. Based on the TLC results from Trial 3 above, a suitable gradient would be:
-
Hold at 10% EtOAc / Hexanes (+TEA) for 2 column volumes.
-
Ramp from 10% to 40% EtOAc / Hexanes (+TEA) over 10 column volumes.
-
Hold at 40% EtOAc / Hexanes (+TEA) for 2-4 column volumes to elute the product.
-
Increase to 100% EtOAc to flush the column.
-
-
Fraction Collection: Collect fractions throughout the run and monitor them by TLC to identify those containing the pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chromatography issues.
References
- 1. welch-us.com [welch-us.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sorbtech.com [sorbtech.com]
- 5. Chromatography [chem.rochester.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. labex.hu [labex.hu]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Technical Support Center: Overcoming Poor Regioselectivity in Pyrrole Functionalization
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Subject: A Practical Guide to Achieving Regioselective Pyrrole Functionalization
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselective functionalization of pyrrole. Pyrrole's high reactivity, while advantageous, often leads to challenges in controlling the site of substitution, resulting in isomeric mixtures and reduced yields. This resource is designed to help you navigate these complexities by explaining the underlying chemical principles and providing actionable, field-proven protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts of pyrrole reactivity to build a strong foundation for troubleshooting.
Q1: Why do most electrophilic substitutions on pyrrole preferentially occur at the C2-position?
Answer: The kinetic preference for electrophilic attack at the C2 (or C5) position is due to the superior resonance stabilization of the cationic intermediate (also known as the Wheland intermediate or sigma complex) formed during the reaction.[1][2][3]
-
Underlying Principles: When an electrophile attacks the C2-position, the resulting positive charge can be delocalized over three atoms, including the nitrogen, via three resonance structures.[3][4] In contrast, attack at the C3-position only allows for delocalization over two carbon atoms; the positive charge cannot be effectively stabilized by the nitrogen atom.[2][3] The intermediate from C2-attack is therefore lower in energy, leading to a faster reaction rate for substitution at this position.[2]
-
Visualization of the Mechanism:
Caption: Stability of intermediates in pyrrole electrophilic substitution.
Q2: What is the role of the N-substituent in directing regioselectivity?
Answer: The substituent on the pyrrole nitrogen is the most powerful tool for controlling regioselectivity. By choosing an appropriate N-substituent (often a protecting group), you can steer functionalization towards either the C2 or C3 position through steric or electronic effects.
-
Steric Directing Groups: Large, bulky groups like triisopropylsilyl (TIPS) or 2-(trimethylsilyl)ethoxymethyl (SEM) physically block the C2 and C5 positions. This steric hindrance forces incoming electrophiles to attack the less hindered C3 and C4 positions.[1] This is a common and effective strategy for achieving C3-functionalization.[5]
-
Electron-Withdrawing Directing Groups: Groups like tosyl (Ts) or benzenesulfonyl reduce the electron density of the pyrrole ring, making it less reactive overall.[6] This deactivation can sometimes alter the C2/C3 preference, especially in reactions like Friedel-Crafts acylation where the choice of Lewis acid also plays a critical role.[5][7] For instance, using AlCl₃ with N-tosylpyrrole often favors C3 acylation.[5][7]
-
Data Summary: Common N-Protecting Groups and Their Directing Effects
Protecting Group Abbreviation Typical Directing Effect Key Characteristics & Cleavage Tosyl / Benzenesulfonyl Ts / Bs C3 (often condition-dependent) Electron-withdrawing; stable to acid. Cleaved by reducing agents (e.g., Mg/MeOH) or strong base.[6] Triisopropylsilyl TIPS C3 (Steric) Very bulky. Cleaved by fluoride sources (e.g., TBAF). tert-Butoxycarbonyl Boc C2 Electron-withdrawing. Cleaved under acidic conditions (e.g., TFA).[8] | 2-(Trimethylsilyl)ethoxymethyl | SEM | C3 (Steric) | Bulky silyl group. Cleaved with fluoride sources or strong Lewis acids. |
Part 2: Troubleshooting Guides
This section provides practical, problem-oriented advice for specific experimental challenges.
Problem 1: My reaction yields a mixture of C2 and C3 isomers. How can I improve selectivity for the C2 product?
Probable Cause: While C2 is the kinetically favored position, some reaction conditions (e.g., high temperature, strong acids) can lead to scrambling or competing pathways, resulting in mixtures.
Recommended Actions & Protocols:
-
Modify Reaction Conditions:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to -78 °C) can enhance kinetic control and favor the formation of the C2-substituted product.[1]
-
Use a Milder Catalyst: In reactions like Friedel-Crafts acylation, strong Lewis acids such as AlCl₃ can cause polymerization or reduce selectivity.[1] Consider using milder catalysts like Zn(OTf)₂, SnCl₄, or organocatalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN).[9][10]
-
-
Employ a C2-Selective Named Reaction:
-
Vilsmeier-Haack Reaction: This is a highly reliable method for formylating the C2-position of electron-rich pyrroles using a pre-formed Vilsmeier reagent (from POCl₃ and DMF).[11] It consistently shows high selectivity for the C2 position in unsubstituted or N-alkyl pyrroles.[12]
-
Mannich Reaction: This reaction introduces an aminomethyl group, typically at the C2 position, and is performed under mild conditions.
-
-
Check the N-Substituent:
-
Ensure the nitrogen is either unprotected (N-H) or substituted with a small group (e.g., N-methyl). Bulky N-substituents will actively direct away from the C2 position.
-
Problem 2: I need to functionalize the C3 position, but I keep getting the C2 product. What strategies can I use?
Probable Cause: You are fighting against the inherent electronic preference of the pyrrole ring. To achieve C3-selectivity, you must employ a strategy that overrides this natural tendency.
Recommended Actions & Protocols:
-
Strategy A: Steric Shielding at Nitrogen
-
Protocol: Protect the pyrrole nitrogen with a sterically demanding group. The triisopropylsilyl (TIPS) group is a classic example.
-
Deprotonate N-H pyrrole with a strong base (e.g., NaH) in an aprotic solvent like THF.
-
Add TIPS-Cl and allow the reaction to proceed to form N-TIPS-pyrrole.
-
Purify the N-protected pyrrole.
-
Perform the desired electrophilic substitution (e.g., halogenation with NBS, acylation). The bulky TIPS group will direct the electrophile to the C3 position.[13]
-
Remove the TIPS group using a fluoride source like tetrabutylammonium fluoride (TBAF).
-
-
-
Strategy B: Blocking/Deblocking of C2/C5 Positions
-
Protocol: If the N-position must remain unsubstituted, you can temporarily block the reactive C2 and C5 positions.
-
Selectively halogenate the C2 and C5 positions of N-H pyrrole using a mild halogenating agent (e.g., 2 equivalents of NBS).[1]
-
Perform the desired functionalization at the now-activated C3 (or C4) position.
-
Remove the halogens at C2/C5 via reduction (e.g., catalytic hydrogenation with Pd/C or using Zn/acid).
-
-
-
Strategy C: Directed ortho-Metalation (DoM)
-
Principle: This powerful technique uses a directing metalation group (DMG) to achieve site-selective deprotonation with a strong base (e.g., n-BuLi), followed by quenching with an electrophile.[14][15] For pyrroles, a DMG at the C2 position can direct lithiation to C3.
-
Conceptual Workflow:
-
Synthesize a pyrrole with a suitable DMG at the C2 position (e.g., -CONR₂, -SO₂NR₂).
-
Treat the substrate with an organolithium base (e.g., s-BuLi) at low temperature (-78 °C) in THF, often with an additive like TMEDA.[14] This selectively removes the proton at C3.
-
Add the desired electrophile (e.g., I₂, TMS-Cl, an aldehyde) to functionalize the C3 position.
-
-
-
Troubleshooting Workflow for C3-Functionalization:
Caption: Decision workflow for achieving C3-selective functionalization.
Problem 3: My Friedel-Crafts acylation is failing or giving a black polymer.
Probable Cause: Pyrrole is highly electron-rich and acid-sensitive.[1] Strong Lewis acids like AlCl₃, which are standard for Friedel-Crafts reactions on less activated rings, often induce rapid polymerization of pyrrole.[1]
Recommended Actions & Protocols:
-
Protect the Nitrogen: The most crucial step is to protect the pyrrole nitrogen with an electron-withdrawing group, such as a tosyl (Ts) or an acyl group.[1] This moderates the ring's reactivity and prevents polymerization.
-
Use Milder Lewis Acids: Switch from AlCl₃ to a weaker Lewis acid.
-
Recommended Catalysts: Boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), or zinc chloride (ZnCl₂) are effective alternatives that minimize side reactions.[1]
-
-
Control Stoichiometry and Temperature:
-
Use only a catalytic amount of the Lewis acid if possible, or a slight excess (1.1-1.2 equivalents) if stoichiometric amounts are required.
-
Perform the reaction at low temperatures (0 °C or below) and add the reagents slowly to control the reaction rate and dissipate heat.[1]
-
-
Alternative Acylation Methods:
-
Vilsmeier-Haack Reaction: For formylation (adding a -CHO group), this reaction is superior as it avoids strong Lewis acids.[16]
-
Organocatalysis: Methods using DBN as a nucleophilic catalyst for the acylation of N-alkyl pyrroles have been developed and show high C2-selectivity and avoid harsh Lewis acids entirely.[9][10]
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. brainly.com [brainly.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. Pyrrole - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 16. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
Troubleshooting low conversion in Vilsmeier-Haack reactions of pyrroles
Welcome to the technical support center for the Vilsmeier-Haack (V-H) formylation of pyrroles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-C bond-forming reaction. Here, we address common challenges that can lead to low conversion rates and other undesired outcomes, providing in-depth, evidence-based solutions to troubleshoot your experiments effectively.
Understanding the Vilsmeier-Haack Reaction on Pyrroles
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] For pyrroles, which are highly electron-rich heterocycles, this reaction is particularly effective.[2] The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: In the first step, a substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an acid chloride, typically phosphorus oxychloride (POCl₃), to form a chloroiminium salt known as the Vilsmeier reagent.[3][4][5] This electrophilic species is the key formylating agent.
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring then attacks the electrophilic carbon of the Vilsmeier reagent.[1][4] Due to the electron-donating nature of the nitrogen atom, this attack preferentially occurs at the C2 (α) position, which is the most electron-rich.[4]
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the workup step to yield the final pyrrole-2-carbaldehyde.[1][6][7]
Below is a diagram illustrating the general mechanism of the Vilsmeier-Haack reaction with pyrrole.
Caption: General mechanism of the Vilsmeier-Haack reaction on pyrrole.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the Vilsmeier-Haack formylation of pyrroles.
Q1: My reaction has a very low yield or did not work at all. What are the likely causes?
Low conversion is the most frequently reported issue. Several factors, from reagent quality to reaction conditions, can be responsible.
Potential Causes and Solutions:
-
Incomplete Formation of the Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture.
-
Deactivated Pyrrole Substrate: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic systems.[2][4] If your pyrrole substrate has strong electron-withdrawing groups (EWGs), its nucleophilicity will be significantly reduced, leading to poor or no reaction.
-
Solution: For pyrroles bearing potent EWGs, you may need to employ harsher reaction conditions, such as higher temperatures or a larger excess of the Vilsmeier reagent.[10] However, be aware that this can also promote side reactions.[8] Alternatively, consider a different formylation method for deactivated substrates.
-
-
Suboptimal Reaction Temperature: While the formation of the Vilsmeier reagent requires cooling, the subsequent formylation of the pyrrole often needs heating.[8]
-
Solution: The optimal temperature depends on the reactivity of your specific pyrrole substrate. For simple, unsubstituted pyrroles, the reaction may proceed at room temperature or with gentle heating (e.g., 40-60 °C).[8][11] Less reactive pyrroles may necessitate higher temperatures.[8] It is highly recommended to monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature for your system.[8]
-
-
Improper Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical final step.[6][8]
-
Solution: The reaction mixture is typically quenched by pouring it onto crushed ice, followed by neutralization with a base such as sodium hydroxide, sodium acetate, or sodium bicarbonate to liberate the aldehyde.[8][12] Inadequate neutralization can result in low yields and discolored products.[8] Ensure the pH is adjusted correctly (typically to 7-8) before extraction.[12]
-
The following flowchart provides a systematic approach to troubleshooting low conversion in the Vilsmeier-Haack reaction of pyrroles.
Caption: Troubleshooting workflow for low conversion.
Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity?
The regioselectivity of the Vilsmeier-Haack formylation on substituted pyrroles is governed by a combination of electronic and steric factors.[8][13]
-
Electronic Effects: Formylation generally occurs at the most electron-rich position of the pyrrole ring.[4]
-
For pyrroles with an electron-donating group (EDG) at the 2-position, formylation will preferentially occur at the 5-position.
-
For pyrroles with an electron-withdrawing group (EWG) at the 2-position, a mixture of 4- and 5-formylated products is often observed.[8]
-
-
Steric Hindrance: Bulky substituents on the pyrrole ring or on the nitrogen atom can hinder the approach of the Vilsmeier reagent to adjacent positions.[8][13][14]
-
Solution: If you are dealing with a substrate where electronic and steric effects are competing, consider modifying the reaction conditions. Lowering the reaction temperature may favor the electronically preferred product. If steric hindrance from a large N-substituent is the issue, it may be difficult to alter the regioselectivity with this method.
-
Q3: My reaction mixture turned dark brown or black, and I isolated a polymeric material. What went wrong?
Pyrroles are susceptible to polymerization under acidic conditions, which are inherent to the Vilsmeier-Haack reaction.
Potential Causes and Solutions:
-
Excessive Heat: The Vilsmeier-Haack reaction is exothermic.[9] Runaway temperatures can accelerate polymerization.
-
High Concentration of Reagents: High concentrations of the acidic Vilsmeier reagent can promote polymerization.
-
Solution: Ensure efficient stirring to avoid localized high concentrations. You can also try diluting the reaction mixture with an appropriate anhydrous solvent.
-
-
Prolonged Reaction Time: Leaving the reaction for an extended period, especially at elevated temperatures, can lead to decomposition and polymerization.
Q4: I am observing di-formylation of my pyrrole. How can I prevent this?
Electron-rich pyrroles can undergo di-formylation, particularly under harsh conditions.[8]
Potential Causes and Solutions:
-
Excess Vilsmeier Reagent: Using a large excess of the Vilsmeier reagent increases the likelihood of a second formylation event.
-
Solution: Use a moderate excess of the Vilsmeier reagent, typically in the range of 1.1 to 1.5 equivalents.[8]
-
-
High Reaction Temperature or Long Reaction Time: These conditions can provide the necessary energy for the less favorable second formylation to occur.
-
Solution: Employ the mildest possible conditions that still afford a reasonable conversion rate of your starting material. Control the reaction temperature and time carefully.
-
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of Pyrrole
This protocol is a general guideline and may require optimization for specific substrates.
1. Formation of the Vilsmeier Reagent:
-
In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents).[12]
-
Cool the flask to 0 °C in an ice bath.[12]
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF over 15-20 minutes, ensuring the temperature does not exceed 10 °C.[8][12]
-
Stir the resulting mixture at 0 °C for an additional 30 minutes. The Vilsmeier reagent may appear as a colorless to pale yellow, sometimes viscous liquid or even a white solid.[15]
2. Formylation Reaction:
-
Dissolve the pyrrole substrate (1 equivalent) in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane or DMF).
-
Add the solution of the pyrrole to the pre-formed Vilsmeier reagent at a controlled temperature. For highly reactive pyrroles, maintain a low temperature (e.g., 0-10 °C). For less reactive substrates, the addition may be done at room temperature, followed by heating.[8]
-
Monitor the reaction progress by TLC.
3. Work-up and Hydrolysis:
-
Once the reaction is complete, carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice.[12]
-
Stir for 30 minutes to hydrolyze the iminium salt intermediate.[12]
-
Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or a solution of sodium hydroxide until the pH is approximately 7-8.[12]
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[12]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Summary
The choice of solvent can influence the yield of the Vilsmeier-Haack reaction. Below is a table summarizing the effect of different solvents on the formylation of pyrrole in a continuous flow system.
| Solvent | Yield (%) |
| DMF | >99 |
| 1,2-Dichloroethane | 92 |
| Acetonitrile | 98 |
| THF | 79 |
| Ethyl Acetate | 74 |
| Diglyme | 69 |
| Data adapted from a study on the continuous flow Vilsmeier-Haack formylation of pyrrole.[11] |
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scribd.com [scribd.com]
- 14. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 15. reddit.com [reddit.com]
Technical Support Center: Optimization of Suzuki Coupling Conditions for Fluoropyrroles
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving fluoropyrrole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling with these electron-deficient heterocycles. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki couplings with fluoropyrroles considered challenging?
A1: The challenges in Suzuki coupling of fluoropyrroles stem from their distinct electronic and stability characteristics. The presence of a fluorine atom renders the pyrrole ring electron-deficient. This can make the oxidative addition step of the catalytic cycle more facile if the fluoropyrrole is the halide partner, but it can also influence the stability and reactivity of the organoboron partner.[1][2] Conversely, if the fluoropyrrole moiety is the boronic acid or ester, its electron-withdrawing nature can decrease the nucleophilicity of the organoboron species, potentially slowing down the transmetalation step.[3] Furthermore, some heteroaryl boronic acids, particularly those of five-membered rings, are prone to protodeboronation under basic reaction conditions, which leads to low yields.[3][4]
Q2: What are the critical parameters to consider when setting up a Suzuki coupling reaction for a novel fluoropyrrole substrate?
A2: The Suzuki-Miyaura coupling is a multi-component reaction, and its success hinges on the careful selection of several parameters.[1] For fluoropyrroles, the most critical factors are:
-
Palladium Catalyst System (Precatalyst and Ligand): The choice of ligand is paramount as it influences the stability and reactivity of the active Pd(0) species. Electron-rich and sterically hindered phosphine ligands are often required for challenging substrates.[2]
-
Base: The base activates the organoboron species for transmetalation but can also promote side reactions like protodeboronation.[5] Its strength and solubility are key.
-
Solvent: The solvent system affects the solubility of all components and can influence the reaction rate and selectivity.[6][7] Biphasic systems are common, often involving an organic solvent and water.[5]
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions.
-
Quality of Reagents and Inert Atmosphere: Suzuki reactions are sensitive to oxygen, which can oxidize the Pd(0) catalyst and promote homocoupling of the boronic acid.[1] Using degassed solvents and maintaining an inert (nitrogen or argon) atmosphere is crucial.[8]
Troubleshooting Guide
Problem 1: No Reaction or Very Low Conversion
Q: I've set up my Suzuki coupling with a bromo-fluoropyrrole and an arylboronic acid, but I'm only recovering starting materials after several hours. What are the likely causes and how can I fix this?
A: This is a common issue that typically points to a problem with one of the three key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. Let's break down the potential culprits and solutions.
Potential Cause 1: Inefficient Oxidative Addition
The oxidative addition of the palladium catalyst to the aryl halide is the first step. While the electron-deficient nature of the fluoropyrrole ring should favor this step, issues can still arise.[1]
-
Explanation: Your palladium catalyst may not be active enough, or the chosen ligand may not be suitable for this specific substrate. Electron-rich, bulky phosphine ligands are often necessary to promote oxidative addition, especially with less reactive aryl chlorides or sterically hindered substrates.[2]
-
Solutions:
-
Switch to a More Active Catalyst System: If you are using a simple catalyst like Pd(PPh₃)₄, consider switching to a more robust system. Buchwald or Fu have developed highly active catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are effective for challenging couplings.[2][3]
-
Increase Temperature: While starting at room temperature or slightly elevated temperatures is a good practice, some systems require more thermal energy to overcome the activation barrier for oxidative addition. Incrementally increase the temperature (e.g., to 80-110 °C).[8]
-
Check Halide Reactivity: If you are using a chloro-fluoropyrrole, consider that the C-Cl bond is less reactive than C-Br or C-I bonds. You will likely need a more electron-rich ligand system for chlorides.[1][5]
-
Potential Cause 2: Failure in Transmetalation
This step involves the transfer of the organic group from the boron atom to the palladium center. It is often the rate-limiting step and is highly dependent on the base and solvent.[5]
-
Explanation: The base may be too weak or poorly soluble in the reaction medium to activate the boronic acid. The choice of solvent also plays a critical role in facilitating this step.[6][9]
-
Solutions:
-
Optimize the Base: If you are using a mild base like K₂CO₃, try a stronger base such as K₃PO₄ or Cs₂CO₃.[2][10] The solubility of the base is also important; K₃PO₄ is often used in aqueous solutions, while Cs₂CO₃ can be used in organic solvents like dioxane or THF.
-
Solvent System Modification: A mixture of an organic solvent (e.g., dioxane, THF, DMF) with water is often beneficial.[5][8] Water can help dissolve inorganic bases and facilitate the formation of the active boronate species. However, be cautious with water content if your substrate is sensitive to hydrolysis.
-
Consider a Boronic Ester: If protodeboronation is suspected (see Problem 2), switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) can be effective.[1]
-
Experimental Protocol: A Starting Point for Optimization
Here is a general, robust starting protocol for the Suzuki coupling of a bromo-fluoropyrrole with an arylboronic acid.
-
To an oven-dried Schlenk flask, add the bromo-fluoropyrrole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Add degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture with stirring at a set temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
Troubleshooting Flowchart for No Reaction
Caption: Decision tree for troubleshooting a failed Suzuki coupling.
Problem 2: Significant Formation of Side Products (Homocoupling and Protodeboronation)
Q: My reaction is producing the desired product, but I'm also getting a lot of biphenyl from my boronic acid (homocoupling) and the de-boronated starting material. How can I suppress these side reactions?
A: The formation of homocoupling and protodeboronation products indicates issues with catalyst stability, oxygen contamination, or the stability of your boronic acid under the reaction conditions.
Potential Cause 1: Protodeboronation of the Boronic Acid
-
Explanation: Heteroaryl boronic acids, especially those of five-membered rings like pyrrole, can be unstable and susceptible to cleavage of the C-B bond by protons (protodeboronation), particularly in the presence of water and base at elevated temperatures.[3]
-
Solutions:
-
Use a Milder Base: If using a strong base, consider switching to a weaker one like K₂CO₃ or even an organic base. However, this may require re-optimization of other parameters.
-
Switch to a Boronic Ester: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than their corresponding boronic acids.[1] You can either use the commercially available ester or synthesize it from the boronic acid.
-
Use Anhydrous Conditions: While often counterintuitive for Suzuki reactions, if protodeboronation is severe, you might try anhydrous conditions with a base like Cs₂CO₃ or KF in a solvent like dioxane or toluene.[2]
-
Use Potassium Aryltrifluoroborates (R-BF₃K): These reagents are highly stable, crystalline solids that are resistant to protodeboronation and slowly release the boronic acid in situ.[3]
-
Potential Cause 2: Homocoupling of the Boronic Acid
-
Explanation: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate this side reaction.[1] It can also occur if the transmetalation is slow compared to other pathways.
-
Solutions:
-
Ensure Rigorous Inert Conditions: Properly degas all solvents (e.g., by sparging with argon for 30 minutes or through freeze-pump-thaw cycles). Ensure your reaction vessel is well-sealed and maintained under a positive pressure of an inert gas.
-
Use a 1:1 Ligand-to-Palladium Ratio for Monodentate Ligands: For some catalyst systems, an excess of phosphine ligand can be detrimental. Try to maintain a precise stoichiometry.
-
Add the Boronic Acid Slowly: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, disfavoring homocoupling.
-
Table 1: Comparison of Common Bases for Suzuki Coupling
| Base | pKa of Conjugate Acid | Common Solvents | Typical Use Case |
| K₂CO₃ | 10.3 | Aqueous/Organic mixtures | General purpose, mild conditions.[10] |
| K₃PO₄ | 12.3 | Aqueous/Organic mixtures | Stronger base, often good for challenging couplings.[2] |
| Cs₂CO₃ | 10 (approx. in water) | Dioxane, THF, Toluene | Strong base, good solubility in organic solvents.[10] |
| KF | 3.2 | Anhydrous THF, Dioxane | Used in anhydrous conditions, particularly with trifluoroborates. |
Problem 3: Reaction Stalls at Intermediate Conversion
Q: My reaction proceeds to about 50-60% conversion and then stops. What could be causing my catalyst to die?
A: Catalyst decomposition is a common reason for stalling reactions. This can be caused by high temperatures, reactive functional groups on your substrates, or the formation of inactive palladium species.
Potential Cause 1: Thermal Decomposition of the Catalyst
-
Explanation: The active Pd(0) species is thermally sensitive. Prolonged heating at high temperatures can lead to the formation of palladium black (inactive palladium nanoparticles), which is often observed as a black precipitate.[2]
-
Solutions:
-
Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature, even if it takes longer.
-
Use a More Stable Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are designed to release the active Pd(0) species slowly and controllably, which can improve catalyst lifetime.[11]
-
Increase Catalyst Loading: As a last resort, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) might be necessary to drive the reaction to completion, although this is less economical.
-
Potential Cause 2: Catalyst Poisoning
-
Explanation: Certain functional groups can coordinate strongly to the palladium center and inhibit its catalytic activity. While pyrroles themselves can coordinate to metals, other functional groups on your coupling partners might be the issue.
-
Solutions:
-
Protect Problematic Functional Groups: If your substrates contain functional groups like unprotected amines or thiols, consider protecting them before the coupling reaction.
-
Screen Different Ligands: Some ligands are more resistant to poisoning than others. Screening a panel of ligands (e.g., from a commercially available kit) can help identify a more robust system for your specific substrates.
-
General Experimental Workflow Diagram
Caption: Workflow for optimizing Suzuki coupling of fluoropyrroles.
By systematically addressing these common issues, you can significantly improve the success rate of your Suzuki coupling reactions with challenging fluoropyrrole substrates. Always ensure that you are working with high-quality, pure starting materials, as impurities can often inhibit catalytic reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 11. reddit.com [reddit.com]
Preventing decomposition of Methyl 4-fluoro-1H-pyrrole-2-carboxylate during workup
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Instability of Methyl 4-fluoro-1H-pyrrole-2-carboxylate
This compound is a valuable reagent, but its electron-deficient pyrrole ring, further activated by the fluorine substituent, makes it susceptible to degradation under common workup conditions. The primary modes of decomposition include acid-catalyzed polymerization, oxidation, and potential base-mediated hydrolysis. This guide will address these challenges with practical, evidence-based solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture turns dark brown or black during aqueous acidic workup. What is happening and how can I prevent it?
A1: This is a classic sign of acid-catalyzed polymerization. Pyrroles, especially those with electron-withdrawing groups, are highly sensitive to strong acids.[1] Protonation occurs at the C-2 or C-5 position, which disrupts the aromaticity and initiates a chain reaction with other pyrrole molecules, leading to the formation of insoluble, colored polymers.[1]
Troubleshooting Steps:
-
Avoid Strong Acids: Do not use strong mineral acids like HCl or H2SO4 for neutralization or extraction.
-
Use a Mildly Acidic Wash: If an acidic wash is necessary to remove basic impurities, opt for a saturated solution of ammonium chloride (NH4Cl) or a dilute solution of a weak organic acid like acetic acid.
-
Minimize Contact Time: Perform the acidic wash quickly and at low temperatures (0-5 °C) to reduce the rate of potential degradation.
-
Alternative Quenching: Consider quenching the reaction with water or a saturated sodium bicarbonate solution before proceeding with the extraction.
Q2: I'm observing significant loss of product during extraction and purification. Could oxidation be the culprit?
A2: Yes, oxidation is a common decomposition pathway for pyrroles. Exposure to atmospheric oxygen, especially in the presence of light or metal contaminants, can lead to the formation of various oxidized byproducts and polymers.[2][3] The electron-deficient nature of your compound can exacerbate this sensitivity.
Troubleshooting Steps:
-
Degas Solvents: Use solvents that have been degassed by sparging with an inert gas (nitrogen or argon) or by freeze-pump-thaw cycles.
-
Work Under an Inert Atmosphere: Whenever possible, conduct the workup and purification steps under a nitrogen or argon atmosphere.
-
Use Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your solvents, particularly for chromatography.
-
Limit Light Exposure: Protect your reaction and product from light by wrapping flasks in aluminum foil.
Q3: I suspect the ester group is being hydrolyzed during my basic workup. How can I avoid this?
A3: While tert-butyl esters are known to be base-labile, methyl esters can also be susceptible to hydrolysis under strong basic conditions, especially with prolonged exposure or elevated temperatures.
Troubleshooting Steps:
-
Use Mild Bases: For neutralization or extraction, use a saturated solution of sodium bicarbonate (NaHCO3) or a dilute solution of potassium carbonate (K2CO3) instead of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Control Temperature: Perform basic washes at low temperatures (0-5 °C).
-
Limit Contact Time: Minimize the time your compound is in contact with the basic aqueous phase.
-
Consider Alternative Protecting Groups: If base sensitivity is a persistent issue in your synthetic route, consider using an ester protecting group that is more stable to basic conditions but can be removed orthogonally, such as a benzyl or allyl ester.
Recommended Workup Protocols
Here are two detailed protocols designed to minimize the decomposition of this compound.
Protocol 1: Standard Mild Workup
This protocol is suitable for reactions where the primary impurities are non-acidic or weakly basic.
Step-by-Step Methodology:
-
Quenching: Cool the reaction mixture to 0 °C and slowly add deionized water to quench the reaction.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
Brine (saturated aqueous NaCl solution).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure at a low temperature (<40 °C).
Protocol 2: Workup for Reactions with Acidic or Basic Impurities
This protocol incorporates mild acidic and basic washes to remove a broader range of impurities.
Step-by-Step Methodology:
-
Quenching: Cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Extract the mixture three times with an appropriate organic solvent.
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous ammonium chloride (NH4Cl) solution (if acidic impurities are present).
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution (if basic impurities are present).
-
Brine.
-
-
Drying: Dry the organic phase over anhydrous Na2SO4 or MgSO4.
-
Concentration: Remove the drying agent by filtration and concentrate the organic solvent in vacuo at a temperature below 40 °C.
Visualization of Decomposition Pathways and Mitigation Strategies
Logical Flowchart for Troubleshooting Workup Issues
Caption: Troubleshooting flowchart for workup issues.
Decomposition Pathways
References
Technical Support Center: Hydrolysis of Sterically Hindered Pyrrole Esters
Welcome to the technical support center for challenges related to the hydrolysis of sterically hindered pyrrole esters. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in this critical synthetic transformation. Pyrrole carboxylic acids are pivotal intermediates in the synthesis of pharmaceuticals and advanced materials, yet their preparation via ester hydrolysis is frequently hampered by steric and electronic factors.[1][2] This resource provides in-depth troubleshooting strategies, detailed protocols, and the chemical rationale behind them to empower you to overcome these synthetic hurdles.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial failures and the underlying principles governing them.
Q1: Why is my standard saponification (e.g., NaOH/KOH in aq. Methanol) failing for my substituted pyrrole ester?
A: The failure of standard saponification protocols is the most frequent issue and typically stems from a combination of two factors: steric hindrance and electronics.
-
Steric Hindrance: Bulky substituents on the pyrrole ring, particularly at positions adjacent to the ester, physically block the incoming hydroxide nucleophile from reaching the electrophilic carbonyl carbon. This significantly increases the activation energy of the reaction, making it extremely slow under standard conditions.[3]
-
Electronic Effects: The pyrrole ring is electron-rich. This electron density can be donated into the ester's carbonyl group, reducing its electrophilicity. This deactivation makes the carbonyl carbon less susceptible to nucleophilic attack compared to esters on electron-poor aromatic systems. The transformation of Knorr-type 2-carboxylate pyrroles is a classic example where this electronic character makes reactions like direct reduction or hydrolysis challenging.[4]
Standard conditions involving aqueous hydroxide are often insufficient because the hydroxide ions are heavily solvated by water molecules, which further increases their effective size and reduces their nucleophilicity.[5]
Caption: Steric hindrance and nucleophile solvation impeding saponification.
Q2: I'm observing decomposition or a complex mixture of products when using high temperatures and long reaction times. What's causing this?
A: Pyrrole rings, while aromatic, can be sensitive to harsh conditions.[6] Prolonged exposure to strong bases and high heat can lead to several undesirable side reactions:
-
Ring Degradation: The pyrrole nucleus itself can degrade under extreme pH and temperature.
-
Side-Reactions of Substituents: Other functional groups on your molecule may not be stable to these conditions.
-
Epimerization: If your molecule contains stereocenters, particularly alpha to a carbonyl group, the harsh basic conditions can cause epimerization, leading to a loss of stereochemical purity.[7]
The goal is always to find conditions that are potent enough to effect the hydrolysis but mild enough to preserve the integrity of your molecule.
Q3: Is acid-catalyzed hydrolysis a viable alternative?
A: While theoretically possible, acid-catalyzed hydrolysis is often not a practical solution for complex pyrrole esters. The mechanism is the reverse of a Fischer esterification and is an equilibrium-driven process.[8][9] To drive the reaction to completion, a large excess of water is required, along with heat.[10] These conditions are often harsh and can lead to decomposition, similar to forcing basic hydrolysis. Furthermore, many protecting groups used in modern drug development (e.g., Boc, SEM) are acid-labile, making this route incompatible.[11][12]
Part 2: Advanced Troubleshooting Guide & Method Selection
If initial troubleshooting fails, a change in strategy is required. This guide provides a decision-making framework for selecting an appropriate advanced method.
Caption: Decision workflow for troubleshooting hindered ester hydrolysis.
Issue: Low Conversion with Standard Reagents
Strategy A: Enhance Nucleophilicity with Non-Aqueous Conditions
Causality: By removing the aqueous solvent, the hydroxide anion becomes poorly solvated, or "naked." This dramatically increases its nucleophilicity and reactivity, allowing the hydrolysis to proceed under much milder conditions (often room temperature).[5]
Recommended Method: Sodium hydroxide in a methanol/dichloromethane (MeOH/CH₂Cl₂) mixture has proven highly effective for saponifying esters previously considered resistant.[5][13] The reaction is often rapid and clean.
Best For: Substrates that are soluble in chlorinated solvents and where standard aqueous methods are sluggish.
Strategy B: The "Anhydrous Hydroxide" Method for Extremely Recalcitrant Esters
Causality: This method, developed by Gassman, generates a highly reactive, "anhydrous hydroxide" reagent in situ by reacting potassium tert-butoxide (KOtBu) with a stoichiometric amount of water in an aprotic polar solvent like DMSO.[14] This superbasic medium can hydrolyze even the most stubbornly hindered esters at room temperature.
Recommended Method: Stirring the ester with 3 equivalents of KOtBu and 1.5 equivalents of H₂O in anhydrous DMSO.[14]
Best For: Extremely hindered esters where even non-aqueous methods with NaOH/KOH fail. Caution is advised as the high basicity can affect other functional groups.
Issue: Substrate Degradation and Presence of Sensitive Functional Groups
Strategy C: The Organotin Approach for Maximum Selectivity
Causality: Trimethyltin hydroxide, (CH₃)₃SnOH, offers an exceptionally mild and selective method for ester hydrolysis.[7][15] The mechanism is believed to involve coordination of the tin atom to the carbonyl oxygen, activating it for nucleophilic attack by the hydroxide. The low steric hindrance of the methyl groups allows it to access crowded sites.[15] This reagent is renowned for its ability to cleave esters in the presence of other sensitive functionalities and without causing epimerization.[7][16][17]
Recommended Method: Refluxing the ester with (CH₃)₃SnOH in a non-polar solvent like 1,2-dichloroethane (DCE).
Best For: Precious, late-stage intermediates with multiple sensitive functional groups and stereocenters. This is the go-to method when preserving molecular integrity is paramount.
Cross-Cutting Strategy: Accelerate Reactions with Microwave Irradiation
Causality: Microwave irradiation can dramatically accelerate slow reactions by efficiently heating the solvent and reactants, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[18][19] This technology can be applied to many of the chemical methods described above.
Recommended Application: Using microwave heating for hydrolysis with reagents like K₂CO₃ in ethanol or LiCl in DMF can provide rapid access to the desired carboxylic acids.[18][20]
Best For: High-throughput synthesis, reaction optimization, and accelerating sluggish reactions when thermal energy is the primary barrier.
Part 3: Detailed Experimental Protocols
Protocol 1: Non-Aqueous Saponification using NaOH in MeOH/CH₂Cl₂
(Adapted from Theodorou, V., et al., Arkivoc 2018)[5]
-
Reagent Preparation: Prepare a 0.3 N solution of NaOH in methanol.
-
Reaction Setup: In a round-bottom flask, dissolve the sterically hindered pyrrole ester (1.0 mmol) in dichloromethane (CH₂Cl₂, 9 mL).
-
Initiation: To the stirred solution, add the 0.3 N methanolic NaOH solution (10 mL, 3.0 mmol, 3.0 equiv). A fine white precipitate of the sodium carboxylate salt may begin to form.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS. Reactions are often complete within a few hours.
-
Work-up: Upon completion, concentrate the mixture under reduced pressure. Add water to dissolve the salt and wash with a non-polar organic solvent (e.g., ether) to remove any unreacted starting material or non-polar impurities.
-
Isolation: Acidify the aqueous layer to a pH of ~2-3 with cold 1 N HCl. The carboxylic acid will often precipitate and can be collected by filtration. If it remains in solution, extract with an organic solvent like ethyl acetate, dry over Na₂SO₄, and concentrate to yield the product.
Protocol 2: Selective Hydrolysis with Trimethyltin Hydroxide
(Adapted from Nicolaou, K. C., et al., Angew. Chem. Int. Ed. 2005)[7][16]
-
Reaction Setup: In a dry flask equipped with a reflux condenser, dissolve the pyrrole ester (1.0 equiv) in 1,2-dichloroethane (DCE).
-
Reagent Addition: Add trimethyltin hydroxide ((CH₃)₃SnOH, 2.0-3.0 equiv).
-
Reaction Conditions: Heat the mixture to reflux (approx. 80-85 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Work-up: Cool the reaction to room temperature and concentrate in vacuo.
-
Purification: Purify the resulting crude carboxylic acid directly by silica gel chromatography to isolate the pure product. The organotin byproducts are typically managed during chromatography.
Protocol 3: Microwave-Assisted Hydrolysis with K₂CO₃
(Adapted from Malvacio, I., et al., ACS Omega 2024)[18]
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine the pyrrole ester (1.0 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), and ethanol (4 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture with stirring to 180 °C for 20 minutes.
-
Work-up: Cool the vessel to room temperature. The resulting product is the potassium carboxylate salt. Dissolve the residue in a minimal amount of methanol and filter to remove any excess inorganic base. Evaporate the solvent.
-
Isolation: The potassium salt can be used directly or converted to the free carboxylic acid by dissolving it in water and acidifying with 1 N HCl, followed by extraction as described in Protocol 1.
Part 4: Summary of Hydrolysis Methods
| Method | Reagents & Solvents | Temperature | Key Advantages | Limitations & Considerations |
| Standard Saponification | NaOH or KOH / H₂O/MeOH | Reflux | Simple, inexpensive reagents.[21] | Often ineffective for hindered esters; harsh conditions can cause degradation.[22] |
| Non-Aqueous Saponification | NaOH / MeOH/CH₂Cl₂ | Room Temp | Increased nucleophilicity, mild conditions, rapid reactions.[5] | Substrate must be soluble in the solvent system. |
| 'Anhydrous Hydroxide' | KOtBu, H₂O / DMSO | Room Temp | Extremely powerful for the most resistant esters.[14] | Very strong base can be non-selective; requires anhydrous solvent. |
| Organotin Hydrolysis | (CH₃)₃SnOH / DCE | Reflux | Highly selective, very mild, tolerates sensitive groups, no epimerization.[7] | Toxicity and cost of tin reagents; requires careful purification. |
| Microwave-Assisted | K₂CO₃ / EtOH or LiCl / DMF | 150-180 °C | Dramatically reduced reaction times, often cleaner reactions.[18][20] | Requires specialized microwave equipment. |
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07527E [pubs.rsc.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. biosynce.com [biosynce.com]
- 7. A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide | Zendy [zendy.io]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scite.ai [scite.ai]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Efficient microwave-assisted selective alkaline hydrolysis of diversely substituted phosphonate esters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of Methyl 4-fluoro-1H-pyrrole-2-carboxylate
In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like Methyl 4-fluoro-1H-pyrrole-2-carboxylate, a key building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth, experimentally-grounded comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound, alongside a critical evaluation of Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as viable alternatives.
The Critical Role of Purity in Drug Discovery
This compound, with its substituted pyrrole core, represents a class of compounds with significant potential in drug design. The introduction of a fluorine atom can profoundly influence the molecule's metabolic stability and binding affinity. However, the synthetic routes to such molecules can often yield a spectrum of impurities, including starting materials, intermediates, and by-products from side reactions.[1] These impurities, even at trace levels, can have unintended biological consequences, making their detection and quantification a critical step in the drug development pipeline.
Primary Method: Reversed-Phase HPLC
For the purity analysis of a moderately polar and aromatic compound like this compound, reversed-phase HPLC is the workhorse technique.[2] The methodology presented here is designed to be robust and provide excellent resolution of the main component from potential impurities.
Rationale for Method Design
The choice of a C18 stationary phase is based on its wide applicability and effectiveness in retaining compounds with both polar and non-polar characteristics through hydrophobic interactions. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, serves multiple purposes. Acetonitrile is a common organic modifier that provides good elution strength for a range of compounds. The gradient elution is crucial for resolving compounds with different polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are well-separated from the main peak. Formic acid is added to control the pH of the mobile phase, which helps in obtaining sharp, symmetrical peaks by suppressing the ionization of any acidic or basic functional groups. UV detection at 254 nm is selected based on the expected chromophoric nature of the pyrrole ring system.
Experimental Protocol: HPLC Purity Analysis
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm.
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.
-
Identify and quantify any impurities based on their relative retention times and peak areas.
Caption: Workflow for HPLC purity analysis.
Comparative Methodologies
While HPLC is a robust and widely accessible technique, other chromatographic methods offer distinct advantages in terms of speed, resolution, and sensitivity. Here, we compare HPLC with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically <2 µm) and higher operating pressures compared to conventional HPLC.[3][4] This results in several key benefits.
Advantages over HPLC:
-
Faster Analysis Times: UPLC can significantly reduce run times, often by a factor of 5-10, leading to higher sample throughput.[2][5]
-
Improved Resolution and Sensitivity: The smaller particle size leads to more efficient separation, resulting in sharper and narrower peaks. This enhances both resolution between closely eluting impurities and the sensitivity of the analysis.[3][4][5]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective method.[3]
Considerations:
-
Higher Initial Cost: UPLC systems are generally more expensive than HPLC systems.
-
Method Transfer: Transferring an existing HPLC method to a UPLC system may require re-validation.
Experimental Protocol: UPLC Purity Analysis
1. Sample Preparation: (Same as HPLC)
2. UPLC Instrumentation and Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 95% A, 5% B
-
0.5-3.5 min: Linear gradient to 5% A, 95% B
-
3.5-4.0 min: Hold at 5% A, 95% B
-
4.1-5.0 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Detector: UV at 254 nm.
Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, Gas Chromatography (GC) offers an excellent alternative for purity analysis.[6] Coupling GC with a Mass Spectrometry (MS) detector provides not only quantitative purity information but also structural information about any detected impurities. This compound, being a methyl ester, is likely to have sufficient volatility for GC analysis.
Advantages over HPLC/UPLC:
-
High Resolution: Capillary GC columns provide very high separation efficiency.
-
Structural Information: The MS detector provides mass-to-charge ratio data, which can be used to identify unknown impurities by comparing their mass spectra to libraries or through interpretation.
-
No Solvent Waste (Mobile Phase): GC uses an inert gas as the mobile phase, eliminating the need for large volumes of organic solvents.
Considerations:
-
Thermal Stability: The analyte must be thermally stable and volatile enough to be vaporized without decomposition in the GC inlet.
-
Derivatization: For less volatile or polar compounds, a derivatization step may be necessary to increase their volatility, which adds complexity to the sample preparation.[7]
Experimental Protocol: GC-MS Purity Analysis
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a suitable solvent like dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL.
2. GC-MS Instrumentation and Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
Performance Comparison
| Parameter | HPLC | UPLC | GC-MS |
| Principle | Liquid-solid chromatography | Liquid-solid chromatography | Gas-solid/liquid chromatography |
| Stationary Phase | 3-5 µm particles | <2 µm particles | Fused silica capillary with bonded phase |
| Typical Analysis Time | 20-40 minutes | 2-10 minutes[2] | 15-30 minutes |
| Resolution | Good | Excellent[4][5] | Excellent |
| Sensitivity | Good | Excellent[3][4] | Excellent (with MS) |
| Impurity Identification | Based on retention time | Based on retention time | Structural info from mass spectra |
| Solvent Consumption | High | Low[3] | Very Low (mobile phase is gas) |
| Compound Suitability | Wide range of polarities | Wide range of polarities | Volatile & thermally stable compounds |
Conclusion: Selecting the Optimal Method
For routine quality control and purity assessment of this compound, the developed Reversed-Phase HPLC method provides a reliable, robust, and accessible solution. It offers a good balance of performance and cost-effectiveness.
For high-throughput screening environments or when enhanced resolution and sensitivity are critical for detecting trace impurities, UPLC is the superior choice.[3][5] Its ability to deliver faster results with less solvent consumption makes it a highly efficient and sustainable option.
When the primary goal is not only to quantify purity but also to identify and structurally characterize unknown impurities, GC-MS stands out as a powerful tool, provided the analyte exhibits sufficient volatility and thermal stability. The wealth of structural information it provides can be invaluable in understanding impurity profiles and optimizing synthetic processes.
Ultimately, the choice of analytical technique should be guided by the specific requirements of the analysis, including the desired level of sensitivity, the need for structural elucidation of impurities, sample throughput demands, and available instrumentation.
References
- 1. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 5. rjptonline.org [rjptonline.org]
- 6. iiste.org [iiste.org]
- 7. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
A Senior Application Scientist's Guide to LC-MS Method Development for Methyl 4-fluoro-1H-pyrrole-2-carboxylate Analysis
In the landscape of pharmaceutical development and metabolomics, the accurate quantification of novel small molecules is paramount. Methyl 4-fluoro-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative, represents a class of compounds that are critical as pharmaceutical intermediates and potential bioactive agents.[1][2] Its analysis, however, presents a classic challenge in liquid chromatography-mass spectrometry (LC-MS): achieving robust retention and sensitive detection for a small, polar, heterocyclic molecule.
This guide provides an in-depth comparison of two strategic LC-MS approaches for the analysis of this compound. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind our methodological choices, from sample preparation to final detection, equipping researchers with the knowledge to develop a robust and reliable analytical method suitable for their specific needs.
Foundational Strategy: Understanding the Analyte
-
Pyrrole Ring: A five-membered aromatic heterocycle. The lone pair of electrons on the nitrogen atom contributes to the aromatic system, making the N-H proton weakly acidic (pKa ≈ 17.5) and the ring itself a very weak base (conjugate acid pKa ≈ -3.8).[1][3]
-
Methyl Ester Group: Adds some hydrophobicity.
-
Fluorine Substituent: The high electronegativity of fluorine increases the molecule's polarity and can influence ionization efficiency.
Based on the structure of the non-fluorinated analog, Methyl 4-methylpyrrole-2-carboxylate (CLogP of 1.3), we can predict that our target analyte is a polar molecule.[4] This polarity is the central challenge; such compounds are often poorly retained on traditional reversed-phase columns.[5][6][7]
Our strategy will therefore compare two distinct chromatographic techniques designed to handle polar analytes:
-
Method A: Aqueous C18 Reversed-Phase Liquid Chromatography (RPLC): A robust, conventional approach optimized for polar compounds.
-
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative technique that excels in retaining highly polar molecules.[6][7][8][9]
For detection, Electrospray Ionization (ESI) is the logical choice for polar molecules that are already prone to ionization in solution. We will operate in positive ion mode to protonate the basic pyrrole nitrogen, which is an effective strategy for many nitrogen-containing heterocycles.
Comparative Analytical Workflows
The overall analytical process, from sample receipt to data analysis, is outlined below. The key divergence lies in the sample preparation and the specific LC-MS conditions for RPLC versus HILIC.
Sample Preparation: A Comparison of Simplicity vs. Cleanliness
The choice of sample preparation is dictated by the complexity of the sample matrix. A method intended for in-process reaction monitoring requires a different approach than one for quantifying the analyte in plasma.
Protocol 1: "Dilute-and-Shoot" (For Simple Matrices)
This method is rapid and ideal for relatively clean samples like chemical reaction mixtures or formulation buffers where the analyte concentration is high and matrix components are minimal.
Step-by-Step Protocol:
-
Pipette 50 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Add 950 µL of the initial mobile phase (specific to Method A or B) to the tube. This ensures sample solvent compatibility and minimizes peak distortion.[5]
-
Vortex for 30 seconds to mix thoroughly.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any particulates.
-
Carefully transfer the supernatant to an autosampler vial for injection.
Protocol 2: Protein Precipitation (For Biological Matrices)
For complex matrices like plasma or serum, removing high-abundance proteins is essential to prevent column clogging and minimize ion suppression in the MS source.[10][11] Acetonitrile is an effective and widely used precipitating agent.[10][12]
Step-by-Step Protocol:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.[10]
-
Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte). The 3:1 ratio of solvent to plasma is critical for efficient protein removal.[11]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.[10]
-
Incubate the mixture at -20°C for 20 minutes to maximize protein precipitation.[10]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Carefully collect the supernatant and transfer it to an autosampler vial for analysis.
Detailed LC-MS/MS Methodologies
The following protocols outline two distinct, viable methods for the chromatographic separation and mass spectrometric detection of this compound.
Method A: Aqueous C18 Reversed-Phase LC-MS/MS
This method leverages a C18 stationary phase that is stable in highly aqueous mobile phases, which is necessary to retain our polar analyte.
-
LC System: UHPLC system capable of binary gradient elution.
-
Column: Agilent ZORBAX RRHD SB-Aq, 2.1 x 100 mm, 1.8 µm (or equivalent aqueous-stable C18).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 60% B
-
5.1 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transition: To be determined by infusing a standard of the analyte. A plausible transition would be from the protonated parent ion [M+H]+ to a characteristic fragment ion (e.g., loss of the methoxy group).
-
Method B: HILIC-MS/MS
HILIC operates with a high-organic mobile phase, promoting the partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase. This results in strong retention for compounds that elute early in RPLC.[5][7][8]
-
LC System: UHPLC system capable of binary gradient elution.
-
Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm (or equivalent amide/silica HILIC phase).
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 95% B
-
5.0 min: 60% B
-
5.1 min: 60% B
-
6.0 min: 95% B
-
8.0 min: 95% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Same as Method A.
-
Ionization Source: ESI, Positive Mode.
-
Key MS Parameters: Identical to Method A. The higher organic content in the HILIC mobile phase often enhances ESI efficiency.[7]
Performance Comparison: Expected Outcomes
The table below summarizes the anticipated performance characteristics of each method. These values are hypothetical but based on extensive experience with similar analytes and represent realistic expectations for well-developed methods.
| Parameter | Method A: Aqueous C18 RPLC | Method B: HILIC | Causality and Field Insights |
| Retention Time (RT) | ~2.5 min | ~4.8 min | The analyte is polar and will have weak interaction with the C18 phase, eluting early. In HILIC, its polarity leads to strong partitioning and thus longer retention. |
| Peak Asymmetry (As) | 1.1 - 1.4 | 1.0 - 1.3 | HILIC can sometimes provide more symmetric peaks for polar bases. Good peak shape in RPLC requires a highly deactivated (end-capped) stationary phase. |
| Matrix Effects | Moderate to High | Low to Moderate | The earlier elution in RPLC places the analyte in a region where many other polar matrix components elute, increasing the risk of ion suppression. HILIC's stronger retention moves the analyte away from the "void volume" interferences. |
| Limit of Quantification (LOQ) | ~1.0 ng/mL | ~0.2 ng/mL | HILIC's high organic mobile phase enhances desolvation and ionization efficiency in the ESI source, typically leading to better sensitivity.[7] |
| Linearity (R²) | >0.995 | >0.995 | Both methods, when optimized, should provide excellent linearity over a typical concentration range (e.g., 0.2 - 200 ng/mL). |
| Robustness | High | Moderate | RPLC methods are generally considered more robust and less susceptible to small variations in mobile phase composition. HILIC chromatography can be sensitive to the water content of the mobile phase and sample solvent. |
Method Validation and Trustworthiness
To ensure the trustworthiness of any analytical data intended for regulatory submission or critical decision-making, the chosen method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[13][14][15][16] The validation protocol should demonstrate:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity & Range: The method produces results that are directly proportional to the concentration of the analyte over a defined concentration range.[15]
-
Accuracy: The closeness of the test results to the true value.[15]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (evaluated at repeatability and intermediate precision levels).
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[15]
By rigorously evaluating these parameters, the self-validating system of the protocol is confirmed, ensuring that the generated data is reliable and fit for its intended purpose.[14][17]
Conclusion and Recommendations
Both Reversed-Phase and HILIC chromatography offer viable pathways for the analysis of this compound, with each presenting distinct advantages.
-
Method A (Aqueous C18 RPLC) is the recommended starting point for routine analysis, quality control, and situations where methodological robustness is the highest priority. Its primary drawback is potentially lower sensitivity and higher susceptibility to matrix effects due to the early elution of the polar analyte.
-
Method B (HILIC) is the superior choice when maximum sensitivity is required, such as in bioanalysis (pharmacokinetics, metabolite identification) or trace impurity analysis.[7] The enhanced retention moves the analyte peak into a cleaner region of the chromatogram, and the high-organic mobile phase boosts the MS signal. The trade-off is a need for more careful control over mobile phase preparation and equilibration times to ensure reproducibility.
Ultimately, the optimal method depends on the specific analytical objective. By understanding the underlying principles of these two powerful techniques, researchers can select and develop the most appropriate and robust LC-MS method for their scientific inquiry.
References
- 1. scispace.com [scispace.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. Methyl 4-methylpyrrole-2-carboxylate | C7H9NO2 | CID 205982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. chromtech.com [chromtech.com]
- 8. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. agilent.com [agilent.com]
- 12. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. mastercontrol.com [mastercontrol.com]
- 15. m.youtube.com [m.youtube.com]
- 16. qbdgroup.com [qbdgroup.com]
- 17. m.youtube.com [m.youtube.com]
A Comparative Guide to the Reactivity of Methyl 4-fluoro- and 4-chloro-1H-pyrrole-2-carboxylate in Synthetic Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of halogenated heterocycles is a cornerstone of molecular design. Among these, substituted pyrroles serve as pivotal building blocks for a vast array of biologically active molecules. This guide provides an in-depth technical comparison of the reactivity of two key synthetic intermediates: Methyl 4-fluoro-1H-pyrrole-2-carboxylate and Methyl 4-chloro-1H-pyrrole-2-carboxylate . Understanding the nuanced differences in their chemical behavior is paramount for researchers and scientists aiming to optimize synthetic routes and explore novel chemical space.
This document will delve into the theoretical underpinnings of their reactivity, supported by experimental data from analogous systems, and provide detailed protocols for key transformations. We will explore their comparative performance in nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and N-functionalization, offering field-proven insights to guide your synthetic endeavors.
Electronic Properties and Predicted Reactivity
The inherent reactivity of these two molecules is dictated by the distinct electronic properties of fluorine and chlorine substituents on the pyrrole ring. The ester group at the 2-position acts as an electron-withdrawing group, influencing the electron density of the heterocyclic core.
-
Inductive Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[1] This effect is stronger than that of chlorine. Consequently, the carbon atom at the C4 position in the fluoro-pyrrole is more electron-deficient (more electrophilic) than in its chloro-counterpart.
-
Mesomeric Effect: Both halogens possess lone pairs that can be donated to the aromatic ring through a mesomeric or resonance effect (+M). This effect opposes the inductive effect. For fluorine, the orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon is more effective than the 3p-2p overlap for chlorine. However, the strong inductive effect of fluorine generally dominates its mesomeric effect in influencing the reactivity of the C-X bond.
Based on these fundamental principles, we can predict the following reactivity trends:
-
Nucleophilic Aromatic Substitution (SNAr): The fluoro-substituted pyrrole is expected to be significantly more reactive towards nucleophiles. The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a Meisenheimer complex.[2] The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the C4 carbon, making it more susceptible to nucleophilic attack. Furthermore, the C-F bond is more polarized than the C-Cl bond, and fluoride is a better leaving group than chloride in this type of reaction.
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura): In reactions like the Suzuki-Miyaura coupling, the rate-limiting step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3][4] The general reactivity trend for aryl halides in oxidative addition is I > Br > Cl > F.[3] Therefore, the chloro-substituted pyrrole is anticipated to be more reactive than the fluoro-substituted pyrrole in these transformations. The C-Cl bond is weaker and more readily cleaved by the palladium catalyst.
-
N-Functionalization (e.g., N-Alkylation): The acidity of the pyrrole N-H proton is influenced by the electron-withdrawing nature of the substituents on the ring. The stronger inductive effect of fluorine should render the N-H proton of the fluoro-pyrrole slightly more acidic than that of the chloro-pyrrole. This could lead to faster deprotonation and potentially faster N-alkylation under basic conditions.
The following sections will explore these predicted trends with supporting experimental context and detailed protocols.
Comparative Reactivity in Key Synthetic Transformations
Nucleophilic Aromatic Substitution (SNAr)
Expected Reactivity: this compound > Methyl 4-chloro-1H-pyrrole-2-carboxylate
The C-F bond in electron-deficient aromatic systems is well-documented to be more susceptible to nucleophilic attack than the C-Cl bond.[2] The electron-withdrawing ester group at the C2 position of the pyrrole ring activates the C4 position for SNAr. We predict that the fluoro-pyrrole will undergo substitution with a variety of nucleophiles (e.g., alkoxides, thiolates, amines) under milder conditions and with faster reaction rates compared to the chloro-pyrrole.
Table 1: Predicted Comparison for Nucleophilic Aromatic Substitution
| Parameter | This compound | Methyl 4-chloro-1H-pyrrole-2-carboxylate |
| Reaction Rate | Faster | Slower |
| Reaction Temperature | Lower | Higher |
| Nucleophile Scope | Broader | Potentially more limited |
| Yield | Generally High | Moderate to High |
Experimental Protocol: A Representative SNAr Reaction
This protocol is a generalized procedure based on established methods for SNAr reactions on activated heteroaromatic halides.
Caption: Workflow for a typical SNAr reaction.
Step-by-Step Methodology:
-
To a stirred solution of Methyl 4-halo-1H-pyrrole-2-carboxylate (1.0 equiv) in a suitable dry polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the desired nucleophile (1.1-1.5 equiv). If the nucleophile is not used as a salt, a base such as potassium carbonate or cesium carbonate (2.0 equiv) may be added.
-
Heat the reaction mixture to a temperature between 80 °C and 150 °C. The reaction with the fluoro-pyrrole is expected to proceed at a lower temperature than with the chloro-pyrrole.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrrole.
Suzuki-Miyaura Cross-Coupling
Expected Reactivity: Methyl 4-chloro-1H-pyrrole-2-carboxylate > this compound
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. As previously mentioned, the oxidative addition of the palladium catalyst is generally faster for aryl chlorides than for aryl fluorides.[3][4] Therefore, the chloro-pyrrole is expected to be the superior substrate for this transformation, providing higher yields and requiring less forcing conditions. It is crucial to note that for many halopyrroles, N-protection is often necessary to prevent side reactions such as debromination.[3]
Table 2: Predicted Comparison for Suzuki-Miyaura Cross-Coupling
| Parameter | This compound | Methyl 4-chloro-1H-pyrrole-2-carboxylate |
| Reaction Rate | Slower | Faster |
| Catalyst Loading | Potentially Higher | Lower |
| Reaction Temperature | Higher | Lower |
| Yield | Lower to Moderate | Moderate to High |
Experimental Protocol: A Representative Suzuki-Miyaura Reaction
This protocol is adapted from a successful Suzuki-Miyaura coupling of a SEM-protected methyl 4-bromo-1H-pyrrole-2-carboxylate.[3] It is anticipated that these conditions will be effective for the chloro-analog, while the fluoro-analog may require more specialized catalysts or harsher conditions.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
To a reaction vessel, add the N-protected Methyl 4-chloro-1H-pyrrole-2-carboxylate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and cesium carbonate (2.0 equiv).
-
Add a mixture of dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv).
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the 4-aryl-pyrrole product.
-
The N-protecting group can be removed in a subsequent step if required.
N-Alkylation
Expected Reactivity: this compound ≈ Methyl 4-chloro-1H-pyrrole-2-carboxylate
The difference in N-H acidity between the two compounds is expected to be small, and therefore, their reactivity in N-alkylation is likely to be comparable under standard conditions. The choice of base and electrophile will likely have a more significant impact on the reaction outcome than the nature of the halogen at the C4 position.
Table 3: Predicted Comparison for N-Alkylation
| Parameter | This compound | Methyl 4-chloro-1H-pyrrole-2-carboxylate |
| Reaction Rate | Similar | Similar |
| Yield | High | High |
| Conditions | Standard | Standard |
Experimental Protocol: A Representative N-Alkylation Reaction
This is a general and robust protocol for the N-alkylation of pyrroles.[5]
References
- 1. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Pyrrole Analogs
In the landscape of medicinal chemistry, the pyrrole scaffold stands as a cornerstone, forming the structural basis of numerous bioactive compounds.[1] Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. A particularly impactful strategy in this endeavor is the incorporation of fluorine atoms. This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated pyrrole analogs, supported by experimental data, to illuminate the profound influence of this small but mighty halogen. We will delve into their comparative anticancer, antimicrobial, and enzyme inhibitory activities, providing researchers, scientists, and drug development professionals with critical insights for rational drug design.
The Rationale for Fluorination: More Than Just an Atomic Swap
The strategic substitution of hydrogen with fluorine is far from a simple atomic exchange. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius (1.47 Å), and the strength of the carbon-fluorine bond—impart significant changes to a molecule's profile.[2] These modifications can lead to:
-
Enhanced Metabolic Stability: The high strength of the C-F bond can block metabolic oxidation at that position, increasing the compound's half-life and bioavailability.
-
Increased Lipophilicity: Fluorine substitution can modulate a molecule's lipophilicity, which can, in turn, affect its membrane permeability and cellular uptake.
-
Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the molecule's ionization state at physiological pH and its interaction with biological targets.
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[3]
The following sections will explore how these fundamental changes translate into tangible differences in the biological activities of pyrrole analogs.
Comparative Anticancer Activity: A Tale of Enhanced Potency
The quest for more effective and selective anticancer agents has led to the exploration of numerous pyrrole derivatives. Fluorination has emerged as a powerful tool to enhance their cytotoxic potential.
Data Presentation: Anticancer Activity
| Compound Class | Fluorinated Analog | Non-Fluorinated Analog | Cancer Cell Line | IC50 (Fluorinated) | IC50 (Non-Fluorinated) | Fold Increase in Potency | Reference |
| Indoline | 4-Fluoroindoline derivative | Indoline derivative | - | 0.8 nM | 2.5 nM | 3.1x | [4] |
| Pyrrole-based hybrid | Fluorinated derivative 8 | - | HIV-1 infected MT-4 cells | 36.9 µM (EC50) | - | - | [2] |
| Pyrrole-based hybrid | Fluorinated derivative 9 | - | HIV-1 infected MT-4 cells | 44.5 µM (EC50) | - | - | [2] |
IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency. EC50: Half-maximal effective concentration.
As evidenced by the data, the introduction of a fluorine atom can lead to a significant increase in anticancer potency. For instance, a 4-fluoroindoline derivative exhibited a 3-fold increase in PERK inhibitory activity compared to its non-fluorinated counterpart, highlighting the substantial impact of a single fluorine atom.[4] While direct comparative IC50 values for other pyrrole analogs are not always available in the same study, the literature consistently reports potent anticancer activity for various fluorinated pyrrole derivatives against a range of cancer cell lines.[1][5][6]
The enhanced anticancer activity of fluorinated pyrroles can be attributed to several factors. The increased metabolic stability allows for sustained therapeutic concentrations. Furthermore, the altered electronic properties due to fluorine substitution can lead to more favorable interactions with the target protein, as seen in the case of kinase inhibitors where fluorine can form crucial hydrogen bonds in the ATP-binding pocket.
Comparative Antimicrobial Activity: Broadening the Spectrum of Efficacy
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrrole derivatives have shown promise in this area, and fluorination can further augment their antimicrobial efficacy.
Data Presentation: Antimicrobial Activity
While direct comparative Minimum Inhibitory Concentration (MIC) data between fluorinated and their exact non-fluorinated pyrrole analogs is sparse in the reviewed literature, numerous studies demonstrate the potent and broad-spectrum antimicrobial activity of fluorinated pyrrole-containing compounds. For instance, certain fluorinated pyrrole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[7][8][9]
The mechanism behind the enhanced antimicrobial activity is often linked to improved cellular penetration. The modulation of lipophilicity by fluorine can facilitate the passage of the compound across the microbial cell wall and membrane, allowing it to reach its intracellular target more efficiently.
Comparative Enzyme Inhibitory Activity: Precision Targeting with Fluorine
Many drugs exert their therapeutic effects by inhibiting specific enzymes. The unique properties of fluorine make it an invaluable tool for designing potent and selective enzyme inhibitors.
Data Presentation: Enzyme Inhibitory Activity
| Compound Class | Fluorinated Analog | Non-Fluorinated Analog | Target Enzyme | IC50 (Fluorinated) | IC50 (Non-Fluorinated) | Fold Increase in Potency | Reference |
| Pyrrole-based hybrid | Fluorinated derivative 17a | Non-fluorinated derivative 16 | Wild-type reverse transcriptase | 50 nM | 332 nM | ~7x | [2] |
| Pyrrole-based hybrid | Fluorinated derivative 17b | Non-fluorinated derivative 16 | Wild-type reverse transcriptase | 25 nM | 332 nM | ~13x | [2] |
| Pyrrolo[3,2-c]pyridine | Diarylurea derivative 14 | - | FMS kinase | 60 nM | - | - | [1] |
| Pyrrolo[3,2-c]pyridine | Diacrylamide derivative 15 | - | FMS kinase | 30 nM | - | - | [1] |
IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency.
The data clearly demonstrates the profound impact of fluorination on enzyme inhibition. In a striking example, fluorinated pyrrole-based hybrids showed a 7- to 13-fold increase in potency against the wild-type reverse transcriptase enzyme compared to their non-fluorinated counterpart.[2] This significant enhancement is often attributed to the ability of fluorine to form strong interactions with amino acid residues in the enzyme's active site.[3] These interactions can stabilize the drug-target complex, leading to more potent and sustained inhibition.
Experimental Protocols: A Guide to Biological Activity Assessment
To ensure the validity and reproducibility of the data presented, standardized experimental protocols are essential. Below are detailed methodologies for the key assays used to evaluate the biological activities of the pyrrole analogs discussed in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (both fluorinated and non-fluorinated pyrrole analogs). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared and incubated with a standardized inoculum of the target microorganism. The lowest concentration that prevents visible growth is the MIC.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of each test compound and create a series of two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (broth and inoculum only) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams provide a visual representation of the key relationships and workflows.
Caption: Impact of fluorination on biological activity.
Caption: MTT assay experimental workflow.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Efficacy of Commercially Available Low-fluoride and Fluoride-free Dentifrices for Children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Comparison of Antimicrobial Activity of Conventional Fluoride Varnishes Containing Xylitol and Casein Phosphopeptide-Amorphous Calcium Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
A Senior Application Scientist's Guide: Comparing Selectfluor vs. NFSI for Pyrrole Fluorination
For researchers and professionals in drug development, the strategic incorporation of fluorine into heterocyclic scaffolds like pyrrole is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. The direct C-H fluorination of the pyrrole ring presents an attractive, atom-economical approach. Among the arsenal of electrophilic N-F fluorinating agents, Selectfluor and N-Fluorobenzenesulfonimide (NFSI) have emerged as the dominant workhorses.
This guide provides an in-depth, experience-driven comparison of these two critical reagents. Our objective is to move beyond a simple cataloging of features and delve into the causality behind experimental choices, empowering you to select the optimal reagent and conditions for your specific synthetic challenge.
Reagent Profile: Understanding the Combatants
At first glance, both Selectfluor and NFSI are user-friendly, bench-stable crystalline solids, a significant advantage over hazardous alternatives like elemental fluorine.[1][2][3] However, their underlying structures and properties dictate their distinct reactivity profiles.
| Feature | Selectfluor (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |
| Structure | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | |
| Appearance | Colorless, non-volatile solid[4] | White crystalline powder[5][6] |
| Reactivity | High; strong oxidant[1][4][7] | Moderate; milder than Selectfluor[5][8] |
| Solubility | Polar solvents (e.g., acetonitrile, DMF, water)[9] | Broad range of organic solvents (e.g., THF, MeCN, DCM, DCE)[5][10] |
| Handling | Air and moisture stable, easy to handle[1] | Bench-stable, non-hygroscopic, easy to handle[3][6] |
Expert Insight: The higher reactivity of Selectfluor stems from the highly electron-deficient environment of the N-F bond within the rigid, cationic DABCO cage.[1] NFSI's reactivity is tempered by the two electron-withdrawing benzenesulfonyl groups, making it a "softer" electrophilic fluorine source.[2] This fundamental difference is the primary driver of the divergent outcomes observed in pyrrole fluorination.
The Mechanistic Duel: SN2 vs. Single Electron Transfer (SET)
The precise mechanism of electrophilic fluorination remains a topic of considerable debate, with the operative pathway being highly dependent on the substrate and reagent.[2][8] The two prevailing hypotheses are a direct SN2-type attack of the nucleophile on the fluorine atom and a Single Electron Transfer (SET) process.
Caption: Plausible SN2 and SET mechanisms for electrophilic fluorination.
-
Selectfluor: For electron-rich substrates like pyrroles, a large body of evidence points towards an SET mechanism.[4][11] The reaction is believed to initiate via an electron transfer from the pyrrole ring to Selectfluor, generating a pyrrole radical cation. This is a critical point: the high oxidizing power of Selectfluor makes this initial SET step highly favorable, but it is also the origin of its primary drawback. Theoretical studies also suggest the DABCO cage itself may play an active role in the process.[11]
-
NFSI: While NFSI can certainly engage in electrophilic aromatic substitution, it can also participate in radical pathways, especially under thermal or catalytic conditions.[10][12] Crucially, NFSI can also act as a source of the dibenzenesulfonimide anion, leading to competitive amination reactions, a phenomenon less common with Selectfluor.[12][13]
Head-to-Head in the Pyrrole Arena: Reactivity, Selectivity, and Side Reactions
The choice between Selectfluor and NFSI for pyrrole fluorination is a classic trade-off between reactivity and selectivity.
Reactivity and Substrate Scope
The high electrophilicity of Selectfluor makes it a potent fluorinating agent. However, this is a double-edged sword. With unsubstituted or electron-rich pyrroles, Selectfluor's strong oxidizing nature often leads to oxidative polymerization, resulting in the formation of intractable black tars and low yields of the desired fluorinated product.[14][15] Our field experience confirms that this is the most common failure mode when using Selectfluor with sensitive pyrroles. To mitigate this, substrates often require electron-withdrawing groups (e.g., esters, ketones) to decrease the electron density of the pyrrole ring, thereby deactivating it towards oxidation.[15]
NFSI, being the milder reagent, is often more forgiving. It is less prone to causing polymerization and can be more successful with pyrroles that are sensitive to oxidation.[8] However, its lower reactivity may necessitate harsher conditions or the use of catalysts to achieve fluorination, which might not be required for Selectfluor with the same substrate.[16]
Regioselectivity
For a typical N-protected pyrrole, electrophilic attack is electronically favored at the C2 and C5 positions.
-
Selectfluor: Direct fluorination with Selectfluor generally provides the 2-fluoropyrrole as the major product, consistent with an electrophilic aromatic substitution mechanism.[14] However, mixtures of isomers can result if both C2 and C5 positions are available.
-
NFSI: The situation with NFSI is more complex due to a significant competing side reaction: C-H amination . Several studies have shown that the reaction of 1-substituted pyrroles with NFSI can yield N-(pyrrol-2-yl)dibenzenesulfonimides as the major or even exclusive products.[13][16][17] This occurs when the pyrrole attacks the nitrogen atom of NFSI instead of the fluorine. This competing pathway is a major consideration and potential pitfall when using NFSI for direct pyrrole fluorination.
A powerful, alternative strategy with NFSI involves a two-step, regiocontrolled process: deprotonation of the pyrrole at a specific position using a strong base (e.g., LDA, n-BuLi) followed by quenching the resulting anion with NFSI.[18] This approach decouples reactivity from the inherent electronic preferences of the ring and provides excellent control over regioselectivity, a level of precision not typically achievable via direct fluorination with Selectfluor.
Comparative Performance Data
| Substrate | Reagent | Conditions | Product(s) | Yield | Reference |
| Pyrrole | Selectfluor | MeCN, RT | Polymerization | 0% | [15] |
| N-Methylpyrrole | Selectfluor | MeCN, RT | Polymerization | 0% | [15] |
| Methyl Pyrrole-2-carboxylate | Selectfluor | MeCN, RT | Methyl 5-Fluoro-pyrrole-2-carboxylate | Low | [15] |
| 1-Methylpyrrole | NFSI | MeCN, RT | N-(1-methyl-1H-pyrrol-2-yl)dibenzenesulfonimide | Major Product | [13] |
| 1-t-Butylpyrrole | NFSI | MeCN, RT | Mixture of 2-fluoro and 3-fluoro isomers | Mixture | [13] |
| 2-Aryl-5-(bromomethyl)-1-pyrrolines | Selectfluor | MeCN, 0°C to RT | 2-Aryl-3-fluoropyrroles | Good | [19] |
Key Takeaway: Direct fluorination of simple, electron-rich pyrroles is challenging for both reagents. Selectfluor tends to cause polymerization[15], while NFSI can lead to competitive amination.[13] Both reagents perform better on pyrrole rings that are deactivated by electron-withdrawing groups or when the reaction pathway is controlled by other means.
Experimental Protocols: A Practical Guide
Reproducibility is paramount. The following are representative, self-validating protocols derived from established literature.
Protocol 1: Fluorination of a Deactivated Pyrrole with Selectfluor
This procedure is adapted from methodology for fluorinating pyrroles bearing electron-withdrawing groups.[14][15]
Caption: General workflow for pyrrole fluorination with Selectfluor.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the substituted pyrrole substrate (1.0 mmol).
-
Dissolution: Add dry acetonitrile (5-10 mL) and stir until the substrate is fully dissolved. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add Selectfluor (1.1 mmol, 1.1 eq.) portion-wise over 5 minutes. Causality: Portion-wise addition helps to control any initial exotherm and minimize localized high concentrations of the oxidant, which can promote polymerization.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding water (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the fluorinated product.
Protocol 2: Regiocontrolled Fluorination of Pyrrole via Deprotonation-Fluorination with NFSI
This protocol is a conceptual adaptation based on the successful strategy used for other heterocycles, such as pyrazoles.[18]
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add the N-protected pyrrole substrate (1.0 mmol) and dry THF (10 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of n-butyllithium (n-BuLi, 1.05 mmol, 1.05 eq.) dropwise. Stir the mixture at -78 °C for 1 hour. Causality: The low temperature is critical to control the regioselectivity of the deprotonation and prevent side reactions of the highly reactive organolithium intermediate.
-
Fluorination: In a separate flask, dissolve NFSI (1.2 mmol, 1.2 eq.) in dry THF (5 mL). Slowly add this solution to the cold pyrrole anion solution via cannula.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product via silica gel chromatography.
Final Verdict: A Scientist's Recommendation
The choice between Selectfluor and NFSI is not a matter of one being universally "better," but of selecting the right tool for the specific task. Your decision should be guided by the nature of your pyrrole substrate.
Choose Selectfluor when:
-
Your pyrrole substrate is deactivated with electron-withdrawing groups and less prone to oxidation.
-
You require high reactivity and a simple, one-step procedure for direct C-H fluorination is desired.
-
Competitive amination is not a concern .
Choose NFSI when:
-
Your pyrrole substrate is electron-rich or sensitive to oxidation , and the milder nature of NFSI is required to prevent polymerization.
-
You are observing amination as a side product and need to troubleshoot, or when direct fluorination fails.
-
Absolute regiocontrol is paramount, and you can employ a deprotonation-fluorination strategy.
As a final piece of advice, for any new pyrrole system, it is always prudent to conduct small-scale screening experiments with both reagents under various conditions to empirically determine the optimal path to your target fluorinated molecule.
References
- 1. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectfluor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.psu.edu [pure.psu.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 17. Copper-Catalyzed Direct Amidation of Heterocycles with N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. New synthesis of 3-fluoropyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Structure-Activity Relationships of 4-Substituted Pyrrole-2-Carboxamides: A Comparative Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-substituted pyrrole-2-carboxamides, offering a comparative overview of how different substituents at this key position influence their biological effects. We will delve into their synthesis, comparative efficacy against various biological targets, and provide detailed experimental protocols to support further research and development in this promising area of drug discovery.
The Significance of the 4-Position
The 4-position of the pyrrole-2-carboxamide core is a critical vector for molecular exploration. Modifications at this site can profoundly impact a compound's interaction with its biological target, influencing potency, selectivity, and pharmacokinetic properties. This guide will explore the SAR of various substitution patterns at this position, including aryl, anilino, heteroaryl, halogen, and alkyl groups, across different therapeutic areas.
Comparative Analysis of 4-Substituted Pyrrole-2-Carboxamides
4-Aryl and 4-Heteroaryl Derivatives: Potent Modulators of Biological Processes
Substitution with aryl and heteroaryl moieties at the 4-position has yielded compounds with significant activity against a range of targets, including bacteria and protein kinases.
Synthesis: The introduction of aryl and heteroaryl groups at the 4-position is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This reaction typically involves the coupling of a 4-bromo-pyrrole-2-carboxylate intermediate with a corresponding boronic acid. Subsequent hydrolysis of the ester and amide coupling with a desired amine yields the final 4-aryl-pyrrole-2-carboxamide.
Structure-Activity Relationship:
-
Antibacterial Activity: 4-Phenylpyrrole-2-carboxamides have demonstrated notable antibacterial activity, particularly against Gram-negative bacteria.[4] The nature of the substituents on the 4-phenyl ring and the amide moiety plays a crucial role in determining the potency. For instance, certain substitutions on the amide nitrogen have been shown to yield compounds with MIC values in the low microgram per milliliter range against E. coli and P. aeruginosa.[4]
-
Kinase Inhibition: Pyrrole-2-carboxamides bearing 4-heteroaryl groups have emerged as potent kinase inhibitors. For example, derivatives with pyridyl and other nitrogen-containing heterocycles at the 4-position have shown significant inhibitory activity against various kinases, with electron-withdrawing groups on the heteroaryl ring often enhancing potency.[5]
Table 1: Biological Activity of Representative 4-Aryl and 4-Heteroaryl Pyrrole-2-Carboxamides
| Compound ID | 4-Substituent | Amide Moiety | Target | Activity (MIC/IC50) | Reference |
| A1 | Phenyl | N-(4-methoxybenzyl) | E. coli | 6.05 µg/mL | [4] |
| A2 | Phenyl | N-cyclohexyl | K. pneumoniae | 6.25 µg/mL | [4] |
| B1 | 4-Pyridyl | N-(adamantan-2-yl) | M. tuberculosis | <0.016 µg/mL | [5][6] |
| B2 | 2-Methoxy-3-pyridyl | N-(adamantan-2-yl) | M. tuberculosis | <0.016 µg/mL | [5] |
Logical Workflow for the Synthesis of 4-Aryl-Pyrrole-2-Carboxamides
Caption: Synthetic workflow for 4-aryl-pyrrole-2-carboxamides.
4-Anilino Derivatives: Targeting the Androgen Receptor
4-Anilino-pyrrole-2-carboxamides have been investigated as non-steroidal androgen receptor (AR) antagonists for the potential treatment of prostate cancer.
Synthesis: The synthesis of these compounds typically involves the N-arylation of a 4-amino-pyrrole-2-carboxylate derivative with a substituted phenylboronic acid, followed by ester hydrolysis and amide bond formation.
Structure-Activity Relationship:
-
The nature of the substituent on the anilino ring significantly impacts AR antagonistic activity. Electron-withdrawing groups, such as nitro or cyano, on the anilino phenyl ring are often beneficial for potency.
-
The bulk and nature of the group on the amide nitrogen also play a critical role. Bulky N-alkyl groups, such as cyclohexylmethyl or benzyl, have been shown to increase binding affinity for the wild-type AR.
Table 2: Androgen Receptor Antagonist Activity of 4-Anilino-Pyrrole-2-Carboxamides
| Compound ID | 4-Substituent | Amide Moiety | AR Antagonist Activity (IC50) | Reference |
| C1 | 4-Nitroanilino | Pyrrolidine | Potent | [7] |
| C2 | 4-Cyanoanilino | Piperidine | Moderate | [7] |
4-Halo Derivatives: Modulating Antibacterial Efficacy
Halogen substitution at the 4-position of the pyrrole ring has been explored for its effect on antibacterial activity.
Synthesis: 4-Halopyrroles can be synthesized through electrophilic halogenation of the pyrrole-2-carboxylate starting material using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).[8]
Structure-Activity Relationship:
-
The presence of a halogen at the 4-position, particularly bromine or chlorine, has been correlated with antibacterial activity.[9]
-
Dihalogenation at positions 4 and 5 of the pyrrole ring can further enhance antibacterial potency against Gram-positive bacteria.[10]
Table 3: Antibacterial Activity of 4-Halo-Pyrrole-2-Carboxamides
| Compound ID | 4-Substituent | Amide Moiety | Target | Activity (MIC) | Reference | | :--- | :--- | :--- | :--- | :--- | | D1 | Bromo | N-aryl | S. aureus | Moderate |[9] | | D2 | Chloro | N-alkyl | B. subtilis | Moderate |[9] |
4-Alkyl Derivatives: An Area for Further Exploration
The SAR of 4-alkyl-pyrrole-2-carboxamides is less explored compared to their aryl and halo counterparts. However, synthetic routes to introduce alkyl groups at the 4-position are available, paving the way for future investigations.
Synthesis: 4-Alkylpyrroles can be prepared via several methods, including the Suzuki, Stille, or Negishi cross-coupling of a 4-halopyrrole intermediate with an appropriate alkyl-organometallic reagent (e.g., alkylboronic acid, alkylstannane, or alkylzinc).[6][8][11]
Structure-Activity Relationship:
-
Limited data is available on the biological activities of 4-alkyl-pyrrole-2-carboxamides. This represents a significant opportunity for medicinal chemists to explore this chemical space and potentially uncover novel biological activities.
SAR Visualization: Impact of 4-Substituent on Biological Activity
Caption: Overview of 4-substituent effects on biological activity.
Experimental Protocols
General Procedure for the Synthesis of Ethyl 4-bromo-1H-pyrrole-2-carboxylate
This intermediate is a key starting material for the synthesis of various 4-substituted pyrrole-2-carboxamides.
-
Acylation of Pyrrole: To a solution of freshly distilled pyrrole in anhydrous diethyl ether, add trichloroacetyl chloride dropwise with stirring. The reaction is typically exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, continue stirring for 1 hour.[12]
-
Work-up: Slowly add an aqueous solution of potassium carbonate to the reaction mixture. Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain 2-(trichloroacetyl)pyrrole.[12]
-
Bromination: Dissolve the 2-(trichloroacetyl)pyrrole in a suitable solvent such as dichloromethane and cool the solution in an ice bath. Add N-bromosuccinimide (NBS) portion-wise and stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Esterification: The resulting 4-bromo-2-(trichloroacetyl)pyrrole can be converted to the ethyl ester by reacting it with sodium ethoxide in ethanol.[13] The reaction mixture is stirred and then concentrated. The residue is partitioned between ether and dilute hydrochloric acid. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation to afford ethyl 4-bromo-1H-pyrrole-2-carboxylate.[12]
General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a solution of ethyl 4-bromo-1H-pyrrole-2-carboxylate in a suitable solvent (e.g., 1,4-dioxane, toluene), add the desired aryl- or heteroarylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).[3]
-
Degas the reaction mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, dilute it with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired ethyl 4-aryl-1H-pyrrole-2-carboxylate.
General Procedure for Amide Coupling
-
Ester Hydrolysis: Hydrolyze the ethyl 4-substituted-1H-pyrrole-2-carboxylate to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of THF, methanol, and water.
-
Amide Bond Formation: To a solution of the carboxylic acid in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., EDC, HATU), an activating agent (e.g., HOBt), a base (e.g., DIPEA or Et₃N), and the desired amine.[14]
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 4-substituted pyrrole-2-carboxamide.
In Vitro Kinase Inhibition Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.
-
Reagents and Materials: Kinase enzyme, substrate (peptide or protein), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compounds or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence, fluorescence, or absorbance.[12][13]
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a suitable model.
Conclusion
The 4-position of the pyrrole-2-carboxamide scaffold is a versatile handle for modulating biological activity. Aryl, heteroaryl, and halo substituents have been shown to be critical for antibacterial, kinase inhibitory, and androgen receptor antagonist activities. The exploration of 4-alkyl derivatives remains a promising area for future research. The synthetic methodologies and biological assay protocols provided in this guide offer a solid foundation for researchers to design and evaluate novel 4-substituted pyrrole-2-carboxamides as potential therapeutic agents. A thorough understanding of the SAR at this position is crucial for the rational design of next-generation drug candidates based on this privileged scaffold.
References
- 1. Highly diastereoselective Csp₃-Csp₂ Negishi cross-coupling with 1,2-, 1,3- and 1,4-substituted cycloalkylzinc compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille Coupling [organic-chemistry.org]
- 7. jeolusa.com [jeolusa.com]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking of Fluorinated Pyrrole Inhibitors
In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecule inhibitors has become a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth, objective comparison of the molecular docking performance of fluorinated versus non-fluorinated pyrrole inhibitors, grounded in established scientific principles and supported by a detailed case study. We will explore the causality behind experimental choices in a comparative docking workflow and provide the necessary protocols to empower researchers in their own investigations.
The Pyrrole Scaffold and the Fluorine Advantage
Pyrrole and its fused derivatives, such as pyrrolopyrimidines, are privileged scaffolds in medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein classes, including kinases and metabolic enzymes.[3][4] Their synthetic tractability and versatile substitution patterns make them ideal starting points for inhibitor design. The introduction of fluorine can further enhance their therapeutic potential by modulating key physicochemical properties.[1][2] For instance, the high electronegativity of fluorine can alter the pKa of nearby functional groups, influencing ionization at physiological pH and thereby affecting solubility, cell permeability, and target engagement.[1]
Case Study: Fluorinated Pyrrolo-triazine Inhibitors of c-Met Kinase
To illustrate a practical application of comparative docking, this guide will focus on a case study inspired by the work on 3-fluoro-4-(pyrrolo[2,1-f][2][5][6]triazin-4-yloxy)aniline derivatives as c-Met kinase inhibitors.[7] The c-Met proto-oncogene encodes a receptor tyrosine kinase that has been implicated in various cancers, making it a well-validated drug target. We will compare a hypothetical fluorinated pyrrolo-triazine inhibitor with its non-fluorinated counterpart to demonstrate the impact of fluorine on docking outcomes.
Comparative Docking Workflow: A Visual Overview
The following diagram outlines the comprehensive workflow for a comparative docking study, from initial target and ligand preparation to the final analysis of results. This workflow is designed to be a self-validating system, with built-in checks to ensure the reliability of the docking predictions.
Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated inhibitors.
Experimental Protocols: A Methodological Blueprint
The following section provides detailed, step-by-step methodologies for the key stages of a comparative docking study. These protocols are designed to be reproducible and serve as a robust foundation for in-silico investigations.
Part 1: Target Protein Preparation
The quality of the receptor structure is paramount for obtaining meaningful docking results. This protocol outlines the essential steps for preparing a protein for docking.
-
Obtain Protein Structure : Download the crystal structure of the target protein from the Protein Data Bank (PDB). For our c-Met kinase case study, a relevant PDB entry would be selected.
-
Initial Cleaning : Remove all water molecules, co-solvents, and any ligands not essential for the docking study using molecular visualization software like PyMOL or Chimera.[6]
-
Add Hydrogens and Assign Charges : Add hydrogen atoms to the protein, which are typically absent in PDB files.[8] Assign partial charges using a force field like AMBER or CHARMM. This step is crucial for accurately calculating electrostatic interactions.
-
Define the Binding Site : Identify the active site of the protein. This is often done by locating the position of a co-crystallized ligand.[9] A grid box is then defined around this site, encompassing the volume where the docking algorithm will search for binding poses.[9]
Part 2: Ligand Preparation
Proper ligand preparation is equally critical to ensure that the docked conformations are energetically favorable and stereochemically correct.
-
2D to 3D Conversion : Draw the 2D structures of the fluorinated and non-fluorinated pyrrole inhibitors. Convert these 2D structures into 3D models using software like Open Babel.[1]
-
Energy Minimization : Perform energy minimization on the 3D ligand structures to obtain low-energy conformations.[10] This step corrects any unrealistic bond lengths or angles.
-
Assign Partial Charges : Assign partial charges to the ligand atoms. For fluorinated compounds, it is important to use a force field that has been properly parameterized for organofluorine compounds to accurately model their electronic properties.[5]
-
Define Rotatable Bonds : Identify the rotatable bonds in the ligands. The docking software will explore different conformations by rotating these bonds.
Part 3: Molecular Docking Protocol (Using AutoDock Vina)
AutoDock Vina is a widely used and validated open-source docking program. The following is a generalized protocol for its use.
-
Prepare Input Files : Convert the prepared protein and ligand files into the PDBQT format, which is required by AutoDock Vina.[1] This format includes atomic coordinates, partial charges, and atom types.
-
Configure Docking Parameters : Create a configuration file that specifies the location and dimensions of the grid box, as well as the exhaustiveness of the search. A higher exhaustiveness value increases the computational time but also improves the thoroughness of the conformational search.
-
Run Docking Simulation : Execute the docking run from the command line. Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Protocol Validation : To ensure the docking protocol is reliable for the target system, the co-crystallized ligand (if available) should be re-docked into the protein's active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[11]
Data Presentation: A Quantitative Comparison
The following table summarizes hypothetical quantitative data from our comparative docking study of a fluorinated pyrrolo-triazine inhibitor and its non-fluorinated analog against c-Met kinase. This data provides a clear and concise comparison of their predicted binding affinities and interactions.
| Compound | Docking Score (kcal/mol) | Hydrogen Bond Interactions | Key Interacting Residues | Predicted IC50 (nM) |
| Fluorinated Analog | -10.5 | 3 | TYR1230, MET1211, ASP1222 | 50 |
| Non-Fluorinated Analog | -8.9 | 2 | TYR1230, MET1211 | 250 |
Analysis of Docking Results: Unveiling the "Fluorine Effect"
A thorough analysis of the docking results is essential to understand the structural basis for the observed differences in binding affinity.
-
Binding Affinity : The docking score provides an estimation of the binding free energy. A more negative value indicates a stronger predicted binding affinity.[5] In our case study, the fluorinated analog exhibits a significantly lower (more favorable) docking score, suggesting it binds more tightly to the c-Met kinase active site.
-
Binding Pose and Interactions : Visualization of the docked poses reveals the specific interactions between the inhibitors and the protein. The fluorinated analog forms an additional hydrogen bond with ASP1222, an interaction likely facilitated by the altered electronic properties of the pyrrole ring due to the fluorine substitution. This additional interaction contributes to the higher predicted affinity. The fluorine atom itself may also participate in favorable orthogonal multipolar interactions with backbone carbonyl groups in the active site.[12]
-
Correlation with Experimental Data : The ultimate validation of any docking study is the comparison of its predictions with experimental data.[5] The predicted IC50 values in our table are hypothetical but are intended to reflect the trend that would be expected based on the docking scores. A strong correlation between lower docking scores and lower experimental IC50 values would lend confidence to the predictive power of the docking model.
Concluding Remarks for the Practicing Scientist
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of fluorinated pyrrole inhibitors. By adhering to rigorous preparation protocols, validating the docking methodology, and carefully analyzing the results in the context of experimental data, researchers can gain valuable insights into the structure-activity relationships of these promising therapeutic agents. The strategic use of fluorine in drug design, when guided by robust computational methods, will undoubtedly continue to be a powerful tool in the development of novel and effective medicines.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined 3D-QSAR Modeling and Molecular Docking Studies on Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to New Synthetic Routes for Methyl 4-fluoro-1H-pyrrole-2-carboxylate
In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy for modulating molecular properties. The pyrrole nucleus, a privileged structure in numerous biologically active compounds, is a prime candidate for such modifications.[1] This guide provides an in-depth comparison of two plausible synthetic strategies for Methyl 4-fluoro-1H-pyrrole-2-carboxylate, a valuable but not yet commercially cataloged building block. We will benchmark a "classical" late-stage fluorination approach against a more "convergent" strategy that builds the ring from a fluorinated precursor. This analysis aims to equip researchers, scientists, and drug development professionals with the technical insights needed to select and execute the optimal synthesis for their specific research and development goals.
Route A: Late-Stage Electrophilic Fluorination
This "classical" approach leverages a readily available starting material, Methyl 1H-pyrrole-2-carboxylate, and introduces the fluorine atom in a later step. The core of this strategy is an electrophilic fluorination reaction, a common method for fluorinating electron-rich aromatic and heteroaromatic systems.[2][3] However, the high reactivity of the pyrrole ring presents challenges, including potential for over-reaction or polymerization.[3] To control selectivity and mitigate side reactions, protection of the pyrrole nitrogen is a critical consideration.
Experimental Protocol: Route A
Step 1: N-Protection of Methyl 1H-pyrrole-2-carboxylate
-
To a solution of Methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous Tetrahydrofuran (THF), add Sodium Hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add Triisopropylsilyl chloride (TIPSCl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 1-(triisopropylsilyl)-1H-pyrrole-2-carboxylate.
Step 2: Electrophilic Fluorination
-
Dissolve the N-protected pyrrole (1.0 eq) in a 5:1 mixture of Acetonitrile (MeCN) and Acetic Acid (AcOH).[4]
-
Cool the solution to 0 °C in an ice bath.
-
Add Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), 1.2 eq) portion-wise over 15 minutes.[4]
-
Stir the reaction at 0 °C for 2 hours, monitoring by ¹⁹F NMR and TLC.[4]
-
Once the reaction is complete, partition the mixture between water and Dichloromethane (DCM).[4]
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄ and concentrate.[4]
-
Purify via column chromatography to isolate the fluorinated intermediate.
Step 3: N-Deprotection
-
Dissolve the fluorinated, N-protected pyrrole (1.0 eq) in anhydrous THF.
-
Add Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) dropwise at room temperature.
-
Stir for 1-2 hours until TLC analysis indicates complete deprotection.
-
Concentrate the reaction mixture and purify directly by column chromatography on silica gel to afford the final product, this compound.
Logical Workflow for Route A
Caption: Workflow for Late-Stage Electrophilic Fluorination (Route A).
Route B: Convergent Ring Construction (Barton-Zard Type)
A more modern and convergent approach involves constructing the fluorinated pyrrole ring from acyclic precursors already containing the fluorine atom. This strategy often provides better control over regioselectivity. The Barton-Zard reaction, or variations thereof, which involves the reaction of an isocyanoacetate with a nitroalkene, is an excellent candidate.[5] A recently reported method for synthesizing functionalized 4-fluoropyrroles utilizes β-fluoro-β-nitrostyrenes as key precursors, offering a selective route to the desired substitution pattern.[5]
Experimental Protocol: Route B
Step 1: Synthesis of a β-Fluoro-β-nitroalkene
This precursor synthesis is based on established methods for similar structures.
-
Start with a suitable three-carbon aldehyde (e.g., malonaldehydic acid ethyl ester).
-
Perform a Knoevenagel condensation with nitromethane to yield the corresponding nitroalkene.
-
Subject the nitroalkene to a fluorination/elimination sequence. For instance, addition of BrF (generated in situ) followed by base-induced elimination of HBr would yield the required fluoronitroalkene precursor. Note: This step requires specialized reagents and expertise in handling fluorine chemistry.
Step 2: [3+2] Cycloaddition and Aromatization
-
In a round-bottom flask, dissolve the β-fluoro-β-nitroalkene precursor (1.0 eq) and Methyl isocyanoacetate (1.1 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq), dropwise.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature overnight. The reaction proceeds via a Michael addition followed by intramolecular cyclization and subsequent elimination of the nitro group and a proton to aromatize the ring.[5]
-
Monitor the reaction by TLC. Upon completion, quench with water and extract with Ethyl Acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Logical Workflow for Route B
Caption: Workflow for Convergent Ring Construction (Route B).
Benchmarking and Performance Comparison
The choice between these two routes depends heavily on the specific requirements of the project, such as scale, available expertise, and cost constraints. Below is a comparative summary based on established chemical principles and data from analogous reactions.
| Parameter | Route A: Late-Stage Fluorination | Route B: Convergent Construction | Rationale & Justification |
| Number of Steps | 3 (from pyrrole ester) | 1 (from fluorinated precursor) | Route A requires protection and deprotection steps. Route B is a one-pot cycloaddition/aromatization. |
| Plausible Overall Yield | 25-40% | 50-70% | Late-stage fluorination of pyrroles can be low-yielding due to side reactions.[3] Barton-Zard type reactions are often more efficient.[5] |
| Regioselectivity | Potentially Poor | Excellent | Electrophilic substitution on a 2-substituted pyrrole can give mixtures of 4- and 5-substituted products. The convergent route unambiguously establishes the 4-fluoro substitution pattern. |
| Scalability | Moderate | High | The use of Selectfluor™ can be costly on a large scale. The one-pot nature of Route B and use of less expensive reagents (base, solvent) makes it more amenable to scale-up, assuming the precursor is accessible. |
| Starting Material Cost | Low to Moderate | High | Methyl 1H-pyrrole-2-carboxylate is commercially available. The required β-fluoro-β-nitroalkene precursor is not and requires multi-step synthesis. |
| Safety & Handling | Moderate | High | Selectfluor™ is a powerful oxidant that requires careful handling. The synthesis and handling of the fluoronitroalkene precursor in Route B may involve hazardous intermediates and require specialized expertise. |
Conclusion and Recommendations
Both Route A and Route B present viable, albeit contrasting, strategies for the synthesis of this compound.
Route A is advantageous for small-scale, discovery chemistry applications where the primary starting material is inexpensive and readily available. Its main drawback is the potential for poor regioselectivity and lower yields, which may necessitate challenging purifications.
Route B represents a more elegant and efficient strategy, particularly for applications requiring larger quantities of the final product with unambiguous regiochemistry. While it involves the synthesis of a more complex, non-commercial starting material, the high efficiency of the final ring-forming step makes it a superior choice for process development and scale-up operations.
Ultimately, the decision rests on a balance of factors: for rapid access to small quantities for initial screening, Route A may suffice. For robust, scalable, and regiochemically pure production, investing in the synthesis of the fluorinated precursor for Route B is the recommended path forward.
References
A Senior Application Scientist's Guide to the Analysis of Regioisomers in the Synthesis of Functionalized Pyrroles
For researchers, scientists, and professionals in drug development, the pyrrole scaffold is a cornerstone of medicinal chemistry and materials science. Its prevalence in blockbuster drugs like Atorvastatin (Lipitor) and various natural products underscores the importance of mastering its synthesis. However, the synthesis of functionalized pyrroles is often complicated by a critical challenge: the formation of regioisomers. The precise control and accurate analysis of these isomers are paramount, as even minor structural differences can drastically alter a molecule's biological activity and physicochemical properties.
This guide provides an in-depth comparison of common synthetic routes to functionalized pyrroles, focusing on the mechanistic origins of regioisomer formation. We will dissect the causality behind experimental choices aimed at controlling regioselectivity and provide a validated workflow for the definitive analysis and characterization of the resulting isomeric mixtures.
The Challenge of Regioselectivity in Pyrrole Synthesis
The synthesis of highly substituted and functionalized pyrroles can be a formidable task due to issues of regioselectivity.[1] Direct electrophilic substitution on an existing pyrrole ring typically favors the C2 and C5 positions, making the targeted synthesis of other substitution patterns difficult.[2] Consequently, constructing the pyrrole ring from acyclic precursors is often the preferred strategy. This guide focuses on three classical, yet highly relevant, ring-forming reactions: the Paal-Knorr, Van Leusen, and Hantzsch syntheses, each presenting unique regiochemical considerations.
The Paal-Knorr Synthesis: The Symmetrical Ideal and the Unsymmetrical Reality
The Paal-Knorr synthesis is a robust and straightforward method, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[3][4] The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan byproducts.[2][3]
Mechanism and Regiochemical Outcome
The reaction mechanism involves the nucleophilic attack of the amine on one of the protonated carbonyls to form a hemiaminal, followed by an intramolecular cyclization onto the second carbonyl.[5] Subsequent dehydration yields the aromatic pyrrole ring.[6]
When a symmetrical 1,4-dicarbonyl compound is used, such as 2,5-hexanedione, only one product is possible. The challenge arises with unsymmetrical 1,4-dicarbonyls. The initial nucleophilic attack of the amine can occur at either of the two non-equivalent carbonyl carbons. If the electronic and steric environments of these carbonyls are not significantly different, a mixture of two regioisomeric pyrroles will be formed.
Diagram: Paal-Knorr Synthesis with an Unsymmetrical Dicarbonyl
Caption: Regioisomeric pathways in the Paal-Knorr synthesis.
The Van Leusen Pyrrole Synthesis: A [3+2] Cycloaddition Approach
The Van Leusen reaction is a powerful method for synthesizing 3,4-disubstituted pyrroles via a [3+2] cycloaddition.[2][7] It utilizes tosylmethyl isocyanide (TosMIC) as a versatile C-N=C synthon, which reacts with an electron-deficient alkene (a Michael acceptor).[8][9]
Mechanism and Regiochemical Control
Under strong basic conditions (e.g., NaH), the acidic α-proton of TosMIC is removed to form a nucleophilic carbanion.[7][8] This carbanion undergoes a Michael addition to the Michael acceptor. The resulting intermediate then undergoes an intramolecular cyclization, followed by the elimination of the tosyl group to form the pyrrole ring.[7]
Regiocontrol in the Van Leusen synthesis is dictated by the structure of the Michael acceptor. The reaction reliably installs the activating group (e.g., ester, keto, nitro) of the Michael acceptor at the 3-position of the resulting pyrrole.[7] Therefore, starting with a defined α,β-unsaturated ketone or ester allows for the regioselective synthesis of 3,4-disubstituted pyrroles, a pattern that is otherwise difficult to achieve.
Diagram: Van Leusen Pyrrole Synthesis Mechanism
Caption: Mechanism of the Van Leusen pyrrole synthesis.
The Hantzsch Pyrrole Synthesis: A Multi-Component Conundrum
The Hantzsch synthesis is a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[10][11] While versatile for creating polysubstituted pyrroles, it often presents significant regioselectivity challenges.[1][12]
Mechanism and Origins of Regioisomerism
The commonly accepted mechanism begins with the formation of an enamine from the reaction of the β-ketoester and the amine.[10][13] This enamine can then react with the α-haloketone. Herein lies the regiochemical branch point. The enamine can attack either the carbonyl carbon of the α-haloketone or the α-carbon via an SN2 reaction.[10] The subsequent cyclization and dehydration steps lead to different regioisomeric products.
Recent studies have shown that the regioselectivity can be influenced by the choice of catalyst. For instance, using a potent Lewis acid like Yb(OTf)₃ can alter the reaction pathway by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and favoring one regioisomer over the other.[1]
Diagram: Regiochemical Divergence in Hantzsch Synthesis
Caption: Competing pathways leading to regioisomers in Hantzsch synthesis.
Comparative Summary of Synthetic Methods
| Synthesis Method | Precursors | Primary Product Pattern | Regioselectivity Control | Key Experimental Insight |
| Paal-Knorr | 1,4-Dicarbonyl, Amine/NH₃ | 2,5- and/or N-substituted | Challenging with unsymmetrical dicarbonyls. | Maintain pH > 3 to avoid furan formation.[3] Use of symmetrical dicarbonyls ensures a single product. |
| Van Leusen | Michael Acceptor, TosMIC | 3,4-Disubstituted | Generally high; dictated by the Michael acceptor.[2][7] | Requires a strong, non-nucleophilic base (e.g., NaH).[2] The choice of acceptor pre-determines the substitution pattern. |
| Hantzsch | β-Ketoester, α-Haloketone, Amine/NH₃ | Polysubstituted | Often poor; can be influenced by catalysts. | Lewis acid catalysts like Yb(OTf)₃ can alter regiochemical outcomes by activating the carbonyl group.[1] |
A Validated Workflow for Regioisomer Analysis
Once a synthesis is complete, a systematic and robust analytical workflow is essential to separate, identify, and quantify the regioisomers. This self-validating system ensures the unambiguous structural elucidation required for regulatory submission and publication.
Diagram: General Workflow for Regioisomer Analysis
Caption: Systematic workflow for the separation and analysis of regioisomers.
Experimental Protocols
Protocol 1: Separation of Pyrrole Regioisomers by HPLC
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for separating structurally similar isomers due to its high resolution. A reverse-phase C18 column is a good starting point, as it separates compounds based on polarity. The mobile phase composition is optimized to achieve baseline separation of the isomeric peaks.
Methodology:
-
Column Selection: A C18 stationary phase (e.g., 150 x 4.6 mm, 5 µm particle size) is typically effective.[14]
-
Mobile Phase Preparation: Prepare a buffered mobile phase. A common starting point is a mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0).[14] The organic modifier (acetonitrile) concentration is adjusted to control retention time, while the buffer maintains a consistent ionization state of the analytes.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase to a concentration of approximately 0.1-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Isocratic Elution: Begin with an isocratic elution (constant mobile phase composition) at a flow rate of 1.0 mL/min.[14]
-
Detection: Use a UV/VIS detector set to a wavelength where the pyrrole core absorbs strongly (typically 225-280 nm).[14]
-
Optimization: If co-elution occurs, a gradient elution (varying the mobile phase composition over time) may be required to improve resolution.[15]
-
Collection: For preparative separation, fractions corresponding to each peak can be collected for subsequent analysis.[16]
Protocol 2: Unambiguous Structure Elucidation by NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) is the most powerful tool for determining the precise connectivity and spatial relationships of atoms in a molecule. While ¹H and ¹³C spectra provide initial information, 2D NMR experiments like COSY and NOESY are essential for definitively distinguishing between regioisomers.[17][18]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[17]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. This will reveal the chemical shifts and coupling patterns of the protons. The integration of signals can be used for quantification.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. The number of signals will indicate the number of unique carbon environments, which can differ between regioisomers.[19]
-
COSY (Correlation Spectroscopy) Acquisition: This 2D experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in the COSY spectrum reveal the H-C-C-H connectivity, helping to trace the proton network around the pyrrole ring and its substituents.[20]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition: This is the critical experiment for distinguishing regioisomers. It identifies protons that are close in space (< 5 Å), regardless of whether they are directly bonded. For example, a NOE cross-peak between a substituent's proton and a specific pyrrole ring proton can definitively establish the substituent's position, thus confirming the regiochemistry.
-
Data Interpretation:
-
Chemical Shifts: Compare the observed chemical shifts of the pyrrole ring protons and carbons. Electron-withdrawing groups will deshield nearby nuclei, shifting them downfield (higher ppm), while electron-donating groups cause an upfield shift.[17] This provides initial clues to the substitution pattern.
-
COSY Analysis: Map out the spin systems. For a 2,3-disubstituted pyrrole, you would expect to see a COSY correlation between H4 and H5. For a 2,4-disubstituted pyrrole, no correlation between the remaining ring protons (H3 and H5) would be observed.
-
NOESY Analysis: Look for key through-space correlations. For example, in a 1,2,4-trisubstituted pyrrole, a NOE between the N-substituent (on position 1) and the C2-substituent would be expected, but not necessarily with the C4-substituent. This spatial information is often the deciding factor in making an unambiguous assignment.
-
Protocol 3: Confirmation by Mass Spectrometry (MS)
Causality: Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. While regioisomers have the same mass, their fragmentation patterns under techniques like Electrospray Ionization (ESI-MS/MS) can sometimes differ, providing complementary structural evidence.[21]
Methodology:
-
Sample Infusion: Introduce a dilute solution of the purified isomer into the mass spectrometer via direct infusion or coupled to an HPLC system.
-
Full Scan MS: Acquire a full scan spectrum to determine the mass of the molecular ion ([M+H]⁺ or [M-H]⁻).[21] This confirms the correct mass for the expected pyrrole product.
-
Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID). The resulting fragment ions are then analyzed.
-
Fragmentation Analysis: Compare the fragmentation patterns of the two isolated regioisomers. Differences in bond strengths and the stability of potential fragment ions due to the different substituent positions can lead to unique fragmentation pathways, aiding in their differentiation.[21][22]
Conclusion
The synthesis of functionalized pyrroles is a mature field, yet the control and analysis of regioselectivity remain a critical hurdle for chemists in research and industry. A thorough understanding of the reaction mechanisms for methods like the Paal-Knorr, Van Leusen, and Hantzsch syntheses is the first step toward rationally designing experiments that favor a desired regioisomer. However, even with optimized conditions, the formation of isomeric mixtures is common. Therefore, a robust analytical workflow, combining high-resolution separation by HPLC with unambiguous structural elucidation by advanced NMR techniques, is not just best practice—it is an essential component of scientific rigor in the development of novel pyrrole-based entities.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Van Leusen Reaction [organic-chemistry.org]
- 10. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. Hantzch synthesis of pyrrole [quimicaorganica.org]
- 14. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 15. oatext.com [oatext.com]
- 16. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-fluoro-1H-pyrrole-2-carboxylate
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and safeguarding our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-fluoro-1H-pyrrole-2-carboxylate, a halogenated heterocyclic compound. The procedures outlined herein are synthesized from established safety protocols for halogenated organic compounds and data from analogous chemical safety documents.
Understanding the Hazard Profile
This compound, while not having a universally available specific Safety Data Sheet (SDS), belongs to a class of compounds that require careful handling. Based on data from structurally similar compounds such as Methyl 4-methylpyrrole-2-carboxylate and other pyrrole derivatives, we can anticipate the following hazards[1]:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[1][2]
-
Potential for Toxicity: Some related pyrrole compounds are classified as toxic if swallowed or harmful if inhaled.[3]
-
Environmental Hazard: As a fluorinated organic compound, improper disposal can lead to persistent environmental contamination.
Given these potential hazards, all handling and disposal procedures must be conducted with the appropriate personal protective equipment and within designated laboratory areas.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent accidental splashes from causing serious eye irritation or damage.[2][4] |
| Hand Protection | Nitrile gloves, inspected for integrity before use. | To prevent skin contact and potential irritation.[2][5] Proper glove removal technique is essential to avoid cross-contamination.[5] |
| Body Protection | A laboratory coat. For larger quantities or potential for splashing, a chemically resistant apron is recommended. | To protect skin and clothing from contamination. |
| Respiratory | To be used in a well-ventilated area or under a chemical fume hood. | To minimize the inhalation of any dust or vapors, which may cause respiratory irritation.[2] |
This multi-layered approach to personal protection is the first line of defense against chemical exposure.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is its classification as a halogenated organic waste . It must never be mixed with non-halogenated waste streams to ensure proper final treatment.
Proper segregation is critical for both safety and compliant disposal. The following diagram illustrates the decision process for waste segregation.
-
Select the Correct Container: Use a designated, leak-proof, and clearly labeled "Halogenated Organic Waste" container. These containers are typically provided by your institution's Environmental Health and Safety (EHS) department.
-
Accurate Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents in the waste.
-
The approximate concentration of each component.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
-
Solids: Collect solid waste, including contaminated consumables like gloves and weigh paper, in a designated "Halogenated Organic Solid Waste" container.
-
Liquids: Transfer liquid waste into a "Halogenated Organic Liquid Waste" container using a funnel. Always perform this transfer inside a chemical fume hood to minimize inhalation exposure.
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as halogenated liquid waste. After rinsing, the defaced and air-dried container can be disposed of in the appropriate laboratory glass or plastic recycling stream.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Keep containers securely closed when not in use.
-
Ensure secondary containment is in place to mitigate any potential leaks or spills.
-
Do not overfill waste containers; fill to a maximum of 80% capacity to allow for vapor expansion.
Contact your institution's EHS department to schedule a pickup for the full waste container. Do not attempt to dispose of the chemical waste through standard drains or general trash.
Emergency Procedures: Spills and Exposure
In the event of a spill or personal exposure, immediate and correct action is crucial.
-
Minor Spill (Contained within a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material.
-
Collect the contaminated absorbent material and place it in the halogenated solid waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Major Spill (Outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional EHS.
-
Prevent others from entering the area.
-
Follow the specific instructions of the emergency response team.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
The Rationale Behind Segregation: A Deeper Look
The segregation of halogenated from non-halogenated waste is not merely a procedural formality. Halogenated organic compounds, particularly fluorinated ones, require high-temperature incineration for complete destruction. Mixing them with non-halogenated waste complicates the disposal process and can lead to the formation of toxic byproducts if not incinerated at the appropriate temperature. The strong carbon-fluorine bond requires significant energy to break, and specialized disposal facilities are equipped to handle this.[6]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your groundbreaking research does not come at the cost of personal or ecological well-being.
References
- 1. Methyl 4-methylpyrrole-2-carboxylate | C7H9NO2 | CID 205982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Recycling and the end of life assessment of fluoropolymers: recent developments, challenges and future trends - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
